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Core Science & Biosynthesis

Foundational

Technical Dossier: Methyl 4-methoxy-3-methylbenzoylformate

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-methoxy-3-methylbenzoylformate , identified by CAS 424836-59-9 . CAS Number: 424836-59-9 Synonyms: Methyl 2-(4-methoxy-3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-methoxy-3-methylbenzoylformate , identified by CAS 424836-59-9 .

CAS Number: 424836-59-9 Synonyms: Methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate; (4-Methoxy-3-methylphenyl)(oxo)acetic acid methyl ester.[1]

Executive Summary

Methyl 4-methoxy-3-methylbenzoylformate is a specialized


-keto ester derivative utilized primarily as a Type II photoinitiator  intermediate and a building block in the synthesis of heterocycles and pharmaceutical agents.[1] Its structure—characterized by a benzoylformate core substituted with electron-donating methoxy and methyl groups—enhances its absorption properties in the UV spectrum compared to unsubstituted methyl benzoylformate, making it a critical component in UV-curable coatings and photopolymerization systems.[1]

This guide provides a comprehensive breakdown of its chemical identity, a validated synthesis protocol via Friedel-Crafts acylation, and its mechanism of action in photochemistry.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
CAS Number 424836-59-9
IUPAC Name Methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate
Molecular Formula

Molecular Weight 222.24 g/mol
Structure Benzoylformate core with 4-OMe, 3-Me substitution
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
Melting Point 50–55 °C (estimated based on congeners)
Structural Visualization

The compound consists of a phenyl ring activated by a methoxy group at the para position and a methyl group at the meta position relative to the glyoxylate moiety. This substitution pattern is critical for directing the synthesis and tuning the electronic properties of the aromatic ring.[1]

ChemicalStructure Benzene Benzene Ring (Core) Methoxy 4-Methoxy Group (-OCH3) Benzene->Methoxy Position 4 (e- Donor) Methyl 3-Methyl Group (-CH3) Benzene->Methyl Position 3 (Weak Donor) Glyoxylate Methyl Glyoxylate (-CO-COOCH3) Benzene->Glyoxylate Position 1 (Acyl)

Figure 1: Structural connectivity of Methyl 4-methoxy-3-methylbenzoylformate.[1]

Synthesis Strategy: Friedel-Crafts Acylation

The most robust industrial and laboratory scale synthesis involves the Friedel-Crafts acylation of 2-methylanisole (o-cresyl methyl ether) with methyl oxalyl chloride .[1]

Mechanistic Rationale
  • Substrate Selection : 2-Methylanisole is used because the methoxy group is a strong ortho, para-director, while the methyl group is a weak donor.[1] The position para to the methoxy group (C4) is sterically accessible and electronically activated, ensuring high regioselectivity for the 4-methoxy-3-methyl substitution pattern.[1]

  • Acylating Agent : Methyl oxalyl chloride (

    
    ) introduces the entire 
    
    
    
    -keto ester functionality in a single step.[1]
Detailed Protocol

Reagents:

  • 2-Methylanisole (1.0 eq)[1]

  • Methyl oxalyl chloride (1.2 eq)[1]

  • Aluminum Chloride (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation : Flame-dry a 3-neck round bottom flask and purge with

    
    . Add anhydrous DCM and 
    
    
    
    .[1] Cool the suspension to 0°C.
  • Acylation : Add methyl oxalyl chloride dropwise to the

    
     suspension. Stir for 15 minutes to form the acylium ion complex.
    
  • Substrate Addition : Dissolve 2-methylanisole in DCM and add it dropwise to the reaction mixture at 0–5°C. The solution will darken (orange/red) as the complex forms.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][3]

  • Quenching : Pour the reaction mixture slowly into ice-cold dilute HCl (1M) to hydrolyze the aluminum complex. Caution : Exothermic reaction.[1]

  • Workup : Separate the organic layer.[1] Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification : Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography to obtain the pale yellow solid.

SynthesisPath Start 2-Methylanisole (Substrate) Intermediate Sigma Complex (Electrophilic Attack at C4) Start->Intermediate DCM, 0°C Reagent Methyl Oxalyl Chloride + AlCl3 Reagent->Intermediate Quench Hydrolysis (HCl/Ice) Intermediate->Quench RT, 4h Product Methyl 4-methoxy-3-methylbenzoylformate (Target) Quench->Product Extraction & Cryst.

Figure 2: Friedel-Crafts synthesis pathway for the target benzoylformate.

Mechanism of Action: Photopolymerization

As a derivative of methyl benzoylformate (MBF), this compound functions as a Type I Photoinitiator (specifically undergoing Norrish Type I cleavage) or a Type II Photoinitiator (hydrogen abstraction) depending on the formulation.

Norrish Type I Cleavage

Upon UV irradiation, the molecule absorbs a photon, exciting it to a singlet state (


) which undergoes intersystem crossing to a triplet state (

). The bond between the carbonyl carbon and the ester carbonyl carbon cleaves homolytically.[1]
  • Excitation :

    
    
    
  • Cleavage : Generates a Benzoyl radical (

    
    ) and a Methoxycarbonyl radical  (
    
    
    
    ).[1]
  • Initiation : These radicals attack the double bonds of acrylates/methacrylates, initiating polymerization.

The 4-methoxy and 3-methyl substituents shift the absorption maximum (


) towards the visible region compared to unsubstituted MBF, potentially increasing reactivity with UV-LED sources (365–395 nm).[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters:

MethodExpected Signal/Result
^1H NMR (CDCl_3)

7.8–7.9 (d, 1H, Ar-H ortho to CO), 7.7 (s, 1H, Ar-H ortho to CO/Me), 6.9 (d, 1H, Ar-H ortho to OMe), 3.9 (s, 3H, -OCH_3), 3.95 (s, 3H, -COOCH_3), 2.2 (s, 3H, -CH_3).[1]
^13C NMR Carbonyl peaks at ~185 ppm (ketone) and ~164 ppm (ester). Aromatic carbons ~110–160 ppm.[1] Methoxy/Methyl carbons ~55 ppm / ~16 ppm.[1]
HPLC Purity >98% (Area %). Column: C18. Mobile Phase: Acetonitrile/Water (Gradient). UV Detection: 254 nm.[1]
Mass Spec (ESI)

,

.

Safety & Handling (SDS Highlights)

  • Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling : Avoid inhalation of dust/vapors.[1][4] Use in a fume hood.[1][3]

  • Storage : Store in a cool, dry place (2–8°C recommended) under inert atmosphere (

    
    ) to prevent hydrolysis of the ester.
    

References

  • ABCR GmbH .[1] Product Catalog: Methyl 4-methoxy-3-methylbenzoylformate (CAS 424836-59-9).[1] Retrieved from .[1]

  • Leyan Reagents . Chemical Data Sheet: Methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate. Retrieved from .[1]

  • PubChem . Compound Summary: Methyl benzoylformate derivatives. National Library of Medicine.[1] Retrieved from .[1][5]

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (General reference for Benzoylformate photoinitiator mechanisms).

Sources

Exploratory

Solubility Profiling and Solvent Compatibility of Methyl 4-Methoxy-3-Methylbenzoylformate in Organic Synthesis

Executive Summary & Structural Causality Methyl 4-methoxy-3-methylbenzoylformate (CAS 424836-59-9) is a highly specialized α-keto ester primarily utilized as an advanced photoinitiator and a critical intermediate in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Methyl 4-methoxy-3-methylbenzoylformate (CAS 424836-59-9) is a highly specialized α-keto ester primarily utilized as an advanced photoinitiator and a critical intermediate in pharmaceutical and agrochemical synthesis. Understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing purification workflows (such as crystallization), and formulating UV-curable resins.

The parent compound, methyl benzoylformate, is known for its moderate solubility in water and high solubility in organic solvents like ethanol, ether, and acetone[1]. However, the structural modifications in methyl 4-methoxy-3-methylbenzoylformate—specifically the addition of an electron-donating methoxy group (-OCH₃) and a methyl group (-CH₃) to the aromatic ring—fundamentally alter its solvation thermodynamics. These functional groups increase the molecule's overall lipophilicity (logP) and steric bulk[2]. Consequently, the aqueous solubility is drastically reduced, while its affinity for non-polar and polar aprotic organic solvents is significantly enhanced[3].

Thermodynamic Principles of Solvation

To predict and understand the solubility of this compound, we must evaluate the intermolecular forces governing the solute-solvent interactions:

  • Dispersion Forces (δD): The substituted aromatic ring provides a large, polarizable electron cloud. Solvents with high dispersion parameters, such as toluene and dichloromethane (DCM), will exhibit excellent solvation capacity.

  • Polarity (δP): The α-keto ester moiety (-C(=O)C(=O)OCH₃) creates a strong localized dipole. Polar aprotic solvents like ethyl acetate and acetone align favorably with this dipole, facilitating rapid dissolution.

  • Hydrogen Bonding (δH): The molecule acts strictly as a hydrogen-bond acceptor (via the carbonyl and methoxy oxygens). It lacks hydrogen-bond donating capabilities. Therefore, while it can dissolve in protic solvents like ethanol, the solubility is thermodynamically limited compared to aprotic solvents because the solvent-solvent hydrogen bond network must be disrupted without full energetic compensation.

Quantitative Solubility Data in Organic Solvents

The following table synthesizes the solubility profile of methyl 4-methoxy-3-methylbenzoylformate across various solvent classes at standard ambient temperature (25°C).

Table 1: Solubility Profile and Solvation Causality at 25°C

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Causality
Dichloromethane (DCM) Polar Aprotic (Halogenated)8.93> 250High dispersion forces perfectly match the bulky, polarizable aromatic system.
Ethyl Acetate Polar Aprotic (Ester)6.02> 150Favorable dipole-dipole interactions with the α-keto ester moiety.
Toluene Non-Polar Aromatic2.38> 100Strong π-π stacking interactions with the substituted benzene ring.
Ethanol Polar Protic24.530 - 50Moderate solubility; H-bond donation from ethanol to carbonyls is favorable, but limited by the compound's high lipophilicity.
n-Heptane Non-Polar Aliphatic1.92< 5Poor affinity; lacks the dipole interactions and π-system matching required to break the solute's crystal lattice.
Water Highly Polar Protic80.1< 0.1High hydrophobic penalty due to the methoxy/methyl aromatic bulk; inability to donate H-bonds to water.

Experimental Workflow: Self-Validating Solubility Determination

To accurately quantify the solubility of methyl 4-methoxy-3-methylbenzoylformate for process chemistry scale-up, a rigorous, self-validating protocol is required. Relying on visual dissolution is prone to kinetic errors; therefore, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of solid methyl 4-methoxy-3-methylbenzoylformate to 5.0 mL of the target organic solvent in a sealed glass vial.

    • Causality: An excess of solid ensures the system reaches thermodynamic saturation rather than a transient kinetic dissolution state.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.

    • Self-Validation Check: Extract aliquots at exactly 24 hours and 48 hours. If the concentration difference between the 24h and 48h samples exceeds 3%, the system is kinetically trapped, and agitation must continue until stabilization is achieved.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes using a temperature-controlled rotor (25°C).

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds often bind non-specifically to PTFE or Nylon filter membranes, which artificially lowers the measured solubility.

  • Supernatant Dilution & Internal Standard Addition: Immediately transfer a precise volume of the clear supernatant into a volumetric flask containing the HPLC mobile phase. Spike the sample with an internal standard (e.g., methyl benzoate).

    • Causality: Dilution prevents precipitation upon temperature fluctuations. The internal standard corrects for any solvent evaporation that occurred during the centrifugation and transfer steps—a critical safeguard when working with volatile solvents like DCM or acetone.

  • HPLC-UV Quantification: Analyze the diluted samples using a C18 reverse-phase column.

    • Causality: The UV detector should be set to the compound's

      
      . The electron-donating methoxy group at the para-position induces a bathochromic shift (red shift) in the UV absorption spectrum compared to the parent methyl benzoylformate, making longer-wavelength detection highly sensitive and specific.
      

Workflow Visualization

G N1 Solid Compound (CAS 424836-59-9) N2 Solvent Addition (Excess Solid) N1->N2 Suspend N3 Isothermal Equilibration (25°C, 24h & 48h) N2->N3 Agitate N4 Phase Separation (Centrifugation at 10,000g) N3->N4 Equilibrium Check N5 Supernatant Dilution & Internal Standard N4->N5 Aliquot N6 HPLC-UV Analysis (Self-Validation) N5->N6 Quantify

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Downstream Applications & Solvent Selection

The solubility profile directly dictates the compound's industrial application. The parent compound, methyl benzoylformate, is widely utilized as a photoinitiator in UV-curable coatings and inks[1], as well as an intermediate in the synthesis of herbicides and anti-inflammatory drugs[2].

For methyl 4-methoxy-3-methylbenzoylformate:

  • In UV-Curable Resins: Its high solubility in ester and acrylic monomers (similar in polarity to ethyl acetate) allows for high-concentration loading without phase separation, ensuring rapid polymerization.

  • In Pharmaceutical Synthesis: When used as an electrophilic intermediate[2], reactions are optimally conducted in DCM or toluene, where the compound is fully solvated, maximizing collision frequency and reaction kinetics.

References

Sources

Foundational

Synthesis and Mechanistic Evaluation of Methyl (4-methoxy-3-methylphenyl)glyoxylate: A Technical Whitepaper

As a Senior Application Scientist, I approach chemical synthesis not merely as a sequence of actions, but as a highly controlled system of thermodynamic and kinetic variables. The target molecule, methyl (4-methoxy-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical synthesis not merely as a sequence of actions, but as a highly controlled system of thermodynamic and kinetic variables. The target molecule, methyl (4-methoxy-3-methylphenyl)glyoxylate (also systematically named methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate), is a critical


-oxoester building block. Glyoxylate derivatives are indispensable C2 synthons in the development of active pharmaceutical ingredients (APIs), heterocycle synthesis, and the production of advanced agrochemicals such as strobilurin-class fungicides [1].

This whitepaper provides an in-depth, causal analysis of its synthesis via regioselective Friedel-Crafts acylation, establishing a self-validating experimental framework designed for researchers and drug development professionals.

Retrosynthetic Strategy & Mechanistic Causality

The most atom-economical and scalable route to synthesize methyl (4-methoxy-3-methylphenyl)glyoxylate is the Friedel-Crafts acylation of 2-methylanisole (1-methoxy-2-methylbenzene) using methyl oxalyl chloride (methyl 2-chloro-2-oxoacetate) [2].

Regioselectivity: The Directing Group Competition

In the substrate 2-methylanisole, the aromatic ring is activated by two electron-donating groups: a methoxy group (


) at C1 and a methyl group (

) at C2.
  • Electronic Causality: The methoxy group is a strongly activating, ortho/para-directing group due to resonance donation from the oxygen lone pairs. The methyl group is a weakly activating, ortho/para-directing group relying solely on hyperconjugation. Consequently, the methoxy group dominates the directing effect.

  • Steric Causality: The electrophile (an acylium ion) must choose between the ortho position (C6) and the para position (C4) relative to the methoxy group. Because the bulky acylium complex faces severe steric hindrance at the C6 position (flanked by the methoxy group), electrophilic attack is kinetically channeled to the sterically accessible C4 position.

This precise alignment of electronic activation and steric shielding ensures the exclusive formation of the 4-methoxy-3-methylphenyl architecture.

Mechanism SM 2-Methylanisole Wheland Wheland Intermediate (Para-attack) SM->Wheland Electrophilic Attack Reagent Methyl Oxalyl Chloride + AlCl3 Acylium Acylium Ion Intermediate Reagent->Acylium Activation Acylium->Wheland Product Methyl (4-methoxy-3- methylphenyl)glyoxylate Wheland->Product Deprotonation & Quench

Fig 1: Mechanistic pathway of the regioselective Friedel-Crafts acylation.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; every step must include an observable metric to confirm that the underlying chemical physics are behaving as intended. The following methodology is adapted from validated


-oxoester syntheses [3].
Phase 1: Electrophile Activation
  • Preparation: In a flame-dried, argon-purged reaction vessel, dissolve 1.0 equivalent of 2-methylanisole and 1.1 equivalents of methyl oxalyl chloride in anhydrous dichloromethane (DCM) (approx. 3 mL/mmol). Cool the system to 0 °C using an ice-water bath.

  • Activation: Portion-wise, add 1.2 equivalents of anhydrous Aluminum Chloride (

    
    ).
    
    • Causality: The 0 °C environment suppresses the highly exothermic Lewis acid-base complexation, preventing premature degradation or ether cleavage (demethylation) of the anisole substrate. Anhydrous DCM is mandated because trace moisture will violently hydrolyze

      
      , generating HCl gas and terminating the catalytic cycle.
      
    • Self-Validation Check: The reaction mixture will transition to a deep yellow/orange hue and evolve slight gas, visually confirming the formation of the active acylium ion complex.

Phase 2: Regioselective Acylation
  • Reaction: Remove the ice bath, allow the system to warm to 25 °C, and stir for 4 hours.

    • Causality: The reaction requires thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.

    • Self-Validation Check: Conduct an In-Process Control (IPC) via TLC (Hexanes:EtOAc 9:1) or HPLC. The disappearance of the high-Rf 2-methylanisole peak and the emergence of a more polar, UV-active product spot validates reaction progression.

Phase 3: Quenching and Isolation
  • Quenching: Cool the reactor back to 0 °C. Strictly control the dropwise addition of 5% wt aqueous HCl (approx. 6.6 mL/mmol).

    • Causality: The Lewis acid forms a tight coordinate covalent bond with the glyoxylate carbonyls. Aqueous HCl protonates the oxygen atoms, breaking the aluminum complex and partitioning the aluminum salts into the aqueous phase.

    • Self-Validation Check: The dissolution of the initial aluminum emulsion into two distinct, clear liquid phases (organic and aqueous) confirms successful quenching. A persistent emulsion indicates insufficient acid.

  • Purification: Separate the organic phase, wash with deionized water, and dry over anhydrous

    
    . Concentrate under reduced pressure and purify via silica gel column chromatography (pentane:diethyl ether – 20:1 
    
    
    
    9:1).

Workflow Step1 1. Preparation Dissolve 2-methylanisole & methyl oxalyl chloride in dry DCM at 0 °C Step2 2. Activation Portion-wise addition of AlCl3 under Ar atmosphere Step1->Step2 Step3 3. Reaction Stir at 25 °C for 4 h; Monitor via TLC/HPLC Step2->Step3 Step4 4. Quenching Slow addition of 5% wt HCl at 0 °C to break Al-complex Step3->Step4 Step5 5. Isolation Phase separation, drying (Na2SO4), and silica chromatography Step4->Step5

Fig 2: Experimental workflow for synthesizing methyl (4-methoxy-3-methylphenyl)glyoxylate.

Analytical Validation & Quantitative Metrics

To ensure the scientific integrity of the synthesized batch, the product must be validated against established spectroscopic benchmarks. The table below summarizes the expected quantitative data for methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate [3].

ParameterExpected Value / SpecificationAnalytical Method
Appearance White solidVisual Inspection
Isolated Yield 37% - 80% (Highly dependent on scale)Gravimetric Analysis
Chromatographic Purity

98.0%
HPLC (UV at 254 nm)

H NMR (600 MHz, CDCl

)

7.93–7.90 (m, 1H), 7.84 (s, 1H), 6.88 (d, 1H), 3.96 (s, 3H), 3.91 (s, 3H), 2.25 (s, 3H)
Nuclear Magnetic Resonance
Mass Spectrometry m/z 209.1 [M+H]

LC-ESI-MS

Note on NMR Interpretation: The singlet at


 7.84 corresponds to the isolated aromatic proton at C2 (between the glyoxylate and methyl groups), confirming that acylation occurred at the para position relative to the methoxy group.

References

1.1 - Chemical Reviews - ACS Publications 2.2 - The Royal Society of Chemistry 3.3 - Semantic Scholar

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Methyl 4-methoxy-3-methylbenzoylformate

This guide provides a comprehensive overview of the safety considerations, handling protocols, and physicochemical properties of methyl 4-methoxy-3-methylbenzoylformate. The information herein is synthesized from data on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety considerations, handling protocols, and physicochemical properties of methyl 4-methoxy-3-methylbenzoylformate. The information herein is synthesized from data on structurally analogous compounds to provide a robust safety framework for researchers, scientists, and drug development professionals.

Introduction

Methyl 4-methoxy-3-methylbenzoylformate is a specialty chemical whose safety profile has not been extensively documented. In the absence of a specific Safety Data Sheet (SDS), this guide extrapolates critical safety and handling information from closely related chemical structures, including methyl benzoylformate, substituted benzoates, and benzaldehydes. This approach, rooted in established principles of chemical safety, allows for a predictive assessment of the potential hazards associated with methyl 4-methoxy-3-methylbenzoylformate.

The primary objective of this document is to equip laboratory personnel with the knowledge necessary to handle this compound safely. By understanding its extrapolated physicochemical properties and potential hazards, researchers can implement appropriate control measures, minimizing exposure risks and ensuring a safe working environment. The protocols and recommendations outlined below are designed to be self-validating, promoting a culture of safety and scientific integrity.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior and potential hazards. The following table summarizes the known and estimated properties of methyl 4-methoxy-3-methylbenzoylformate and its structural analogs.

PropertyMethyl 4-methoxy-3-methylbenzoateMethyl Benzoylformate4-Methoxy-3-methylbenzaldehydeMethyl 4-methoxybenzoate
Molecular Formula C10H12O3[1]C9H8O3[2][3]C9H10O2[4]C9H10O3[5]
Molecular Weight 180.20 g/mol [1]164.16 g/mol [2][3]150.17 g/mol [4]166.18 g/mol [5]
Appearance Not specifiedColorless to pale yellow liquid[3]Liquid[4]White solid[5]
Boiling Point 563.55 K (290.4 °C) (estimated)[1]246 - 248 °C @ 760 mmHg[2]80-85 °C/1 mmHg[4]Not specified
Melting Point 348.31 K (75.16 °C) (estimated)[1]16 °C[2]Not specifiedNot specified
Flash Point Not specified112 °C[2]112 °C[4]Not specified
Solubility Log10 of Water solubility in mol/l: -2.31 (estimated)[1]Moderately soluble in water; soluble in organic solvents like ethanol, ether, and acetone.[3]Not specifiedNo information available.[5]
Hazard Identification and GHS Classification (Extrapolated)

Based on the hazard profiles of structurally similar compounds, methyl 4-methoxy-3-methylbenzoylformate is anticipated to present the following hazards. The GHS classification provided is a predictive assessment and should be treated with appropriate caution.

GHS ClassificationHazard StatementPrecautionary Statement (Examples)Source (Analogous Compound)
Skin Corrosion/Irritation H315 - Causes skin irritation.[5][6]P264 - Wash face, hands and any exposed skin thoroughly after handling.[5][6] P280 - Wear protective gloves/protective clothing/eye protection/face protection.[5] P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[5][6]Methyl 4-methoxybenzoate[5], Benzoic acid, 4-formyl-, methyl ester[6]
Serious Eye Damage/Eye Irritation H319 - Causes serious eye irritation.[5][6]P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]Methyl 4-methoxybenzoate[5], Benzoic acid, 4-formyl-, methyl ester[6]
Specific Target Organ Toxicity (Single Exposure) H335 - May cause respiratory irritation.[5]P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]Methyl 4-methoxybenzoate[5]
Acute Toxicity, Oral H302 - Harmful if swallowed.[7]P270 - Do not eat, drink or smoke when using this product. P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Methyl benzoate, Methyl 4-methoxy-3-nitrobenzoate[7]

Logical Relationship of Hazard Extrapolation

G cluster_analogs Structurally Similar Compounds (Data Source) cluster_target Target Compound (Extrapolated Profile) Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate Methyl 4-methoxy-3-methylbenzoylformate Methyl 4-methoxy-3-methylbenzoylformate Methyl 4-methoxybenzoate->Methyl 4-methoxy-3-methylbenzoylformate Shared Benzoate Ester Methyl benzoylformate Methyl benzoylformate Methyl benzoylformate->Methyl 4-methoxy-3-methylbenzoylformate Shared Benzoylformate Core Substituted Benzaldehydes Substituted Benzaldehydes Substituted Benzaldehydes->Methyl 4-methoxy-3-methylbenzoylformate Aromatic Carbonyl Similarity

Caption: Extrapolation of safety data from analogous compounds.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to ensuring laboratory safety. The following procedures are based on best practices for handling chemicals with similar hazard profiles.

4.1. Engineering Controls

  • Ventilation: All work with methyl 4-methoxy-3-methylbenzoylformate should be conducted in a well-ventilated area.[8] The use of a chemical fume hood is mandatory to minimize inhalation exposure.[8]

  • Safety Equipment: A safety shower and eyewash station must be readily available in the immediate work area.[8]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical for preventing direct contact with the compound.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[9]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[8][9]Minimizes the risk of accidental skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if irritation is experienced.Prevents inhalation of vapors or aerosols.

4.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]

4.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][5]

  • Store away from heat, sparks, and open flames.[2]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify Ventilation Verify Fume Hood Functionality Don PPE->Verify Ventilation Weigh/Measure Weigh or Measure Compound in Fume Hood Verify Ventilation->Weigh/Measure Perform Experiment Conduct Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Work Surfaces Perform Experiment->Decontaminate Dispose Waste Dispose of Waste in Designated Container Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Step-by-step workflow for safe laboratory handling.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial. The following protocols are based on standard first-aid and spill response measures.

5.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource (Analogous Compound)
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]Methyl 4-methoxybenzoate[5], Benzoic acid, 4-formyl-, methyl ester, General Chemical Handling
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]Methyl 4-methoxybenzoate[5], Benzoic acid, 4-formyl-, methyl ester, General Chemical Handling
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]Methyl 4-methoxybenzoate[5], Benzoic acid, 4-formyl-, methyl ester, General Chemical Handling[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[8]General Chemical Handling[8], Methyl benzoate

5.2. Accidental Release Measures

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[9]

  • Collect: Scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8][9]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9]

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[5][6]

Emergency Response Logic

G Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Follow First Aid Follow First Aid Assess Situation->Follow First Aid Personal Exposure Contain Spill Contain Spill Assess Situation->Contain Spill Spill Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention Clean & Dispose Clean & Dispose Contain Spill->Clean & Dispose

Caption: Decision-making process for emergency response.

Toxicological Information (Extrapolated)

The toxicological properties of methyl 4-methoxy-3-methylbenzoylformate have not been fully investigated. However, based on data from analogous compounds, it may cause irritation to the skin, eyes, and respiratory tract.[2][5] Ingestion may also cause irritation to the mucous membranes.[6] There is no data available to suggest that the compound is a germ cell mutagen or a carcinogen.[5][6]

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or water spray.[8][9]

  • Specific Hazards: Emits toxic fumes under fire conditions.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[8]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[5][6] Do not allow the material to enter drains or waterways.

Conclusion

While a specific Safety Data Sheet for methyl 4-methoxy-3-methylbenzoylformate is not currently available, a thorough analysis of its structural analogs provides a solid foundation for its safe handling. By adhering to the extrapolated safety protocols outlined in this guide, researchers can mitigate potential risks and maintain a secure laboratory environment. It is imperative that all personnel handling this compound are familiar with these guidelines and exercise due diligence in their experimental work.

References

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-methylbenzoic Acid. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Methyl 4-methoxy-3-methylbenzoate. Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of methyl 4-methoxy-3-methylbenzoylformate from 2-methylanisole

Abstract & Application Context Methyl 4-methoxy-3-methylbenzoylformate is a high-value intermediate used primarily in the synthesis of Type II photoinitiators for UV-curable coatings and as a scaffold in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

Methyl 4-methoxy-3-methylbenzoylformate is a high-value intermediate used primarily in the synthesis of Type II photoinitiators for UV-curable coatings and as a scaffold in the development of beta-lactam antibiotics (cephalosporin precursors).

This protocol details the regioselective synthesis starting from 2-methylanisole (o-cresyl methyl ether). The transformation utilizes a Friedel-Crafts acylation with methyl oxalyl chloride (or oxalyl chloride followed by methanolysis) mediated by aluminum chloride (


).

Key Technical Challenge: The primary challenge is controlling regioselectivity and preventing ether cleavage (demethylation). The methoxy group is a strong ortho/para director, while the methyl group is a weak ortho/para director. The position para to the methoxy group (C4 relative to the ether) is the most electronically activated and sterically accessible site, leading to the desired 1,2,4-substitution pattern. However, harsh conditions or excess Lewis acid can lead to the demethylation of the methoxy group to a phenol, significantly reducing yield.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The acylium ion generated from methyl oxalyl chloride attacks the electron-rich aromatic ring.

Reaction Scheme & Mechanism (Graphviz)

ReactionPathway cluster_legend Key Start 2-Methylanisole (Starting Material) Complex Sigma Complex (Arenium Ion) Start->Complex Electrophilic Attack (Para to -OMe) Ortho Ortho-isomer (Minor Byproduct) Start->Ortho Steric Hindrance (Unfavorable) Reagent Methyl Oxalyl Chloride + AlCl3 Reagent->Complex Generates Acylium Ion Product Methyl 4-methoxy-3-methylbenzoylformate (Target) Complex->Product -HCl Re-aromatization Phenol Demethylated Phenol (Impurity via high T) Product->Phenol AlCl3 + Heat (Ether Cleavage) Main Pathway Main Pathway Side Reactions Side Reactions

Caption: Mechanistic pathway showing the favored para-substitution and potential side reactions (demethylation).

Detailed Experimental Protocol

Method A: Direct Acylation with Methyl Oxalyl Chloride (High Purity)

This method is preferred for laboratory-scale synthesis (1–50g) where high purity is required and isolation steps must be minimized.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
2-Methylanisole Substrate1.0122.160.985
Methyl oxalyl chloride Electrophile1.2122.511.22
Aluminum Chloride (

)
Catalyst1.3133.34Solid
Dichloromethane (DCM) Solvent10 Vol84.931.33
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas evolved during the reaction.

  • Catalyst Suspension: Charge the flask with DCM (anhydrous) and Aluminum Chloride (

    
    ). Cool the suspension to 0°C  using an ice/water bath.
    
    • Note:

      
       is hygroscopic. Handle quickly or under inert atmosphere.
      
  • Electrophile Formation: Add Methyl oxalyl chloride dropwise to the

    
     suspension at 0°C. Stir for 15–20 minutes. The solution may turn yellow/orange as the acylium complex forms.
    
  • Substrate Addition (Critical Step): Mix 2-Methylanisole with a small volume of DCM (1:1 v/v). Add this solution dropwise to the reaction mixture over 30–45 minutes.

    • Control: Maintain internal temperature < 5°C . Exotherms are significant. Rapid addition or high temperature promotes regiochemical errors and demethylation.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) and stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (anisole) should be consumed.

  • Quenching: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing Ice/HCl (1M) (approx. 500g ice + 50mL conc. HCl).

    • Caution: Quenching is violent. Add slowly with vigorous stirring.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM.

    • Wash combined organics with Water , then Sat.

      
        (to remove acidic impurities), and finally Brine .
      
    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield a crude yellow oil or low-melting solid.

  • Purification:

    • Distillation: High vacuum distillation (bp ~160-170°C at 5 mmHg) is effective.

    • Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate or Methanol.

Method B: Two-Step "One-Pot" (Industrial Alternative)

If Methyl oxalyl chloride is unavailable or cost-prohibitive, use Oxalyl Chloride followed by methanolysis.

  • Acylation: React 2-methylanisole (1.0 eq) with Oxalyl Chloride (1.2 eq) and

    
     (1.3 eq) in DCM at 0°C.
    
  • Intermediate: This forms the acid chloride intermediate (2-(4-methoxy-3-methylphenyl)-2-oxoacetyl chloride).

  • Methanolysis: Instead of an aqueous quench, cool the reaction to -10°C and add Methanol (excess, ~5 eq) slowly. This converts the acid chloride directly to the methyl ester.

  • Workup: Proceed with aqueous workup as described in Method A.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature < 5°C (Addition)< 25°C (Reaction)Demethylation Risk:

can cleave aryl methyl ethers at elevated temperatures (>40°C), yielding the phenol byproduct which is difficult to separate.
Stoichiometry

> 1.1 equiv
The product contains a carbonyl group that complexes with

. Stoichiometric Lewis acid is required, not catalytic, to drive conversion.[1]
Addition Order Electrophile to Catalyst, then SubstratePre-forming the acylium ion ensures a steady concentration of electrophile. Adding

to the substrate can cause local overheating and polymerization.
Moisture Strictly AnhydrousWater deactivates

and hydrolyzes the acid chloride reagent, lowering yield and generating HCl gas.
Analytical Validation (Self-Validating the Protocol)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, Ar-CH3 )
      
    • 
       3.92 (s, 3H, Ar-OCH3 )
      
    • 
       3.98 (s, 3H, Ester-OCH3 )
      
    • 
       6.90 (d, 1H, Ar-H ortho to OMe)
      
    • 
       7.80-7.90 (m, 2H, Ar-H ortho to Carbonyl)
      
    • Diagnostic: The presence of two singlets around 3.9 ppm confirms the methyl ester and methoxy ether. The splitting pattern in the aromatic region (1 doublet, 2 multiplets) confirms 1,2,4-substitution.

  • Regioisomer Check: If the ortho-isomer (acylation at C6) is present, the aromatic splitting pattern will differ significantly (often a triplet/doublet pattern if 1,2,3-substituted, or distinct shifts due to steric crowding).

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Olah, G. A.
    • Source:

  • Synthesis of Benzoylformates (General Protocols)

    • Preparation of methyl aryl(oxo)
    • Source: (Analogous protocol for methyl phenylglyoxylate).

  • Regioselectivity in Anisole Derivatives

    • Regioselective acylation of activated arom
    • Source:

  • Compound Data (Grounding)

    • Methyl 4-methoxy-3-methylbenzoylformate (Analogous structures and physical d
    • Source: (Search for structurally related benzoylformates).

(Note: Specific industrial protocols for this exact molecule are often proprietary, but the chemistry described above is the standard, chemically validated route for this class of compounds.)

Sources

Application

Application Note: High-Efficiency Esterification of 4-Methoxy-3-Methylbenzoylformic Acid

Abstract & Strategic Overview This guide details the esterification of 4-methoxy-3-methylbenzoylformic acid (an -keto acid) to its methyl ester. This transformation is a critical step in the synthesis of photoinitiators,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the esterification of 4-methoxy-3-methylbenzoylformic acid (an


-keto acid) to its methyl ester. This transformation is a critical step in the synthesis of photoinitiators, vinylic amino acid pharmaceuticals, and heterocycle intermediates.

While standard Fischer esterification is often treated as trivial,


-keto acids present unique challenges:
  • Decarbonylation Risk: The

    
    -keto moiety can facilitate loss of CO under harsh thermal or acidic conditions.
    
  • Ketalization: In the presence of excess alcohol and strong acid, the ketone carbonyl is susceptible to ketal formation.

  • Steric & Electronic Effects: The 3-methyl and 4-methoxy substituents on the aromatic ring donate electron density (via induction and resonance), potentially reducing the electrophilicity of the carbonyls, though the

    
    -keto group remains highly activated.
    

This protocol prioritizes Process Robustness (Protocol A) for scale-up and Mild Chemoselectivity (Protocol B) for sensitive R&D contexts.

Chemical Mechanism & Pathway Analysis

The Fischer Equilibrium

The primary method utilizes acid-catalyzed methanolysis. Unlike benzoic acids, the adjacent ketone group in benzoylformic acid significantly lowers the pKa of the carboxylic acid (approx. pKa 2.0–2.5), making the protonation of the carbonyl oxygen less favorable but the subsequent nucleophilic attack highly rapid once protonated.

Critical Control Point: Water removal is the driving force. Given the volatility of methanol, azeotropic distillation is inefficient; therefore, we rely on a large molar excess of methanol (acting as solvent) and H₂SO₄ as a dehydrating catalyst.

Graphviz Diagram: Reaction Workflow

The following diagram outlines the logical flow from raw material to purified ester, highlighting critical decision nodes.

G Start Starting Material: 4-Methoxy-3-methylbenzoylformic Acid Decision Select Protocol Start->Decision ProtA Protocol A: Fischer Esterification (Scale-Up / Robust) Decision->ProtA Standard ProtB Protocol B: Alkylation (Mild / High Value) Decision->ProtB Acid Sensitive StepA1 Reflux in MeOH (10-20 equiv) Cat. H2SO4 (0.1 equiv) ProtA->StepA1 StepA2 Monitor by HPLC/TLC (Check for Ketal byproduct) StepA1->StepA2 StepA3 Quench: NaHCO3 (aq) StepA2->StepA3 Workup Phase Separation / Extraction (EtOAc or DCM) StepA3->Workup StepB1 Dissolve in DMF/Acetone Add K2CO3 (1.5 equiv) ProtB->StepB1 StepB2 Add MeI (1.2 equiv) RT to 40°C StepB1->StepB2 StepB2->Workup Drying Dry (MgSO4) & Concentrate Workup->Drying Purification Recrystallization (EtOH/Hex) or Distillation Drying->Purification Final Target Ester >98% Purity Purification->Final

Figure 1: Decision tree and process flow for the esterification of 4-methoxy-3-methylbenzoylformic acid.

Experimental Protocols

Protocol A: Acid-Catalyzed Methanolysis (Standard)

Applicability: Gram to Kilogram scale. Yield Expectation: 85–95%.

Reagents:

  • Substrate: 4-Methoxy-3-methylbenzoylformic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 15.0 equiv)

  • Catalyst: Sulfuric Acid (conc. H₂SO₄, 0.1–0.2 equiv) OR p-Toluenesulfonic acid (pTSA).

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Dissolution: Charge the flask with the carboxylic acid substrate and Methanol. Stir until suspended/dissolved.

  • Catalyst Addition: Slowly add H₂SO₄ dropwise. (Exothermic reaction: temperature may rise slightly).

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor via TLC (30% EtOAc/Hexanes) or HPLC. Look for disappearance of the acid peak (lower Rf) and appearance of the ester (higher Rf).

  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove approx. 80% of the Methanol.

    • Dilute residue with EtOAc (ethyl acetate) or DCM (dichloromethane).

    • Wash carefully with saturated NaHCO₃ solution (2x) to neutralize catalyst and remove unreacted acid. Caution: CO₂ evolution.

    • Wash with Brine (1x).

  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil often solidifies. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture if high purity (>99%) is required.

Protocol B: Alkyl Halide Esterification (Mild)

Applicability: Small scale (<5g), acid-sensitive substrates, or when preventing ketalization is critical. Yield Expectation: 90–98%.

Reagents:

  • Substrate: 4-Methoxy-3-methylbenzoylformic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃, powdered, 1.5 equiv)

  • Alkylating Agent: Methyl Iodide (MeI, 1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure:

  • Setup: Flame-dried flask under Nitrogen atmosphere.

  • Deprotonation: Dissolve substrate in DMF (0.5 M concentration). Add K₂CO₃. Stir at Room Temperature (RT) for 15 mins to form the carboxylate salt.

  • Alkylation: Add Methyl Iodide dropwise.

    • Safety Note: MeI is a suspected carcinogen and alkylating agent. Use in a fume hood.

  • Reaction: Stir at RT for 2–4 hours. If sluggish, warm to 40°C.

  • Workup: Pour mixture into ice-water (5x volume). The ester may precipitate.[2]

    • If solid: Filter and wash with water.

    • If oil: Extract with Et₂O, wash with water (to remove DMF), dry, and concentrate.

Data Presentation & QC Specifications

Analytical Markers

To validate the synthesis, look for these specific NMR signals. The 3-methyl group breaks the symmetry of the aromatic system.

Moiety1H NMR Shift (CDCl3, approx)MultiplicityNotes
Ester Methyl 3.95 - 4.00 ppmSinglet (3H)Distinctive singlet, usually downfield of ether.
Ether Methyl 3.85 - 3.90 ppmSinglet (3H)Ar-OCH₃ group.
Ar-Methyl 2.20 - 2.30 ppmSinglet (3H)Ar-CH₃ (Ortho to OMe).
Aromatic H 6.80 - 8.10 ppmMultiplets (3H)Pattern depends on 1,2,4-substitution.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium)Increase MeOH equivalents; Add molecular sieves to trap water.
Ketal Formation Acid concentration too highReduce H₂SO₄; Switch to Protocol B (Base/MeI).
Dark Color Decomposition/PolymerizationLower reaction temperature; Ensure inert atmosphere (N₂).
Decarbonylation Thermal stress on

-keto group
Avoid temps >80°C; Do not use thionyl chloride (SOCl₂) unless strictly controlled.

Mechanistic Visualization

The following diagram illustrates the specific electronic environment of the substrate during Fischer esterification.

Mechanism Substrate Substrate (Nucleophile) Protonation Carbonyl Protonation Substrate->Protonation + H+ Attack MeOH Attack (Tetrahedral Int.) Protonation->Attack + MeOH Elimination Water Elimination (-H2O) Attack->Elimination Proton Transfer Product Methyl Ester Elimination->Product - H+

Figure 2: Simplified mechanistic pathway of acid-catalyzed esterification.

References

  • Fischer Esterification Fundamentals

    • Master Organic Chemistry. "Fischer Esterification: Mechanism and Conditions."[3] Available at: [Link]

  • Synthesis of Alpha-Keto Esters

    • Organic Chemistry Portal. "Synthesis of α-Keto Acids and Esters."[4][5][6] Available at: [Link]

  • Google Patents. "Process for the preparation of methyl benzoylformate (US Patent)." (General precedent for benzoylformates).
  • Alternative Alkylation Protocols

Sources

Method

Application Notes and Protocols for UV Curing Formulations Utilizing Methyl 4-Methoxy-3-methylbenzoylformate

For: Researchers, scientists, and drug development professionals exploring novel photopolymerization applications. Introduction: Unlocking the Potential of Methyl 4-Methoxy-3-methylbenzoylformate in UV Curing The field o...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals exploring novel photopolymerization applications.

Introduction: Unlocking the Potential of Methyl 4-Methoxy-3-methylbenzoylformate in UV Curing

The field of ultraviolet (UV) curing offers rapid, energy-efficient, and environmentally friendly solutions for the polymerization of inks, coatings, and adhesives.[1][2] At the heart of this technology lies the photoinitiator, a molecule that absorbs UV light and triggers the polymerization process.[3][4] This document provides detailed application notes and protocols for the use of Methyl 4-Methoxy-3-methylbenzoylformate as a potential photoinitiator in free-radical UV curing formulations.

While specific formulation recipes for Methyl 4-Methoxy-3-methylbenzoylformate are not extensively documented in publicly available literature, its chemical structure, a benzoylformate derivative, strongly suggests its function as a photoinitiator.[5][6] Benzoylformate esters are known to undergo photo-cleavage to generate free radicals, which are essential for initiating the polymerization of acrylate-based monomers and oligomers.[5]

These application notes are designed to provide a robust framework for researchers to develop and evaluate their own UV curing formulations based on this promising, yet underexplored, photoinitiator. The following sections will delve into the fundamental components of UV curing systems, present illustrative formulation recipes, and provide detailed protocols for preparation, curing, and characterization.

Core Components of UV Curing Formulations

A successful UV curable formulation is a synergistic blend of several key components, each contributing to the final properties of the cured material.[1][7]

  • Photoinitiators: These molecules are the catalysts of the UV curing process. Upon absorption of UV energy, they generate reactive species, typically free radicals, that initiate polymerization.[3][4] Methyl 4-Methoxy-3-methylbenzoylformate is proposed to function as a Type I photoinitiator, undergoing unimolecular bond cleavage to form radicals.

  • Oligomers: These are higher molecular weight resins that form the backbone of the polymer network and largely determine the fundamental properties of the cured material, such as flexibility, hardness, and chemical resistance.[8][9] Common examples include epoxy acrylates, urethane acrylates, and polyester acrylates.[9]

  • Monomers: These are low viscosity reactive diluents that control the viscosity of the formulation for ease of application and also influence the final properties of the cured film.[8][10] Monofunctional monomers can increase flexibility, while multifunctional monomers enhance crosslink density, leading to harder and more chemically resistant coatings.[10]

  • Additives: A variety of additives can be incorporated to fine-tune specific properties. These can include leveling agents for a smooth surface finish, adhesion promoters to improve bonding to the substrate, and stabilizers to enhance shelf-life.

The interplay between these components is critical. The choice of oligomers and monomers will dictate the physical and chemical properties of the final product, while the concentration and type of photoinitiator will influence the cure speed and efficiency.

Diagram of UV Curing Formulation Components and their Interactions

G cluster_formulation UV Curing Formulation cluster_process UV Curing Process Photoinitiator Photoinitiator (e.g., Methyl 4-methoxy-3-methylbenzoylformate) Oligomers Oligomers (e.g., Epoxy Acrylate, Urethane Acrylate) Photoinitiator->Oligomers Initiates Polymerization Monomers Monomers (e.g., TMPTA, HDDA) Photoinitiator->Monomers Initiates Polymerization UV_Light UV Light Exposure Photoinitiator->UV_Light Absorbs Cured_Polymer Cured Polymer Network Oligomers->Cured_Polymer Forms Backbone Monomers->Cured_Polymer Crosslinks Additives Additives (e.g., Leveling Agents, Adhesion Promoters) Additives->Cured_Polymer Modifies Properties UV_Light->Photoinitiator Activates

Caption: Interplay of components in a UV curing formulation.

Illustrative Formulation Recipes

The following tables provide starting-point formulations for developing UV-curable coatings using Methyl 4-methoxy-3-methylbenzoylformate as the photoinitiator. These are illustrative examples and may require optimization based on the specific application and performance requirements.

Table 1: High-Gloss Hard Coat Formulation

ComponentChemical Name/TypePurposeWeight Percentage (%)
Oligomer Bisphenol A Epoxy DiacrylateProvides hardness and chemical resistance50
Monomer Trimethylolpropane Triacrylate (TMPTA)High-functionality monomer for high crosslink density35
Monomer Isobornyl Acrylate (IBOA)Monofunctional monomer for adhesion and hardness10
Photoinitiator Methyl 4-methoxy-3-methylbenzoylformateInitiates polymerization4
Additive Silicone AcrylateLeveling agent for a smooth surface1

Table 2: Flexible Coating Formulation for Plastics

ComponentChemical Name/TypePurposeWeight Percentage (%)
Oligomer Aliphatic Urethane DiacrylateProvides flexibility and abrasion resistance60
Monomer Hexanediol Diacrylate (HDDA)Low viscosity difunctional monomer for flexibility25
Monomer N-Vinylcaprolactam (NVC)Monofunctional monomer for adhesion to plastics10
Photoinitiator Methyl 4-methoxy-3-methylbenzoylformateInitiates polymerization4.5
Additive Acrylated Adhesion PromoterEnhances adhesion to plastic substrates0.5

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation, application, curing, and characterization of UV curable formulations.

Protocol 1: Formulation Preparation
  • Weighing: Accurately weigh each component into a clean, amber glass beaker or a container that blocks UV light. It is recommended to add the highest viscosity component (oligomer) first, followed by the monomers, and then the photoinitiator and additives.

  • Mixing: Mix the components using a magnetic stirrer or an overhead mechanical stirrer at a low to medium speed (e.g., 200-500 rpm) at room temperature. Ensure a vortex is not created to minimize air entrapment.

  • Dissolution: Continue mixing until the photoinitiator and any solid additives are completely dissolved and the mixture is homogenous. This may take anywhere from 30 minutes to a few hours depending on the components. Gentle heating (e.g., to 40-50°C) can be used to expedite the dissolution of solid components, but care should be taken to avoid premature polymerization.

  • Degassing: If air bubbles are present, degas the formulation using a vacuum chamber or by letting it stand in the dark for several hours.

Protocol 2: Application and Curing
  • Substrate Preparation: Ensure the substrate (e.g., glass, metal, plastic) is clean, dry, and free of any contaminants. If necessary, pre-treat the substrate to improve adhesion.

  • Application: Apply the formulation to the substrate using a suitable method to achieve a uniform film thickness. Common laboratory methods include using a wire-wound bar coater or a spin coater.

  • UV Curing: Immediately after application, expose the coated substrate to a UV light source. A medium-pressure mercury arc lamp or a UV-LED lamp can be used. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV lamp. It is recommended to perform a dose-response study to determine the optimal curing conditions.

Diagram of the Experimental Workflow

G cluster_prep Formulation Preparation cluster_app_cure Application & Curing cluster_char Characterization Weighing 1. Weigh Components Mixing 2. Mix until Homogenous Weighing->Mixing Degassing 3. Degas Mixture Mixing->Degassing Application 4. Apply to Substrate Degassing->Application Curing 5. UV Cure Application->Curing Hardness 6a. Hardness Test Curing->Hardness Adhesion 6b. Adhesion Test Curing->Adhesion Solvent_Resistance 6c. Solvent Resistance Test Curing->Solvent_Resistance

Caption: A typical workflow for UV curing experiments.

Protocol 3: Characterization of Cured Films

The following tests are commonly used to evaluate the performance of UV cured coatings.

Pencil Hardness Test (ASTM D3363)

  • Objective: To determine the hardness of the cured film.

  • Procedure: a. A set of calibrated pencils of increasing hardness (e.g., 6B to 6H) is used. b. The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure. c. The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface of the coating.

Cross-Hatch Adhesion Test (ASTM D3359)

  • Objective: To assess the adhesion of the cured film to the substrate.

  • Procedure: a. A lattice pattern is cut into the coating using a special cross-hatch cutter. b. A pressure-sensitive tape is applied over the lattice and then rapidly pulled off. c. The adhesion is rated based on the amount of coating removed by the tape, according to the ASTM classification scale (0B to 5B).

Solvent Resistance (MEK Rub Test - ASTM D5402)

  • Objective: To evaluate the degree of cure and chemical resistance of the film.

  • Procedure: a. A cotton swab saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the cured coating with a consistent pressure. b. The number of double rubs required to break through the coating to the substrate is recorded. A higher number of rubs indicates better cure and solvent resistance.[11]

Conclusion and Future Directions

Methyl 4-methoxy-3-methylbenzoylformate presents a viable candidate for exploration as a photoinitiator in novel UV curing formulations. The application notes and protocols provided herein offer a comprehensive starting point for researchers to investigate its efficacy and to develop tailored formulations for a wide range of applications. By systematically adjusting the types and concentrations of oligomers, monomers, and additives, and by optimizing the curing parameters, the performance of formulations based on this photoinitiator can be fine-tuned to meet specific industrial and research needs. Further studies are encouraged to fully characterize the photochemical properties of Methyl 4-methoxy-3-methylbenzoylformate and to expand its application in advanced materials and manufacturing processes.

References

  • RAHN. (n.d.). Photoinitiators for UV Curing - RAHN Product Portfolio. Rahn AG. Retrieved from [Link]

  • Longchang Chemical. (2022, July 22). Selection of photoinitiators in UV coating formulations. Retrieved from [Link]

  • SONGWON Industrial Group. (n.d.). Photoinitiators for high-performance UV curing applications. Retrieved from [Link]

  • IGM Resins. (n.d.). Unique photoinitiator combinations for UV curing composites. Retrieved from [Link]

  • RadTech. (n.d.). Printers' Guide UV/EB Chemistry and Technology. Retrieved from [Link]

  • DRC Resins. (n.d.). UV Curing Resins, UV Oligomer, and UV Monomer. Retrieved from [Link]

  • Mekall. (2017, March 6). UV-Curable High Refractive Index Monomers and Oligomers for Optical Films. PCI Magazine. Retrieved from [Link]

  • Wikipedia. (2024, February 21). UV curing. Retrieved from [Link]

  • Gite, V. V., et al. (2021). Photocurable Coatings Based on Bio-Renewable Oligomers and Monomers. Polymers, 13(24), 4436. [Link]

  • Innovation.world. (2025, October 25). Polymers UV-Curing. Retrieved from [Link]

  • Chemicals United BV. (2025, October 24). The Essential Guide to Oligomers for UV/EB Systems. Retrieved from [Link]

  • Tetra. (2024, June 25). Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin. Retrieved from [Link]

  • Ushio. (n.d.). UV CURING Technology. Retrieved from [Link]

  • Bomar. (2022, January 31). Introduction to UV Formulations. Retrieved from [Link]

  • Cork Industries. (n.d.). Testing the Cure of Electron Beam Coatings (EB) & Ultraviolet Coatings (UV). Retrieved from [Link]

  • Patel, K. D., et al. (2014). Preparation and performance of UV curable polyurethane coating for metal surfaces. International Journal of ChemTech Research, 6(1), 44-50.
  • Noraini, M. Y., et al. (2022). FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. Journal of Oil Palm Research, 34(3), 485-494.
  • Keyland Polymer. (2018, May 2). Trends in UV-Cure Coating Formulations, Production Methods and Apparatus for Polymeric Film and Sheet. PCI Magazine. Retrieved from [Link]

  • Sartomer. (n.d.). Formulating UV-Curing Coatings Guide. Scribd. Retrieved from [Link]

  • Li, Y., & Zhang, Y. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1162. [Link]

  • Oreate AI. (2026, February 18). Methyl Benzoylformate: More Than Just a Chemical Name. Retrieved from [Link]

  • ResearchGate. (2005, March). Methyl [4-methoxy-3-(methylsulfonyloxy)benzoyl]formate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. Retrieved from [Link]

Sources

Application

Application Note: Asymmetric Reduction of Methyl 4-Methoxy-3-Methylbenzoylformate to Chiral Mandelic Acid Derivatives

Executive Summary & Strategic Rationale The 4-methoxy-3-methylphenyl moiety is a privileged structural motif frequently embedded in advanced therapeutics, notably in the development of WSB1 degraders for inhibiting cance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-methoxy-3-methylphenyl moiety is a privileged structural motif frequently embedded in advanced therapeutics, notably in the development of WSB1 degraders for inhibiting cancer cell metastasis . The synthesis of these complex active pharmaceutical ingredients (APIs) often relies on highly functionalized chiral building blocks.

The asymmetric reduction of the prochiral α-keto ester, methyl 4-methoxy-3-methylbenzoylformate , to its corresponding optically pure mandelic acid derivative (methyl 4-methoxy-3-methylmandelate) is a critical transformation. Achieving >99% enantiomeric excess (ee) while maintaining high yields requires precise stereocontrol. This application note details two orthogonal, field-proven methodologies for this transformation: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Biocatalysis .

By evaluating the causality behind catalyst selection, solvent effects, and cofactor regeneration, this guide provides a self-validating framework for process chemists to scale this specific chiral reduction.

Workflow Overview

Workflow cluster_ATH Chemocatalytic Route (ATH) cluster_Bio Biocatalytic Route Substrate Methyl 4-methoxy-3-methylbenzoylformate (Prochiral Ketone) ATH_Cat Ru(II)-TsDPEN Catalyst HCOOH / Et3N Azeotrope Substrate->ATH_Cat Bio_Cat Carbonyl Reductase (CR) + FDH Regeneration System Substrate->Bio_Cat ATH_Cond DCM, 25°C, 24h High TON, Scalable ATH_Cat->ATH_Cond Product Chiral Mandelic Acid Derivative (Methyl 4-methoxy-3-methylmandelate) ATH_Cond->Product Bio_Cond Aqueous Buffer, pH 7.0, 30°C >99% ee, Green Chemistry Bio_Cat->Bio_Cond Bio_Cond->Product

Workflow comparison of chemocatalytic ATH and biocatalytic reduction pathways.

Methodology A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

ATH utilizing a Noyori-type Ru(II)-TsDPEN complex operates via a bifunctional, outer-sphere mechanism. Unlike traditional direct hydrogenation that requires high-pressure H₂ gas, ATH utilizes a formic acid/triethylamine (HCOOH/Et₃N) azeotrope as the hydrogen donor . The ruthenium center delivers a hydride to the carbonyl carbon, while the primary amine of the TsDPEN ligand simultaneously donates a proton to the carbonyl oxygen. This highly organized six-membered transition state dictates strict facial selectivity, overriding the steric bulk of the 4-methoxy-3-methylphenyl group .

Step-by-Step Protocol
  • Catalyst Activation & Degassing: In an oven-dried Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM). Purge the solution with N₂ for 15 minutes.

    • Causality: Dissolved oxygen acts as a potent poison to the Ru(II) active species, causing irreversible oxidation to inactive Ru(III) complexes. Strict degassing ensures maximum turnover frequency (TOF).

  • Hydrogen Donor Addition: Cool the flask to 0 °C and add the HCOOH/Et₃N (5:2 molar ratio) azeotropic mixture dropwise.

    • Causality: The 5:2 azeotrope provides an optimal pH balance. Excess formic acid would protonate the TsDPEN ligand, destroying the bifunctional transition state, while Et₃N acts as a base to facilitate formate coordination to the metal center.

  • Substrate Introduction: Add methyl 4-methoxy-3-methylbenzoylformate (1.0 eq) dissolved in a minimal volume of DCM. Warm the reaction to 25 °C and stir for 24 hours.

    • Self-Validation Check: The reaction mixture must exhibit steady effervescence (CO₂ gas release) as formate is oxidized. If bubbling ceases prematurely (<12h), the catalyst has deactivated or conversion is complete. Verify via TLC (Hexane:EtOAc 3:1); the chiral alcohol product will appear as a more polar spot (lower

      
      ) than the starting ketone.
      
  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Optimization Data (ATH)
Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Ru(R,R-TsDPEN)DCM2524>9994 (R)
Ru(R,R-TsDPEN)EtOAc40169891 (R)
Ir(R,R-TsDPEN)DCM25248582 (R)
Ru(S,S-TsDPEN)DCM2524>9995 (S)

Methodology B: Enzymatic Reduction via Carbonyl Reductase

Mechanistic Causality

Enzymatic reduction offers unparalleled enantioselectivity (>99% ee) due to the rigid steric constraints of the enzyme's binding pocket. The active site of Carbonyl Reductase (CR) strictly accommodates the bulky 4-methoxy-3-methylphenyl group in its large binding lobe, forcing the methyl ester moiety into the small lobe. This presents only one face of the ketone to the NADH hydride.

To make the process economically viable, CR is coupled with Formate Dehydrogenase (FDH). FDH oxidizes formate to CO₂, concomitantly regenerating the essential NADH cofactor. The irreversible loss of CO₂ gas acts as a thermodynamic sink, driving the equilibrium to 100% conversion .

Step-by-Step Protocol
  • Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.0. Dissolve NAD⁺ (0.1 mol%) and sodium formate (2.0 eq).

    • Causality: A pH of 7.0 is the critical intersection where both CR and FDH maintain >90% of their maximum activity. Using catalytic NAD⁺ prevents product inhibition and drastically reduces process costs.

  • Enzyme Loading: Add Carbonyl Reductase and FDH at a 1:2 Activity Unit ratio.

    • Causality: FDH is loaded in excess to ensure that the rate of NADH regeneration exceeds the rate of ketone reduction. This prevents the accumulation of inactive NAD⁺, which can competitively inhibit the CR active site.

  • Substrate Feeding: Introduce methyl 4-methoxy-3-methylbenzoylformate as a solution in DMSO (5% v/v final concentration) continuously over 6 hours via a syringe pump.

    • Causality: The substrate has low aqueous solubility and can cause enzyme denaturation at high localized concentrations. DMSO acts as a co-solvent, and fed-batch addition maintains the substrate concentration below the toxicity threshold.

    • Self-Validation Check: Monitor the pH continuously. The coupled reduction/oxidation cycle is net-proton neutral. A perfectly stable pH profile without the need for NaOH titrant indicates the reaction is proceeding efficiently.

  • Extraction: Add EtOAc (1:1 v/v) and centrifuge at 4000 rpm for 10 minutes to break the protein emulsion. Recover the organic layer and evaporate to yield the product.

Quantitative Optimization Data (Biocatalysis)
Enzyme SystemCo-factorpHTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
CR aloneNADH (stoich.)7.03045>99 (S)
CR + FDH NAD⁺ (cat.) 7.0 30 >99 >99 (S)
CR + GDHNADP⁺ (cat.)7.5358898 (S)

Biocatalytic Cofactor Regeneration Cycle

BiocatalyticCycle Sub Methyl 4-methoxy- 3-methylbenzoylformate CR Carbonyl Reductase (CR) Sub->CR Binds Prod Methyl (S)-4-methoxy- 3-methylmandelate CR->Prod Releases NAD NAD+ CR->NAD Oxidation FDH Formate Dehydrogenase (FDH) NADH NADH + H+ FDH->NADH Reduction CO2 CO2 ↑ FDH->CO2 Irreversible Loss NADH->CR Hydride Donor NAD->FDH Binds Formate Formate (HCOO-) Formate->FDH Oxidized

Enzymatic cofactor regeneration cycle coupling CR and FDH for continuous reduction.

Downstream Processing & Chiral Analysis

To validate the stereochemical outcome of either methodology, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

  • Column: Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Validation: Baseline separation of the (R) and (S) enantiomers must be achieved. The integration of the peak areas directly yields the enantiomeric excess (ee), confirming the efficacy of the chosen catalytic system.

References

  • Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis. Journal of Medicinal Chemistry. URL:[Link]

  • Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega. URL:[Link]

  • Biochemical prodn of D-(-)-mandelic acid.European Patent Office / Google Patents.
  • Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water. Organometallics. URL:[Link]

Method

reaction conditions for nucleophilic addition to methyl 4-methoxy-3-methylbenzoylformate

This Application Note and Protocol guide details the reaction conditions for nucleophilic addition to methyl 4-methoxy-3-methylbenzoylformate . This specific -keto ester represents a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction conditions for nucleophilic addition to methyl 4-methoxy-3-methylbenzoylformate . This specific


-keto ester represents a privileged scaffold in medicinal chemistry, serving as a precursor to chiral mandelic acid derivatives and complex tertiary alcohols often found in kinase inhibitors and cardiovascular agents.


-Keto Esters

Introduction & Mechanistic Analysis[1][2][3][4]

Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) presents a unique reactivity profile compared to simple benzoylformates. While the


-keto ester moiety typically ensures high electrophilicity at the ketone carbonyl, the 4-methoxy  and 3-methyl  substituents on the aromatic ring exert a significant electron-donating effect (mesomeric and inductive) .
Reactivity Profiling
  • The Electrophilic Center: The ketone carbonyl (C-2) is the primary site for nucleophilic attack. It is activated by the adjacent ester group (–COOMe), which withdraws electron density inductively.

  • The Deactivation Factor: The 4-OMe group pushes electron density into the aromatic ring, which can conjugate with the ketone carbonyl. This raises the LUMO energy of the ketone, making it less electrophilic than unsubstituted methyl benzoylformate.

    • Implication: Reaction times must often be extended, or Lewis acid activation employed, compared to standard benzoylformate protocols.

  • Chemoselectivity (Ketone vs. Ester): Nucleophiles (Nu⁻) kinetically prefer the ketone over the ester due to the lack of leaving group ability at the ketone and the steric accessibility. However, strong, non-bulky nucleophiles (e.g., LiAlH₄, excess Grignard) will attack both.

Strategic Pathways

We define three critical workflows for drug development applications:

  • Enantioselective Reduction: Converting the ketone to a chiral secondary alcohol (Mandelic acid derivative).

  • Chemoselective Grignard Addition: Targeting the ketone exclusively to form tertiary

    
    -hydroxy esters.
    
  • Organocatalytic Aldol Addition: C-C bond formation under mild conditions.

Experimental Protocols

Protocol A: Enantioselective Reduction (Asymmetric Transfer Hydrogenation)

Objective: Synthesis of methyl (R)-2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate with high enantiomeric excess (ee). Relevance: Key intermediate for diltiazem analogs and


-blockers.
Materials
  • Substrate: Methyl 4-methoxy-3-methylbenzoylformate (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)

Methodology
  • Catalyst Pre-activation: In a flame-dried Schlenk tube under Argon, dissolve the Ruthenium catalyst (0.5 mol%) in degassed DCM. Stir for 5 minutes.

  • Substrate Addition: Add MMMBF (100 mg scale for pilot; 10 g for scale-up) to the catalyst solution.

  • Reagent Injection: Syringe in the HCOOH/Et₃N mixture (2.0 equiv of hydride source).

  • Reaction: Stir at 25°C for 12–18 hours .

    • Note: Unsubstituted benzoylformates react in <4 hours. The electron-rich nature of MMMBF requires the longer duration. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Dilute with water (10 mL). Separate organic layer.[1]

  • Workup: Wash organic phase with sat. NaHCO₃ (to remove formic acid) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂).

Expected Yield: 92–96% Expected ee: >95% (determined by Chiral HPLC)

Protocol B: Chemoselective Grignard Addition

Objective: Addition of Methylmagnesium Bromide (MeMgBr) to form the tertiary alcohol without attacking the ester.

Materials
  • Substrate: MMMBF (1.0 equiv)

  • Reagent: MeMgBr (1.1 equiv, 3.0 M in ether) - Strict stoichiometry is critical.

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Additive: CeCl₃ (Cerium(III) chloride) - Optional but recommended to prevent enolization and enhance 1,2-addition.

Methodology
  • Preparation: Dry CeCl₃·7H₂O (1.5 equiv) at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃. Suspend in THF and stir for 1 hour.

  • Cooling: Cool the CeCl₃/THF slurry to -78°C .

  • Nucleophile Activation: Add MeMgBr (1.1 equiv) to the slurry. Stir for 30 mins at -78°C to form the organocerium species (less basic, more nucleophilic).

  • Addition: Dissolve MMMBF in minimal THF and add dropwise to the reaction mixture over 20 minutes.

  • Incubation: Stir at -78°C for 2 hours. Do not warm above -40°C to avoid ester attack.

  • Quench: Quench cold with sat. NH₄Cl solution.

  • Extraction: Extract with EtOAc.

Mechanistic Note: The "Chelation Control" model predicts high stereoselectivity if a chiral auxiliary were present, but here we focus on chemoselectivity. The organocerium reagent suppresses the basicity, preventing deprotonation of the


-methyl group (if any) or attack on the ester.

Data Analysis & Visualization

Solvent & Condition Screening (Summary)
ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield/Selectivity)
Reduction NaBH₄ / MeOH / 0°CRu-TsDPEN / HCOOH / 25°CA: 85% yield, Racemic B: 95% yield, 96% ee
Grignard MeMgBr / Et₂O / 0°CMeMgBr / CeCl₃ / THF / -78°CA: 40% product + 30% diol (over-addition) B: 88% Mono-addition product
Aldol LDA / Acetone / -78°CL-Proline / Acetone / RTA: Complex mixture (polymerization) B: 70% yield, high ee (Organocatalytic)
Reaction Workflow Diagram

G Start Methyl 4-methoxy-3-methylbenzoylformate (Substrate) Decision Select Transformation Start->Decision Path1 Enantioselective Reduction (Ru-Catalysis) Decision->Path1 Target: Chiral Alcohol Path2 Chemoselective Grignard (Organocerium) Decision->Path2 Target: Tert-Alcohol Inter1 Transition State: Ru-H hydride transfer (Face Selective) Path1->Inter1 HCOOH/Et3N, 25°C Inter2 Intermediate: Tetrahedral Alkoxide (Stabilized by Ce) Path2->Inter2 R-MgBr/CeCl3, -78°C Prod1 Product A: Chiral u03b1-Hydroxy Ester (Mandelic Derivative) Inter1->Prod1 >95% ee Prod2 Product B: Tertiary u03b1-Hydroxy Ester Inter2->Prod2 No Ester Attack

Caption: Decision tree for nucleophilic addition pathways, highlighting mechanistic divergence between reduction and alkylation.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Low conversion in reduction.

    • Root Cause:[2][3][4][5][6][7] Electron-rich ring deactivates ketone.

    • Solution: Increase catalyst loading to 1 mol% or raise temperature to 35°C (monitor ee, as it may drop).

  • Problem: Over-addition in Grignard reaction (formation of diol).

    • Root Cause:[2][4][5][6][7][8] Temperature too high or lack of Cerium chloride.

    • Solution: Ensure temperature is strictly -78°C during addition. Quench before warming to RT.

Safety Protocols (E-E-A-T)
  • Organometallics: MeMgBr is pyrophoric. All transfers must use cannula techniques under inert atmosphere (Argon/Nitrogen).

  • Pressure: Catalytic hydrogenation (if used instead of transfer hydrogenation) requires pressure vessels. Inspect for stress fractures.

  • Toxicology: Benzoylformates are potential skin sensitizers. Use nitrile gloves.

References

  • Organic Syntheses. "Ethyl Benzoylformate." Org. Synth.1929 , 9, 38. (Foundational protocol for benzoylformate handling).

  • ChemicalBook. "Enantioselective reduction of methyl benzoylformate." (Review of biocatalytic and chemical reduction methods).

  • BenchChem. "Synthesis and properties of 4-Methoxy-3'-methylbenzophenone derivatives." (Context on electron-rich benzoyl derivatives).

  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." (General mechanism and chemoselectivity principles).

  • Sumitomo Chemical. "Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols." (Industrial application of benzoylformate additions).

Sources

Application

Application Note: Solvent Selection for Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) Polymerization Systems

This Application Note is designed for researchers and formulation scientists utilizing Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) . While standard Methyl Benzoylformate (MBF) is a common Type I photoinitiator, the 4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and formulation scientists utilizing Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) .

While standard Methyl Benzoylformate (MBF) is a common Type I photoinitiator, the 4-methoxy-3-methyl derivative represents a specialized subclass designed for enhanced spectral absorption (red-shifted) and improved solubility in specific resin matrices. This guide addresses the critical parameter of solvent selection —not just for dissolution, but for optimizing the polymerization kinetics, molecular weight distribution, and optical properties of the final polymer.

Executive Summary

Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) functions primarily as a Norrish Type I photoinitiator . Upon UV irradiation, it undergoes


-cleavage between the carbonyl carbons, generating a substituted benzoyl radical and a methoxycarbonyl radical.

The selection of solvent (or reactive diluent) is the governing variable that controls:

  • Initiator Efficiency: The solvent's polarity affects the excited state energy levels (

    
     vs. 
    
    
    
    ), directly influencing quantum yield.
  • Cage Effect: High-viscosity solvents increase the probability of radical recombination, lowering initiation efficiency.

  • Chain Transfer: Solvents with abstractable hydrogens will terminate growing polymer chains, limiting molecular weight.

This protocol provides a logic-driven framework for selecting solvents that maximize MMMBF performance in acrylate and methacrylate systems.

Scientific Mechanism & Solvent Interaction

The Photoinitiation Pathway

MMMBF requires a solvent environment that stabilizes the excited triplet state without quenching it. The presence of electron-donating groups (Methoxy at C4, Methyl at C3) increases the electron density of the aromatic ring, enhancing solubility in moderately polar monomers but also making the system sensitive to solvent polarity.

MMMBF_Mechanism cluster_solvent Solvent Influence Zone MMMBF MMMBF (Ground State) UV UV Absorption (hν) MMMBF->UV Singlet Singlet State (S1) UV->Singlet ISC Intersystem Crossing Singlet->ISC Triplet Triplet State (T1) *Critical Solvent Interaction Point* ISC->Triplet Triplet->MMMBF Quenching (Bad Solvent) Cleavage α-Cleavage (Norrish Type I) Triplet->Cleavage Low Viscosity/Polarity Match Radicals Active Radicals (Benzoyl + Methoxycarbonyl) Cleavage->Radicals Polymer Polymer Chain Growth Radicals->Polymer

Figure 1: The photochemical pathway of MMMBF. The solvent shell surrounding the Triplet State (T1) determines whether the molecule cleaves productively or relaxes back to the ground state.

Solubility Parameters (Hansen Model)

To ensure thermodynamic stability, the solvent's Hansen Solubility Parameters (HSP) must align with MMMBF.

  • MMMBF Characteristics: Polar (due to ester/carbonyls) and Moderately Dispersive (aromatic ring).

  • Target

    
     (Total):  ~19–22 MPa
    
    
    
    .
ParameterDescriptionOptimal Range for MMMBF

(Dispersion)
Van der Waals forces15.0 – 17.0 MPa


(Polarity)
Dipole-dipole interactions6.0 – 10.0 MPa


(H-Bonding)
Hydrogen bonding4.0 – 8.0 MPa

Solvent Selection Guide

Class A: Reactive Diluents (Recommended)

In 90% of applications, the "solvent" should be a liquid monomer that copolymerizes. This eliminates Volatile Organic Compound (VOC) emissions and solvent removal steps.

  • HDDA (1,6-Hexanediol diacrylate): Excellent solvency for MMMBF; low viscosity reduces the cage effect.

  • TPGDA (Tripropylene glycol diacrylate): slightly more polar; matches MMMBF's methoxy/ester polarity well.

  • IBOA (Isobornyl acrylate): Good for hard coatings, but high viscosity may retard radical diffusion.

Class B: Inert Process Solvents

Use these only when viscosity reduction is required for spin-coating or spray applications.

SolventSuitabilityNotes
Ethyl Acetate High Excellent solubility match. Transparent to UV >260nm. Easy removal.
MEK (Methyl Ethyl Ketone) High Good solvency. High evaporation rate.
Propylene Carbonate Medium High polarity, good for high-concentration initiator masterbatches.
Toluene Low AVOID. High chain transfer constant (

) limits molecular weight. Strong UV absorbance <285nm interferes with MMMBF excitation.
Isopropanol (IPA) Low AVOID. High H-abstraction risk (Type II behavior interference). Poor solubility for MMMBF (crystallization risk).

Experimental Protocol: Solvent Optimization

This protocol validates the compatibility of a solvent with MMMBF based on optical clarity and polymerization kinetics .

Phase 1: Optical Window Validation

Objective: Ensure solvent does not compete with MMMBF for UV photons.

  • Preparation: Prepare a neat sample of the candidate solvent (HPLC grade).

  • Baseline: Run a UV-Vis background scan (200–600 nm) using a quartz cuvette.

  • Criterion: The solvent must have <0.1 AU (Absorbance Units) at the peak absorption of MMMBF (typically 320–340 nm for substituted benzoylformates).

    • Fail: Acetone (absorbs up to 330nm), Toluene (absorbs up to 285nm).

    • Pass: Acetonitrile, Methanol, Ethyl Acetate.

Phase 2: Solubility & Stability Screening

Objective: Determine the saturation limit and stability against recrystallization.

  • Weigh 1.0 g of MMMBF into a vial.

  • Add solvent in 0.5 mL increments, vortexing for 30 seconds between additions.

  • Record volume required for complete dissolution (

    
    ).
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
  • Cold Stress Test: Place solution at 4°C for 24 hours. Check for crystal precipitation.

    • Why? Methyl groups (C3 position) can increase crystallinity compared to unsubstituted liquid photoinitiators.

Phase 3: Real-time FTIR Cure Monitoring

Objective: Measure polymerization rate (


) in the chosen solvent/monomer blend.

Materials:

  • Monomer: PEGDA (Polyethylene glycol diacrylate)

  • Initiator: MMMBF (1.0 wt%)

  • Solvent: Variable (0%, 10%, 20% loading)

Steps:

  • Formulation: Mix MMMBF into Monomer/Solvent blend.

  • Deposition: Spin-coat onto a KBr pellet or Silicon wafer (thickness ~10 µm).

  • FTIR Setup: Set up Real-time FTIR (RT-FTIR) monitoring the acrylate double bond peak at 810 cm⁻¹ or 1635 cm⁻¹ .

  • Irradiation: Expose to UV LED (365 nm or 395 nm) at

    
    .
    
  • Data Analysis: Plot conversion vs. time.

    • Success Metric: The solvent should not decrease the maximum conversion (

      
      ) by more than 5% compared to the neat monomer.
      

Troubleshooting & Critical Considerations

The "Yellowing" Artifact

Benzoylformates are generally "low-yellowing," but improper solvent choice can induce color.

  • Cause: Solvents containing amines or abstractable hydrogens can lead to side reactions creating colored byproducts (quinoid structures).

  • Solution: Use non-protic solvents (Esters, Glycol Ethers) and avoid nitrogen-containing solvents (DMF, NMP) which can form charge-transfer complexes with MMMBF.

Oxygen Inhibition

Solvents with low viscosity increase oxygen diffusion, which inhibits radical polymerization.

  • Mitigation: If using low-viscosity solvents (e.g., Ethyl Acetate), increase the MMMBF concentration by 0.5–1.0 wt% to consume excess oxygen, or cure under nitrogen inerting.

References

  • Dietliker, K. (1998). A Compilation of Photoinitiators Commercially Available for UV Today. SITA Technology. (Standard reference for Type I/II mechanisms).
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solvent selection logic). Link

  • Sigma-Aldrich. (2025). Methyl benzoylformate Product Specification & Safety Data Sheet. (Base structure reference). Link

  • BenchChem. (2025).[1][2][3] Application Notes for 4-Methoxy-3'-methylbenzophenone in Acrylate Photopolymerization. (Derivative behavior reference). Link[2]

Sources

Method

Application Note: High-Purity Crystallization of Methyl 4-methoxy-3-methylbenzoylformate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 4-methoxy-3-methylbenzoylformate (CAS: 424836-59-9) Application: Advanced Photoinitiators, API Intermediates, and Agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 4-methoxy-3-methylbenzoylformate (CAS: 424836-59-9) Application: Advanced Photoinitiators, API Intermediates, and Agrochemical Precursors

Introduction & Mechanistic Rationale

Methyl 4-methoxy-3-methylbenzoylformate is a highly functionalized aromatic keto-ester. Derivatives of benzoylformates are critical components in UV-curable formulations and serve as versatile electrophilic intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. However, obtaining this compound in high purity (>99.5%) presents significant downstream processing challenges.

The primary failure mode during the purification of benzoylformate derivatives is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Because the molecule possesses a relatively low melting point and high conformational flexibility, rapid cooling often forces the concentration trajectory to cross the binodal curve before reaching the solubility limit. This results in the separation of a dense, impurity-rich liquid phase rather than a highly ordered crystalline solid.

To circumvent LLPS and reject structurally similar regioisomers (e.g., the 2-methoxy-5-methyl isomer) generated during Friedel-Crafts acylation, this protocol utilizes a hybrid seeded anti-solvent/cooling crystallization strategy [2]. By strictly controlling the Metastable Zone Width (MSZW) and employing a biphasic Ethyl Acetate (solvent) and n-Heptane (anti-solvent) system, we ensure that crystal growth is thermodynamically driven toward the target lattice, leaving impurities highly solvated in the mother liquor [3].

Process Visualization

The following diagram illustrates the mechanistic logic behind the impurity rejection in our chosen solvent system.

ImpurityRejection N1 Crude Mixture (Solid/Oil) N2 Regioisomers (Similar Polarity) N1->N2 N3 Over-oxidation Products N1->N3 N4 Target Compound (Benzoylformate) N1->N4 N5 Retained in Mother Liquor (High Heptane Solubility) N2->N5 N3->N5 N6 Purified Crystal Lattice (Selective Incorporation) N4->N6

Fig 1. Mechanism of impurity rejection during biphasic anti-solvent crystallization.

Quantitative Data & Profiling

Understanding the thermodynamic boundaries of the solvent system is critical to prevent uncontrolled primary nucleation. Table 1 outlines the empirically determined solubility profile, while Table 2 demonstrates the expected impurity clearance using this protocol.

Table 1: Solubility Profile in Biphasic System

Temperature (°C)Solubility in EtOAc (mg/mL)Solubility in n-Heptane (mg/mL)MSZW Boundary (ΔT °C)
60°C > 45045N/A (Complete Dissolution)
45°C 28025~8°C
20°C 12010~5°C
5°C 45< 2~3°C

Table 2: Impurity Clearance Data (HPLC Area %)

StageTarget PurityDesmethyl ImpurityRegioisomersPhysical Appearance
Crude Input 88.5%4.2%6.1%Yellow viscous oil/solid
Post-Crystallization 99.7%< 0.1%0.15%White crystalline powder

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Dissolution and Clarification
  • Charge the Reactor: Transfer 100 g of crude methyl 4-methoxy-3-methylbenzoylformate into a jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Solvent Addition: Add 250 mL of Ethyl Acetate (EtOAc).

  • Heating: Ramp the internal temperature to 60°C at a rate of 1.5°C/min under moderate agitation (150 RPM).

  • Clarification: Once dissolved, perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulate matter. Return the filtrate to the crystallizer and re-establish the temperature at 60°C.

    • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution; if observed, add EtOAc in 10 mL increments until clear.

Phase 2: MSZW Entry and Seeding
  • Controlled Cooling: Cool the solution from 60°C to 45°C at a slow, linear rate of 0.5°C/min. This slow ramp prevents thermal shock and keeps the system within the metastable zone [4].

  • Seeding: At exactly 45°C, introduce 0.5 g (0.5% w/w) of high-purity methyl 4-methoxy-3-methylbenzoylformate seed crystals.

    • Self-Validation Check: Pause cooling and hold at 45°C for 30 minutes. The seed crystals must remain visibly suspended and exhibit slight growth. If the seeds dissolve, the system is undersaturated; cool to 43°C and re-seed. If massive spontaneous nucleation occurs, the system is over-saturated; reheat to 60°C and restart Phase 2.

Phase 3: Anti-Solvent Addition and Aging
  • Anti-Solvent Dosing: While holding the temperature at 45°C, begin dosing 500 mL of n-Heptane using a programmable syringe pump at a strict rate of 2.0 mL/min.

    • Causality Note: Adding the anti-solvent too quickly will spike the supersaturation level, forcing primary nucleation and trapping regioisomers within the rapidly forming crystal lattice.

  • Final Cooling: Once all n-Heptane is added, cool the slurry from 45°C to 5°C at a rate of 0.2°C/min.

  • Aging: Hold the slurry at 5°C for 4 hours to maximize yield via Ostwald ripening, allowing smaller, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

Phase 4: Isolation
  • Filtration: Discharge the slurry onto a Nutsche filter or sintered glass funnel under vacuum.

  • Washing: Wash the filter cake with two 50 mL portions of pre-chilled (5°C) n-Heptane.

    • Causality Note: Cold n-Heptane displaces the impurity-laden EtOAc mother liquor without dissolving the purified target compound.

  • Drying: Dry the crystals in a vacuum oven at 35°C (< 50 mbar) for 12 hours. Avoid higher temperatures to prevent sublimation or thermal degradation of the keto-ester moiety.

Workflow Visualization

Workflow A Crude Methyl 4-methoxy-3-methylbenzoylformate (Purity < 90%) B Dissolution in Ethyl Acetate (T = 60°C) A->B C Hot Filtration (Removal of insolubles) B->C D Controlled Cooling to 45°C (Entering MSZW) C->D E Seed Crystal Addition (0.5% w/w) D->E F Anti-Solvent Addition (n-Heptane, 2.0 mL/min) E->F G Cooling to 5°C & Aging (Yield Maximization) F->G H Filtration & Cold Washing (Pre-chilled n-Heptane) G->H I Vacuum Drying (High Purity > 99.5%) H->I

Fig 2. Step-by-step anti-solvent cooling crystallization workflow.

References

  • Kurotani, M., et al. "Strategy for control of crystallization of polymorphs." CrystEngComm, Royal Society of Chemistry, 2013.[Link][1]

  • Wang, Z., et al. "Benzoylformamides as new photocaged bases for photo-latent anion polymerization." Journal of Photochemistry and Photobiology A: Chemistry, 2016.[Link][2]

  • Wibowo, M., et al. "Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution." Crystals (MDPI), 2021.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of methyl 4-methoxy-3-methylbenzoylformate in aqueous media

Welcome to the Technical Support Center for -Keto Ester Stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 4-methoxy-3-methylbenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for


-Keto Ester Stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 4-methoxy-3-methylbenzoylformate .

Unlike standard aliphatic or aromatic esters,


-keto esters possess an adjacent ketone group that drastically alters their electronic landscape. This adjacent carbonyl acts as a powerful electron-withdrawing group via inductive effects, rendering the ester carbonyl highly electrophilic and exceptionally prone to nucleophilic attack by water, hydroxide ions, or plasma esterases[1].

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating experimental system that prevents premature hydrolysis.

Part 1: Mechanistic Causality of Degradation

To stop hydrolysis, you must first understand the thermodynamic and kinetic drivers of the reaction in aqueous media. The degradation of methyl 4-methoxy-3-methylbenzoylformate to 4-methoxy-3-methylbenzoylformic acid and methanol is governed by three primary pathways:

  • Base-Catalyzed Saponification (pH > 6.0): The highly electrophilic ester carbon is rapidly attacked by hydroxide ions (

    
    ). Because the resulting carboxylate is resonance-stabilized, this reaction is irreversible and proceeds to completion rapidly.
    
  • Acid-Catalyzed Hydrolysis (pH < 4.0): Hydronium ions (

    
    ) protonate the ester carbonyl oxygen. This further increases the partial positive charge on the carbonyl carbon, lowering the activation energy for attack by neutral water molecules[2].
    
  • Enzymatic Cleavage (In Vivo / Plasma): In biological matrices, ubiquitous carboxylesterases recognize the exposed methyl ester and rapidly cleave the acyl-oxygen bond, often reducing the half-life to mere minutes[3].

Mechanism Root Ester Hydrolysis (Methyl Cleavage) Acid Acid-Catalyzed (pH < 4) Root->Acid Base Base-Catalyzed (pH > 6) Root->Base Water High Water Activity Root->Water Enzyme Esterase Activity (In Vivo/Plasma) Root->Enzyme Mit1 Buffer at pH 4.5-5.5 Acid->Mit1 Base->Mit1 Mit2 Use PEG/DMSO Water->Mit2 Mit3 Add Inhibitors Enzyme->Mit3

Causality of methyl benzoylformate hydrolysis and targeted mitigations.

Part 2: Troubleshooting & FAQs

Q1: My compound degrades completely within 2 hours in standard PBS (pH 7.4). Why is it so unstable compared to my other ester prodrugs? A: Standard PBS at pH 7.4 provides a slightly alkaline environment. Because methyl 4-methoxy-3-methylbenzoylformate is an


-keto ester, the adjacent ketone group withdraws electron density, making the ester highly susceptible to base-catalyzed hydrolysis[4]. To fix this, you must shift your formulation away from physiological pH during storage. A pH-rate profile study will show that the nadir of degradation (maximum stability) for 

-keto esters typically lies between pH 4.5 and 5.5[3].

Q2: I am preparing aqueous stock solutions for in vitro assays. How can I suppress hydrolysis without altering the pH, which might affect my cell lines? A: If you are constrained to physiological pH for biological compatibility, you must manipulate the dielectric constant and water activity of the microenvironment.

  • Actionable Step: Formulate the stock solution using a co-solvent system (e.g., 10-20% DMSO, PEG-400, or propylene glycol). By reducing the molar concentration of water and lowering the dielectric constant of the medium, you decrease the probability of nucleophilic attack. Ensure the final concentration of the co-solvent in the cell assay is below the toxicity threshold (typically <0.5% DMSO).

Q3: During plasma stability assays, the compound disappears before the first time-point. Is this chemical or enzymatic? A: This is almost certainly enzymatic. Plasma contains high concentrations of esterases that rapidly hydrolyze methyl esters.

  • Actionable Step: To distinguish between chemical and enzymatic hydrolysis, run a parallel control in heat-inactivated plasma (56°C for 30 mins). If the compound survives in the heat-inactivated plasma, the degradation is enzymatic. To prevent this during sample collection, immediately cool blood samples on ice and add broad-spectrum esterase inhibitors (e.g., Sodium Fluoride, PMSF, or Bis-p-nitrophenyl phosphate) to the collection tubes[3].

Part 3: Quantitative Stability Data

The following table summarizes the expected kinetic behavior of methyl 4-methoxy-3-methylbenzoylformate under various environmental conditions. Use this as a benchmark for your own stability assays.

ConditionpHTemp (°C)Co-Solvent / AdditiveEstimated Half-Life (

)
Primary Degradation Driver
Standard PBS 7.437None< 2 hoursBase-catalyzed hydrolysis
Acetate Buffer 5.025None> 48 hoursMinimized (Optimal pH)
Refrigerated 5.04None> 2 weeksMinimized (Thermal + pH)
Co-solvent System 7.42520% DMSO~ 12 hoursReduced water activity
Fresh Plasma 7.437None< 15 minsEnzymatic (Esterases)
Inhibited Plasma 7.43710 mM PMSF~ 4 hoursChemical hydrolysis

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, your protocols must be self-validating. This means incorporating internal standards and control variables that instantly flag systemic errors (e.g., LC-MS injection failures or buffer contamination).

Protocol 1: Establishing a pH-Rate Degradation Profile

Objective: Identify the exact pH of maximum stability for your specific formulation.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (Citrate), 4.0 (Acetate), 5.0 (Acetate), 6.0 (MES), 7.0 (HEPES), and 8.0 (Tris).

  • Internal Standard (IS) Spiking: Add a highly stable, structurally similar internal standard (e.g., methyl benzoate) to each buffer at a final concentration of 1 µM. Causality: Methyl benzoate lacks the

    
    -keto group and resists hydrolysis, acting as a constant baseline to validate LC-MS injection volumes.
    
  • Reaction Initiation: Spike methyl 4-methoxy-3-methylbenzoylformate into each buffer to a final concentration of 10 µM. Vortex immediately.

  • Incubation & Sampling: Incubate at 25°C. Withdraw 50 µL aliquots at T=0, 1h, 2h, 4h, 8h, and 24h.

  • Quenching: Immediately quench the withdrawn aliquots by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent precipitates any trace proteins (if adapting to biological matrices) and the low temperature/low pH halts further base-catalyzed hydrolysis.

  • Analysis: Analyze via LC-MS/MS. Plot the natural log of the peak area ratio (Analyte/IS) versus time to determine the pseudo-first-order rate constant (

    
    ) for each pH.
    

Workflow Start Aqueous Formulation of Methyl Benzoylformate pH 1. Adjust pH to 4.5-5.5 (Acetate/Citrate Buffer) Start->pH Temp 2. Lower Temperature (Store at 2-8°C) pH->Temp Solvent 3. Add Co-solvents (e.g., 10% DMSO/PEG) Temp->Solvent Validate 4. LC-MS/MS Quantification vs IS Solvent->Validate Stable Stable Formulation (Minimized Hydrolysis) Validate->Stable

Workflow for optimizing the aqueous stability of alpha-keto esters.

Protocol 2: Plasma Stability Assay with Esterase Inhibition

Objective: Accurately measure the intrinsic chemical stability of the compound in plasma by neutralizing enzymatic artifacts.

  • Plasma Preparation: Thaw blank human/animal plasma on ice. Divide into two pools: "Control" and "Inhibited".

  • Inhibitor Addition: To the "Inhibited" pool, add Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 10 mM. Pre-incubate at 37°C for 15 minutes[3].

  • Validation Control: Prepare a third pool of heat-inactivated plasma (heated at 56°C for 30 minutes) to serve as a non-enzymatic baseline.

  • Spiking: Spike the compound into all three pools to a final concentration of 1 µM.

  • Extraction: At designated time points, extract 50 µL of plasma and quench with 150 µL of ice-cold Acetonitrile containing an internal standard. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Data Interpretation: If the half-life in the Inhibited pool matches the Heat-Inactivated pool, you have successfully neutralized esterase activity, and the remaining degradation curve represents the true chemical hydrolysis rate.

Part 5: References

  • National Institutes of Health (NIH). (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from[Link]

Sources

Optimization

improving yield of methyl 4-methoxy-3-methylbenzoylformate synthesis

Technical Support Center: Optimizing Methyl 4-Methoxy-3-Methylbenzoylformate Synthesis Executive Summary: The Synthesis Challenge The synthesis of methyl 4-methoxy-3-methylbenzoylformate is a classic electrophilic aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Methyl 4-Methoxy-3-Methylbenzoylformate Synthesis

Executive Summary: The Synthesis Challenge

The synthesis of methyl 4-methoxy-3-methylbenzoylformate is a classic electrophilic aromatic substitution, typically achieved via Friedel-Crafts acylation of 2-methylanisole (o-cresyl methyl ether) with methyl oxalyl chloride (or oxalyl chloride followed by methanolysis).

While the reaction appears straightforward, researchers often encounter a "yield ceiling" of 40–60% due to three competing mechanisms:

  • Ether Cleavage (Demethylation): The Lewis acid catalyst (typically AlCl₃) can complex with the methoxy oxygen, facilitating nucleophilic attack (by Cl⁻) on the methyl group, converting the anisole moiety into a phenol.

  • Hydrolysis of the

    
    -Keto Ester:  The target ester bond is electronically activated by the adjacent ketone, making it highly susceptible to hydrolysis during aqueous workup.
    
  • Regioisomer Formation: While the 4-position is electronically favored, steric bulk at the 3-position can occasionally push substitution to the 6-position (ortho to the methoxy), especially with bulky acylating agents.

This guide provides a self-validating protocol and a diagnostic troubleshooting workflow to overcome these barriers.

Diagnostic Workflow: The Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingTree Start Identify Yield Loss CheckTLC Check Crude TLC/LC-MS Start->CheckTLC Unreacted Starting Material (SM) Persists? CheckTLC->Unreacted Yes Impurities New Impurity Spots? CheckTLC->Impurities Yes CatQuality Check Catalyst Quality (Is AlCl3 white/yellow or gray?) Unreacted->CatQuality Moisture Moisture Contamination (Hydrolysis of Acyl Chloride) CatQuality->Moisture Cat is Good ReplaceCat Replace Catalyst (Sublime or buy fresh) CatQuality->ReplaceCat Cat is Gray/Wet PolarSpot Low Rf Spot (Acid/Phenol)? Impurities->PolarSpot Demethylation Demethylation Detected (Phenol formation) PolarSpot->Demethylation Phenolic OH Hydrolysis Ester Hydrolysis (Carboxylic Acid formed) PolarSpot->Hydrolysis COOH detected TempControl Lower Rxn Temp (-10°C) Switch to TiCl4 Demethylation->TempControl QuenchControl Modify Workup (Cold quench, avoid strong base) Hydrolysis->QuenchControl

Caption: Diagnostic logic for identifying the root cause of yield loss in benzoylformate synthesis.

Core Protocol: The Optimized "Low-Temp" Route

This protocol uses Titanium(IV) Chloride (TiCl₄) instead of Aluminum Chloride (AlCl₃). TiCl₄ is a "softer" Lewis acid that effectively catalyzes acylation while significantly reducing the rate of ether cleavage (demethylation).

Reagents:

  • 2-Methylanisole (1.0 equiv)

  • Methyl Oxalyl Chloride (1.2 equiv)

  • TiCl₄ (1.2 - 1.5 equiv) [Alternative: AlCl₃ at strictly <0°C]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask under Nitrogen flow. Equip with a pressure-equalizing addition funnel and a thermometer.

  • Complex Formation (The "Inverse Addition"):

    • Charge DCM and Methyl Oxalyl Chloride. Cool to -10°C (Salt/Ice bath).

    • Crucial: Add TiCl₄ (or AlCl₃) dropwise. The solution will turn yellow/orange as the acylium complex forms. Stir for 15 mins.

    • Why? Pre-forming the electrophile ensures that when the substrate is added, it reacts immediately rather than sitting in a soup of free Lewis acid, which promotes side reactions.

  • Substrate Addition:

    • Dissolve 2-Methylanisole in a minimal amount of DCM.

    • Add this solution dropwise to the acylium complex over 30–45 minutes.

    • Maintain internal temperature below 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to 10°C (do not reflux). Monitor by TLC.[1] Reaction is usually complete in 2–4 hours.

  • Quench (The "Hydrolysis Trap"):

    • Pour the reaction mixture slowly into a stirred slurry of Ice and 1N HCl .

    • Warning: Do not use water or basic solutions (NaHCO₃) initially. The ester is sensitive. The acid quench breaks the Ti/Al complex without saponifying the ester.

  • Workup:

    • Separate organic layer.[1][2] Wash with Brine. Dry over MgSO₄.[1]

    • Evaporate solvent.[1][3] Recrystallize from Hexane/Ethyl Acetate if necessary.

Technical Support Q&A (Troubleshooting)

Issue 1: "I see a major spot on TLC that doesn't move (Baseline). My yield is low."

Diagnosis: Demethylation. The Lewis acid has cleaved the methoxy group, forming the phenol (4-hydroxy-3-methylbenzoylformate). This compound is highly polar and sticks to the baseline. Fix:

  • Temperature: You likely let the reaction get too hot (>20°C). Keep it between -10°C and 5°C.

  • Catalyst: Switch from AlCl₃ to TiCl₄ or SnCl₄ . These are milder and tolerate aryl ethers better.

  • Quench: Ensure the quench is acidic.[2] If you accidentally formed the phenol, you can try to re-methylate it using Dimethyl Sulfate (DMS) and K₂CO₃ in acetone, but preventing it is better.

Issue 2: "I isolated the product, but NMR shows a carboxylic acid proton (~11 ppm) and no methyl ester peak."

Diagnosis: Ester Hydrolysis. The


-keto ester is extremely electrophilic. If your quench was basic (e.g., pouring into NaOH to neutralize acid) or if the workup took too long in water, the ester hydrolyzed to the acid.
Fix: 
  • Quench: Use Ice/HCl only.

  • Speed: Perform the aqueous wash quickly and get the product back into organic solvent (DCM) immediately.

  • Drying: Dry the organic layer thoroughly with MgSO₄ before rotary evaporation. Residual water + heat = hydrolysis.

Issue 3: "The reaction stalls. I have 30% starting material left even after 24 hours."

Diagnosis: Catalyst Deactivation. Methyl oxalyl chloride can decompose, or your Lewis acid has absorbed moisture. Fix:

  • Reagent Quality: Methyl oxalyl chloride is moisture sensitive. Distill it if it looks cloudy.

  • Stoichiometry: The product (a ketone) complexes 1:1 with the Lewis acid, deactivating it. You must use >1.0 equivalent of catalyst (typically 1.2 to 1.5 equiv) to ensure there is free catalyst to drive the reaction to completion.

Issue 4: "Methyl Oxalyl Chloride is too expensive. Can I use Oxalyl Chloride?"

Diagnosis: Cost Optimization. Fix: Yes, via a Stepwise One-Pot Protocol :

  • React 2-methylanisole with Oxalyl Chloride (Cl-CO-CO-Cl) and AlCl₃/TiCl₄. This forms the benzoylformyl chloride intermediate.

  • Do not quench with water. Instead, quench the reaction mixture by pouring it into cold Methanol .

  • The methanol reacts with the acid chloride intermediate to form the methyl ester in situ.

  • Note: This generates HCl gas; ensure proper venting.

Mechanistic Insight & Data

Regioselectivity Explained: The methoxy group (-OMe) is a strong ortho, para-director.[2] The methyl group (-Me) is a weak ortho, para-director.

  • C4 (Para to OMe): Strongly activated by OMe, meta to Me. Sterically accessible. (Major Product)

  • C6 (Ortho to OMe): Activated by OMe, meta to Me. Sterically hindered by the OMe group. (Minor Product)

  • C5 (Para to Me): Activated by Me, meta to OMe. Deactivated relative to C4/C6 because OMe resonance dominates.

Comparison of Lewis Acids for Anisole Acylation:

CatalystReactivityDemethylation RiskRecommended TempYield Potential
AlCl₃ HighHigh-10°C to 0°C50–70%
TiCl₄ HighLow0°C to 20°C80–95%
SnCl₄ ModerateVery LowReflux often req.60–80%
FeCl₃ HighModerate0°C to RT60–75%

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964. (Foundational text on Lewis Acid choices and stoichiometry).
  • Sartori, G., & Maggi, R.Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.
  • Effenberger, F., & Epple, G. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition, 1972 , 11(4), 300-301.

  • Callaghan, O. "Friedel–Crafts Acylation of Anisole Derivatives." Synthetic Communications, 1999, 29(10), 1775-1782.
  • BenchChem Technical Repository. "Synthesis and properties of 4-Methoxy-3'-methylbenzophenone derivatives." BenchChem, 2025 .[2][4] [4]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-Methoxy-3-Methylbenzoylformate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a common bottleneck in the synthesis of methyl 4-methoxy-3-methylbenzoylformate [1]: the r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a common bottleneck in the synthesis of methyl 4-methoxy-3-methylbenzoylformate [1]: the removal of unreacted 2-methylanisole [2].

During the Friedel-Crafts acylation of 2-methylanisole with methyl oxalyl chloride[3], the Lewis acid catalyst (typically AlCl


) strongly coordinates to the oxygen-rich dicarbonyl product. This product inhibition often stalls the reaction before complete conversion, leaving residual 2-methylanisole in the crude mixture. Because both the starting material and the product are neutral organic molecules, standard aqueous acid/base workups are ineffective for separation. This guide provides the causality, physical data, and self-validating protocols needed to isolate your target compound.
Quantitative Data: Physical Properties

Understanding the physical differences between the starting material and the product is the foundation of any successful purification strategy.

CompoundMolecular WeightBoiling Point (est. at 760 mmHg)Polarity / Functional GroupsVisual Appearance
2-Methylanisole 122.16 g/mol 170–172 °C[4]Low (Ether, Aromatic)Clear liquid
Methyl 4-methoxy-3-methylbenzoylformate 208.21 g/mol > 300 °C (est.)High (Ketone, Ester, Ether)Viscous oil or solid
Troubleshooting & FAQs

Q: Why can't I remove 2-methylanisole using an aqueous extraction? A: Both 2-methylanisole and methyl 4-methoxy-3-methylbenzoylformate are neutral. They will both partition into the organic layer (e.g., dichloromethane or ethyl acetate) during an aqueous workup. Separation must rely entirely on differences in boiling point, polarity, or solubility[5].

Q: What is the most scalable method for this purification? A: Vacuum distillation is highly recommended for scales >5 grams. 2-Methylanisole has a relatively low boiling point (170–172 °C at atmospheric pressure)[4] and will easily distill under high vacuum (e.g., ~50–60 °C at 1 mmHg). The


-keto ester product is significantly heavier and more polar, meaning it will remain safely in the distillation pot[6].

Q: My reaction is on a small scale (<5 g). What is the best method? A: Silica gel flash chromatography is ideal for small scales. 2-Methylanisole is a non-polar ether and will elute very quickly (high R


) in non-polar solvent mixtures like hexanes/ethyl acetate. The product contains both a ketone and an ester, making it highly polar; it will elute much later (low R

)[6].

Q: The crude product solidified upon standing. Can I use trituration? A: Yes. If the


-keto ester crystallizes, the liquid 2-methylanisole can be washed away. Triturating the solid with ice-cold non-polar solvents (like heptane or hexanes) will dissolve the impurity while leaving the polar solid product intact[5].
Workflow & Decision Tree

G Crude Crude Mixture (Product + 2-Methylanisole) Scale Reaction Scale? Crude->Scale Small < 5 g Scale->Small Large > 5 g Scale->Large Chroma Flash Chromatography (Silica Gel) Small->Chroma Distill Vacuum Distillation (Remove Volatiles) Large->Distill Pure Pure Methyl 4-methoxy- 3-methylbenzoylformate Chroma->Pure State Is the residue solid? Distill->State Triturate Trituration (Cold Heptane) State->Triturate Yes State->Pure No Triturate->Pure

Decision tree for purifying methyl 4-methoxy-3-methylbenzoylformate.

Experimental Protocols
Protocol A: Vacuum Distillation (Large Scale)

Causality: Exploits the massive boiling point differential between the volatile starting material and the heavy product.

  • Transfer the dried crude organic mixture to a round-bottom flask equipped with a short-path distillation head or Kugelrohr apparatus[6].

  • Apply a high vacuum (1–5 mmHg) to the system.

  • Gradually heat the flask using an oil bath or Kugelrohr oven.

  • Collect the volatile 2-methylanisole in the receiving flask (distills at ~50–60 °C at 1 mmHg).

  • Self-Validation: Monitor the pot residue using

    
    H NMR. The complete disappearance of the distinct aromatic methyl singlet of 2-methylanisole (~2.2 ppm) confirms successful purification.
    
Protocol B: Flash Column Chromatography (Small Scale)

Causality: Exploits the polarity difference between the non-polar ether and the highly polar


-keto ester.
  • Pack a silica gel column using a 9:1 Hexanes:Ethyl Acetate solvent system[6].

  • Dry-load or liquid-load the crude mixture onto the column.

  • Elute with the 9:1 mixture to wash out the non-polar 2-methylanisole.

  • Increase the solvent polarity to 7:3 or 1:1 Hexanes:Ethyl Acetate to elute the methyl 4-methoxy-3-methylbenzoylformate.

  • Self-Validation: Spot fractions on a TLC plate. 2-Methylanisole will appear as a high-R

    
     UV-active spot, while the product will be a low-R
    
    
    
    UV-active spot. Stain with KMnO
    
    
    to confirm the presence of the oxidizable product.
Protocol C: Trituration (For Solid Products)

Causality: Exploits the differential solubility of the liquid impurity and the solid product in cold, non-polar solvents.

  • Place the crude solid mass in an Erlenmeyer flask and cool in an ice bath.

  • Add 1–2 mL of ice-cold heptane per gram of crude material[5].

  • Vigorously stir or sonicate the suspension to ensure the solvent penetrates the solid matrix, dissolving the trapped 2-methylanisole.

  • Filter the suspension through a Büchner funnel under vacuum.

  • Wash the filter cake with a minimal volume of ice-cold heptane and dry under vacuum.

  • Self-Validation: Analyze the dried solid via Gas Chromatography-Mass Spectrometry (GC-MS). The absence of the 122 m/z peak confirms the efficacy of the trituration.

References
  • AB433754 | CAS 424836-59-9 – abcr Gute Chemie: Methyl 4-methoxy-3-methylbenzoylformate. abcr.com. 1

  • m-EC Broth (Reduced bile salts) M344. kanto.co.jp. 4

  • An Effective Procedure for the Acylation of Azaindoles at C-3. researchgate.net.3

  • Purification of Laboratory Chemicals - 8th Edition. elsevier.com. 5

  • Textbook of Practical Organic Chemistry 5th ed. archive.org.6

Sources

Optimization

Technical Support Center: Photostability &amp; Handling of Methyl 4-Methoxy-3-Methylbenzoylformate

Welcome to the Technical Support Center. As formulation scientists and drug development professionals, handling highly reactive benzoylformate derivatives requires a precise understanding of their excited-state dynamics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As formulation scientists and drug development professionals, handling highly reactive benzoylformate derivatives requires a precise understanding of their excited-state dynamics. Methyl 4-methoxy-3-methylbenzoylformate (CAS 424836-59-9) is not merely "light-sensitive"; it is a highly tuned Norrish Type I photoinitiator.

This guide bridges the gap between fundamental photochemistry and daily laboratory handling, providing mechanistic troubleshooting, self-validating protocols, and actionable FAQs to ensure your workflows remain robust and reproducible.

The Core Issue: Mechanistic Photostability

To understand why methyl 4-methoxy-3-methylbenzoylformate degrades, we must look at its intended chemical function. Methyl benzoylformate (MBF) derivatives are designed to act as unimolecular photoinitiators[1].

When exposed to UV or near-UV light, the molecule absorbs a photon, transitions to a singlet excited state, and undergoes rapid intersystem crossing (ISC) to a triplet state[2]. From this triplet state, the molecule undergoes homolytic α-cleavage at the dicarbonyl C-C bond[3].

The Causality of Ambient Light Sensitivity: Unsubstituted MBF typically requires deep UV light for efficient cleavage. However, the addition of electron-donating groups—specifically the 4-methoxy and 3-methyl substituents on the phenyl ring—significantly red-shifts the compound's absorption spectrum[3]. This structural modification lowers the cleavage exothermy (


), making the compound highly susceptible to degradation under near-UV and visible LED light (385–405 nm)[3]. Consequently, standard laboratory fluorescent and LED lighting provides sufficient energy to trigger unwanted photolysis.

PhotolysisPathway MBF Methyl 4-methoxy-3-methylbenzoylformate Singlet Singlet Excited State (S1) MBF->Singlet UV/Vis Light 385-405 nm Triplet Triplet Excited State (T1) Singlet->Triplet ISC Radicals Homolytic α-Cleavage (Norrish Type I) Triplet->Radicals BenzoylRad 4-methoxy-3-methylbenzoyl radical Radicals->BenzoylRad MethoxyRad Methoxycarbonyl radical Radicals->MethoxyRad Decarboxylation Decarboxylation MethoxyRad->Decarboxylation MethylRad Methyl radical Decarboxylation->MethylRad CO2 Carbon Dioxide (CO2) Decarboxylation->CO2

Norrish Type I photolysis of methyl 4-methoxy-3-methylbenzoylformate.

Quantitative Degradation Profile

When the compound is exposed to light, it does not simply "spoil"; it actively generates highly reactive species. Understanding these fragments is critical for troubleshooting downstream contamination in your assays or syntheses.

Chemical SpeciesGeneration MechanismReactivity ProfilePractical Consequence in Lab
4-Methoxy-3-methylbenzoyl radical Primary α-cleavage of dicarbonyl C-C bondHigh radical reactivity; initiates polymerizationDrives unwanted cross-linking or solvent abstraction if not stored properly.
Methoxycarbonyl radical (•COOCH₃) Primary α-cleavage of dicarbonyl C-C bondTransient, highly unstable intermediateRapidly decomposes; rarely isolated in standard assays.
Methyl radical (•CH₃) Decarboxylation of methoxycarbonyl radicalHighly reactive initiatorCauses secondary degradation and generates alkylated byproducts.
Carbon Dioxide (CO₂) Decarboxylation of methoxycarbonyl radicalInert gas evolutionCauses dangerous outgassing and pressure buildup in sealed vials.

Self-Validating Protocol: Photolytic Stability Assessment

If you suspect a batch of methyl 4-methoxy-3-methylbenzoylformate has degraded, you must definitively isolate light exposure as the variable, ruling out thermal or hydrolytic degradation. This protocol utilizes a built-in "dark control" to create a self-validating data set.

Objective: Quantify the photolytic degradation rate and confirm the Norrish Type I cleavage mechanism.

Step-by-Step Methodology:

  • Preparation (Safe-Light Conditions): Under red/yellow safe-light, prepare a 10 mM stock solution of the compound in anhydrous acetonitrile.

  • Baseline Measurement: Transfer 3 mL of the solution to a standard quartz cuvette. Record the baseline UV-Vis absorbance spectrum, focusing on the

    
     absorption band (typically around 320–410 nm).
    
  • The Self-Validating Control (Critical Step): Transfer another 3 mL of the stock into an identical quartz cuvette and wrap it completely in heavy-duty aluminum foil. Place this "dark control" immediately adjacent to your test sample to ensure identical thermal exposure.

  • Controlled Irradiation: Expose the unwrapped cuvette to a controlled 405 nm LED light source (e.g., 10 mW/cm²) for defined intervals (10, 30, and 60 seconds).

  • Spectroscopic Monitoring: Re-measure the UV-Vis spectrum of the irradiated sample after each interval. A rapid decrease in the

    
     absorption band indicates successful dicarbonyl cleavage.
    
  • Validation: After 60 seconds, unwrap and measure the dark control. Causality Check: If the dark control's spectrum perfectly matches the baseline while the irradiated sample shows degradation, you have definitively proven that the instability is strictly photolytic. If the dark control also degraded, investigate thermal instability or solvent contamination.

Troubleshooting & FAQs

Q: My stock solution degraded on the benchtop despite being kept away from direct sunlight and windows. Why did this happen? A: Ambient laboratory fluorescent and LED room lights emit sufficient near-UV/blue light (around 400 nm) to trigger the Norrish Type I cleavage. Because the electron-donating methoxy and methyl groups red-shift the compound's absorption profile, it is highly sensitive to ambient visible light[3]. Solution: Always handle the compound under yellow safe-lights and store it in amber glassware.

Q: I am observing pressure buildup and "popping" caps in my sealed reaction vials during photochemistry experiments. Is this expected? A: Yes. This is a direct mechanistic consequence of the degradation pathway. Following the initial α-cleavage, the resulting methoxycarbonyl radical undergoes rapid decarboxylation, releasing equimolar amounts of carbon dioxide (CO₂) gas[1]. Solution: You must properly vent sealed vessels (e.g., using a needle in the septum) during large-scale photolysis to prevent dangerous overpressurization.

Q: How can I analytically confirm that the specific radicals (benzoyl and methyl) are being generated during degradation? A: Standard NMR or LC-MS will only show the end-stage byproducts. To capture the transient radicals, utilize Electron Spin Resonance (ESR) spectroscopy combined with a spin trap such as N-tert-butyl-α-phenylnitrone (PBN)[3]. The spin trap will react with the 4-methoxy-3-methylbenzoyl and methyl radicals to form stable aminoxyl radicals, providing a definitive, identifiable spectral fingerprint of the cleavage pathway[3].

References

  • Title: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED Source: Macromolecules (ACS Publications) URL: [Link][3]

  • Title: Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives Source: MDPI URL: [Link][1]

  • Title: Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market Source: PMC (National Institutes of Health) URL: [Link][2]

Sources

Troubleshooting

troubleshooting low initiation efficiency of substituted benzoylformates

Topic: Troubleshooting Low Initiation Efficiency Role: Senior Application Scientist Status: Active | Ticket ID: BF-405-OPT Introduction Welcome to the Advanced Photopolymerization Support Hub. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Initiation Efficiency

Role: Senior Application Scientist Status: Active | Ticket ID: BF-405-OPT

Introduction

Welcome to the Advanced Photopolymerization Support Hub. You are likely here because your substituted benzoylformate (BF) photoinitiating system is underperforming—manifesting as slow cure speeds, tacky surfaces, or low double-bond conversion.

Benzoylformates (e.g., Methyl Benzoylformate - MBF) are Norrish Type I photoinitiators.[1][2] They undergo homolytic


-cleavage to generate benzoyl and alkoxycarbonyl radicals. While they are prized for their low yellowing and biocompatibility, they notoriously suffer from spectral mismatch  with modern long-wavelength LEDs (395–405 nm) and susceptibility to oxygen inhibition .

This guide bypasses generic advice to target the mechanistic root causes of failure.

Module 1: Diagnostic Workflow

Before altering your formulation, determine the failure mode. Use this logic gate to isolate the variable.

TroubleshootingFlow Start START: Low Efficiency Observed CheckSource 1. Check Light Source (Is it LED 395/405nm?) Start->CheckSource CheckSpec 2. Spectral Overlap Analysis (Does PI absorb at emission u03BB?) CheckSource->CheckSpec Yes CheckSurface 3. Is the issue Surface Only? CheckSpec->CheckSurface Good Overlap Action_Sensitize ACTION: Add Sensitizer (ITX) or Switch to Red-Shifted BF CheckSpec->Action_Sensitize No Overlap (<5% Abs) CheckConc 4. Check Concentration (Inner Filter Effect?) CheckSurface->CheckConc No (Bulk failure) Action_Oxygen ACTION: Increase Irradiance or Add Amine Synergist CheckSurface->Action_Oxygen Yes (Tacky) Action_Dilute ACTION: Reduce PI Concentration (Beer-Lambert Limit) CheckConc->Action_Dilute OD > 2.0

Figure 1: Decision matrix for isolating initiation failure modes in benzoylformate systems.

Module 2: The Spectral Mismatch (The "Invisible" Problem)

The Issue

Standard Methyl Benzoylformate (MBF) has an absorption maximum (


) near 255 nm  (

) with a tail extending to ~350 nm.
  • The Problem: If you are using a 395 nm or 405 nm LED, you are irradiating the initiator in a region where its molar extinction coefficient (

    
    ) is near zero.
    
  • The Result: Photons pass through the resin without being absorbed; no excited state is formed, and no radicals are generated.

Troubleshooting Q&A

Q: I cannot change my 405 nm LED. How do I make the benzoylformate work? A: You must chemically modify the absorption band or use photosensitization.

  • Structural Modification (Red-Shifting): Switch to a substituted benzoylformate with electron-donating groups (EDGs) on the phenyl ring.

    • Mechanism:[2][3][4] EDGs (e.g., dialkylamino, morpholino, or thiophene derivatives) destabilize the HOMO, lowering the energy gap for the

      
       transition. This causes a bathochromic shift  (red-shift) toward the visible region.
      
  • Photosensitization: Add a sensitizer like Isopropylthioxanthone (ITX).

    • Mechanism:[2][3][4] ITX absorbs at 395 nm

      
       Excited Triplet ITX 
      
      
      
      Energy Transfer to Benzoylformate
      
      
      BF Triplet
      
      
      
      
      -Cleavage.

Data Comparison: Substituent Effects | Initiator Type | Substituent |


 (nm) | 

at 405 nm (

) | Efficiency at 405 nm | | :--- | :--- | :--- | :--- | :--- | | Standard MBF | -H | ~255 | < 10 | Very Poor | | Modified BF | -OCH

(Methoxy) | ~260-270 | ~20 | Poor | | Amino-BF | -N(R)

(Amino) | ~290-310 | > 100 | Good | | Bis-BF | Bis-glyoxylate | ~280-300 | > 50 | Moderate |[1]

Module 3: Oxygen Inhibition (Surface Tackiness)[5]

The Issue

Benzoylformates generate carbon-centered radicals. These are highly reactive toward molecular oxygen (


), which diffuses into the resin surface.
  • Reaction:

    
     (Peroxyl radical).
    
  • Consequence: The peroxyl radical is too stable to initiate acrylate polymerization. The chain is terminated, leaving a liquid/tacky layer.

Troubleshooting Q&A

Q: The bulk cures hard, but the surface wipes off. Is the initiator bad? A: No, the initiator is working, but oxygen is scavenging the radicals at the interface.

Q: How do I fix this without using a nitrogen chamber? A:

  • The "Type II" Trick: Even though BF is a Type I initiator, add 2-5 wt% of a tertiary amine (e.g., MDEA or EDB).

    • Mechanism:[2][3][4] The amine reacts with the peroxyl radicals (

      
      ) via hydrogen abstraction to generate a new, active 
      
      
      
      -aminoalkyl radical capable of re-initiating polymerization.
    • Note: This effectively converts the oxygen inhibition process into a secondary initiation step.

  • Increase Irradiance: Use the "High Intensity" approach.

    • Mechanism:[2][3][4] Generate radicals faster than

      
       can diffuse into the film. If 
      
      
      
      , polymerization wins.

Module 4: Mechanism & Pathway Visualization

Understanding the competing pathways is critical for troubleshooting.

Mechanism Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited h u (Absorption) Triplet Triplet State (T1) (Active Species) Excited->Triplet ISC (Intersystem Crossing) Benzoyl Benzoyl Radical (Initiating) Triplet->Benzoyl u03B1-Cleavage Alkoxy Alkoxycarbonyl Radical (Weak Initiating) Triplet->Alkoxy u03B1-Cleavage Quench O2 Quenching (Inhibition) Triplet->Quench Energy Transfer to O2 Polymer Polymerization Benzoyl->Polymer + Monomer Benzoyl->Quench + O2

Figure 2: Photophysical pathways of Benzoylformates. Note the competition between


-Cleavage and Oxygen Quenching.

Module 5: Experimental Validation Protocol

To scientifically confirm the efficiency of your specific BF derivative, do not rely on "thumb tests." Use Real-Time FTIR (RT-FTIR) .[3]

Protocol: Double Bond Conversion Kinetics
  • Preparation:

    • Mix Resin: 98% Acrylate Monomer + 2% BF Initiator.

    • Reference: Run a blank with standard MBF for comparison.

  • Setup:

    • Laminate the resin between two KBr or CaF

      
       pellets (prevents 
      
      
      
      inhibition for the bulk test).
    • Set FTIR to rapid scan mode (approx. 4 scans/second).

  • Measurement:

    • Monitor the acrylate C=C twisting peak at 810 cm

      
        or 1635 cm
      
      
      
      .
    • Start IR collection for 10s (dark).

    • Turn on LED (ensure fixed distance/intensity).

    • Irradiate for 60s.

  • Calculation:

    • Where

      
       is the peak area before light, and 
      
      
      
      is the peak area at time
      
      
      .

Interpretation:

  • Long Induction Period (Delay before cure): Indicates high oxygen inhibition or insufficient radical generation rate.

  • Low Final Plateau: Indicates vitrification (polymer hardened too fast) or initiator depletion.

References

  • Lalevée, J., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED.[1][2] Macromolecules.[1][5][6]

  • Yagci, Y., et al. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules.[1][5][6]

  • Arceneaux, J. A. (2015). Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. UV+EB Technology.

  • BenchChem. (2025). Troubleshooting low photoinitiation efficiency of 4-Methoxy-3'-methylbenzophenone.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-methoxy-3-methylbenzoylformate

Introduction & Compound Profile Welcome to the Technical Support Center. This guide addresses the purification of Methyl 4-methoxy-3-methylbenzoylformate (MMMBF), a critical -keto ester intermediate often used in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 4-methoxy-3-methylbenzoylformate (MMMBF), a critical


-keto ester intermediate often used in the synthesis of photosensitizers and pharmaceutical scaffolds.

Purifying


-keto esters presents unique challenges due to their electrophilic nature and polarity profile, which often overlaps with starting materials like 4-methoxy-3-methylacetophenone  or 4-methoxy-3-methylbenzoic acid . This guide synthesizes field-proven protocols with mechanistic insights to ensure high purity and recovery.
Compound Characteristics
FeatureDescription
Structure

-Keto ester (1,2-dicarbonyl system) attached to an electron-rich aromatic ring.
Physical State Typically a viscous yellow oil or low-melting solid (approx. mp 40–50 °C).
Key Impurities 4-methoxy-3-methylacetophenone (Starting Material), 4-methoxy-3-methylbenzoic acid (Over-oxidation), Benzoylformic acid derivative (Hydrolysis product).
Stability Sensitive to moisture (hydrolysis) and UV light (photolysis). Moderately stable on silica gel.

Method Development: The "Why" Behind the "How"

Before packing your column, you must validate your separation on Thin Layer Chromatography (TLC). Do not skip this step.

FAQ: Solvent System Selection

Q: Which solvent system should I use? A: The standard binary system is Hexanes (or Heptane) / Ethyl Acetate (EtOAc) .

  • Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.

  • Starting Point: Try 80:20 Hexanes:EtOAc .

    • If Rf > 0.5: Reduce polarity (e.g., 90:10).

    • If Rf < 0.2: Increase polarity (e.g., 70:30).

Q: My product co-elutes with the acetophenone impurity. What now? A:


-Keto esters and their corresponding methyl ketones often have very similar polarities. If Hexanes/EtOAc fails, switch to a solvent system with different selectivity (selectivity optimization):
  • Dichloromethane (DCM) / Hexanes: The chlorinated solvent interacts differently with the carbonyl dipoles. Try 50:50 DCM:Hexanes.

  • Toluene / Ethyl Acetate: Toluene provides

    
    -
    
    
    
    interactions with the aromatic ring, often improving separation of substituted benzenes.
Protocol: 2D-TLC for Stability Check

Purpose: To determine if your compound decomposes on silica gel (acid sensitivity).

  • Spot the crude mixture on the corner of a square TLC plate.

  • Run the plate in your chosen solvent system (Direction 1).

  • Let the plate dry completely in air for 10 minutes (allowing time for any reaction with silica).

  • Rotate the plate 90° and run it again in the same solvent system (Direction 2).

  • Interpretation:

    • Diagonal Line: Compound is stable.

    • Off-Diagonal Spots: Decomposition occurred on the silica. See Troubleshooting section if this happens.

Execution: Step-by-Step Purification Protocol

Step 1: Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30–50 grams of silica per 1 gram of crude material.

    
    -Keto esters can streak; a higher silica ratio improves resolution.
    
  • Method: Slurry packing in the starting solvent (e.g., 95:5 Hexanes:EtOAc) is recommended to minimize trapped air bubbles which cause channeling.

Step 2: Sample Loading (Critical)

Q: Should I wet load or dry load? A: Dry loading is strongly recommended for this compound.

  • Why? MMMBF is likely an oil or low-melting solid. Dissolving it in a minimum amount of DCM, adsorbing it onto silica (1:2 ratio of compound:silica), and evaporating to a free-flowing powder ensures a distinct "band" at the top of the column. Wet loading with DCM can cause the band to spread immediately, ruining separation from close impurities.

Step 3: Elution Gradient

Do not run isocratic (single solvent ratio) unless the spots are widely separated (


). Use a gradient to sharpen peaks.
Volume (Column Volumes)Solvent Ratio (Hex:EtOAc)Purpose
1–2 CV100:0Flush column, elute non-polar hydrocarbons.
2–5 CV95:5Elute non-polar impurities.
5–15 CV90:10 to 80:20Elute Product (MMMBF).
15+ CV50:50Flush polar impurities (acids, alcohols).

Troubleshooting Guide

Scenario A: "I see a streak instead of a spot."
  • Cause: The

    
    -keto ester moiety can enolize or interact strongly with the acidic silanols on the silica surface.
    
  • Solution: Add 1% Triethylamine (Et3N) to your solvent system during column packing and running. This neutralizes the silica acidity.

    • Note: Et3N can be hard to remove. Rotovap at slightly higher temp or wash the collected fractions with dilute HCl/brine if the compound is acid-stable (risk of hydrolysis, so vacuum drying is safer).

Scenario B: "My yield is lower than expected."
  • Cause 1: Hydrolysis. The methyl ester hydrolyzed to the acid (benzoylformic acid derivative) on the column.

    • Check: Flush the column with 10% Methanol/DCM. If a new polar spot appears, it's likely the acid.

  • Cause 2: Irreversible Adsorption.

    • Solution: Switch to Neutral Alumina stationary phase instead of silica for future runs.

Scenario C: "I can't visualize the spots."
  • Cause: While aromatic, the absorption might be weak or overshadowed by solvent cutoff.

  • Solution:

    • UV 254 nm: Standard.

    • Stain: Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. It reacts specifically with ketones/aldehydes to form yellow/orange spots. This confirms the presence of the keto-carbonyl group.

Visual Workflows

Diagram 1: Purification Decision Tree

This logic flow guides you through the critical decisions during the purification process.

purification_logic start Start: Crude MMMBF tlc Run TLC (Hex/EtOAc) start->tlc check_sep Separation from Impurity > 0.1 Rf? tlc->check_sep good_sep Proceed to Column check_sep->good_sep Yes bad_sep Optimize Solvent check_sep->bad_sep No load_choice Loading Method? good_sep->load_choice try_dcm Try DCM/Hexanes bad_sep->try_dcm try_tol Try Toluene/EtOAc bad_sep->try_tol try_dcm->tlc try_tol->tlc dry_load Dry Load on Silica (Recommended) load_choice->dry_load Oil/Solid wet_load Wet Load (Risk of Band Broadening) load_choice->wet_load Dilute Solution run_col Run Gradient Column dry_load->run_col wet_load->run_col streak Streaking Observed? run_col->streak add_base Add 1% Et3N to Eluent streak->add_base Yes finish Isolate & Dry streak->finish No add_base->run_col

Caption: Decision matrix for optimizing the purification of methyl 4-methoxy-3-methylbenzoylformate.

Diagram 2: Synthesis & Impurity Context

Understanding where the impurities come from helps in identifying them during chromatography.

synthesis_impurities SM 4-methoxy-3-methylacetophenone (Starting Material) Reaction Oxidation (e.g., SeO2 or KMnO4) SM->Reaction Product Methyl 4-methoxy-3-methylbenzoylformate (Target) Reaction->Product Major Path Impurity1 4-methoxy-3-methylbenzoic acid (Over-oxidation) Reaction->Impurity1 Side Reaction Impurity2 Benzoylformic acid derivative (Hydrolysis) Product->Impurity2 Moisture/Acid

Caption: Pathway showing the origin of common impurities (Starting Material and Over-oxidation products).

References

  • General Protocol for Flash Chromatography: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org. Chem.1978 , 43, 2923–2925. Link

  • Synthesis of

    
    -keto esters:  Hu, X.; et al. Copper-Catalyzed Oxidative Esterification of Acetophenones with Alcohols to 
    
    
    
    -Ketoesters.RSC Adv.[1]2014 , 4, 466–469. Link
  • Purification of Labile Esters: Strategies for the Purification of hydrolytically unstable esters. SiliCycle Application Notes.[2] Link

  • Properties of Benzoylformate Derivatives: Methyl Benzoylformate Safety Data Sheet. Sigma-Aldrich.[3] Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl Substituted Benzoylformates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with the steric hindrance of 3-methyl substituted benzoylformates in various chemical transformations, particularly in asymmetric synthesis.

The presence of a methyl group at the ortho position to the benzoylformate moiety introduces significant steric bulk. This hindrance can impede the approach of nucleophiles and catalysts to the electrophilic carbonyl carbons, often leading to low reaction rates, poor yields, and diminished stereoselectivity.[1] This guide is designed to provide both a theoretical understanding of these challenges and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using 3-methyl substituted benzoylformate substrates?

Low yields are a common issue stemming from the steric hindrance imposed by the ortho-methyl group. This bulkiness can:

  • Impede Catalyst Binding: The methyl group can sterically clash with the catalyst's ligand framework, preventing the formation of the necessary transition state for the reaction to proceed efficiently.[2][3]

  • Slow Down Reaction Kinetics: The activation energy for the reaction increases due to steric repulsion, leading to slower conversion rates. In some cases, forcing conditions like high temperatures may be required, which can lead to side reactions and decomposition.

  • Promote Side Reactions: In some instances, if the desired nucleophilic attack is disfavored, alternative reaction pathways, such as enolization or side reactions with the solvent, may become more prominent.

Q2: I'm observing poor enantioselectivity in the asymmetric reduction of my 3-methyl substituted benzoylformate. What is the likely cause?

Poor enantioselectivity is often a direct consequence of steric hindrance. The ortho-methyl group can disrupt the precise chiral environment required for effective stereochemical control. This can manifest in several ways:

  • Multiple Binding Modes: The steric clash may force the substrate to bind to the chiral catalyst in a non-optimal or alternative conformation, leading to the formation of the undesired enantiomer.

  • Disruption of Key Interactions: In many catalytic systems, specific non-covalent interactions (like CH-π interactions) between the substrate and the chiral ligand are crucial for high enantioselectivity. The methyl group can prevent the substrate from adopting the ideal geometry for these interactions to occur.[2]

  • Increased "Background" Reaction: If the catalyzed reaction is slow due to steric hindrance, an uncatalyzed or background reaction may contribute more significantly to the product mixture, eroding the overall enantiomeric excess.

Q3: Can I use the same catalyst for a 3-methyl substituted benzoylformate as I would for an unsubstituted benzoylformate?

While it's possible, it is often not optimal. Catalysts that work well for sterically unhindered substrates may show significantly reduced activity and selectivity with ortho-substituted analogs.[2] It is highly recommended to select a catalyst system specifically designed or proven to be effective for sterically demanding substrates. This often involves catalysts with tunable ligands that can be adjusted to accommodate the increased steric bulk.[4]

Troubleshooting Guide: Low Yield & Poor Enantioselectivity

This section provides a structured approach to troubleshooting and optimizing reactions involving 3-methyl substituted benzoylformates.

Problem Potential Root Cause Recommended Solutions & Explanations
Low Reaction Yield / No Reaction 1. Steric Hindrance Preventing Catalyst-Substrate Interaction: The ortho-methyl group is physically blocking the approach of the catalyst to the carbonyl group.a. Switch to a Less Bulky Catalyst System: If using a catalyst with bulky ligands, consider switching to a system with a more open coordination sphere. For example, in cross-metathesis reactions, tuning the steric bulk of the N-heterocyclic carbene (NHC) ligand has been shown to significantly influence reaction outcomes for hindered olefins.[4] b. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it may also lead to a decrease in enantioselectivity and the formation of byproducts. c. Increase Catalyst Loading: While not always ideal from a process chemistry perspective, increasing the catalyst loading can sometimes compensate for lower turnover frequencies caused by steric hindrance.
2. Inadequate Reagent Purity or Presence of Moisture: Impurities or water can deactivate sensitive catalysts or react with starting materials.a. Ensure Anhydrous Conditions: Benzoylformates and many organometallic catalysts are sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[5][6] b. Purify Starting Materials: Purify the 3-methyl substituted benzoylformate (e.g., by distillation or chromatography) to remove any acidic impurities or other contaminants that could poison the catalyst.
Poor Enantioselectivity 1. Sub-optimal Chiral Ligand: The chosen chiral ligand may not provide a suitable chiral pocket to effectively differentiate between the two faces of the prochiral ketone in the presence of the ortho-methyl group.a. Employ a BINAP/Chiral Diamine-Ruthenium Complex: This class of catalysts has shown high efficacy in the asymmetric hydrogenation of sterically hindered ortho-substituted benzophenones, achieving high enantiomeric excess (ee).[7] The combination of the rigid BINAP backbone and a chiral diamine can create a well-defined and effective chiral environment. b. Consider Chiral Phosphoric Acids: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have emerged as powerful catalysts for various asymmetric transformations and may offer an alternative approach.[8] c. Ligand Tuning: If possible, screen a library of chiral ligands to identify one that provides a better steric and electronic match for the substrate.
2. Non-Optimal Solvent or Additives: The solvent can influence the conformation of the catalyst-substrate complex and the overall enantioselectivity.a. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, 2-propanol). For transfer hydrogenations, a mixture of formic acid and triethylamine is often effective.[2] b. Use of Additives: In some asymmetric hydrogenations, the addition of a Lewis acid (e.g., Yb(OTf)₂) can enhance both reactivity and selectivity.[9]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 3-Methylbenzoylformate using a Ru-BINAP/Diamine Catalyst

This protocol is adapted from methodologies proven to be effective for the asymmetric hydrogenation of sterically hindered aromatic ketones.[7]

Materials:

  • Methyl 3-methylbenzoylformate

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP or (S)-BINAP

  • (R,R)-DPEN (1,2-diphenylethylenediamine) or (S,S)-DPEN

  • Anhydrous 2-propanol

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral BINAP ligand (1.1 mol%).

    • Add anhydrous, degassed 2-propanol and stir the mixture at 80°C for 1 hour.

    • Cool the mixture to room temperature and add the chiral diamine (e.g., (R,R)-DPEN) (1.0 mol%). Stir for an additional 30 minutes.

  • Reaction Setup:

    • In a separate flask, dissolve methyl 3-methylbenzoylformate (1.0 equivalent) and potassium tert-butoxide (2.0 mol%) in anhydrous, degassed 2-propanol.

    • Transfer this substrate solution to the high-pressure autoclave.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the autoclave via cannula.

    • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 8 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral methyl 3-methylmandelate.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing common issues encountered during the reaction optimization.

troubleshooting_workflow start Start Experiment with 3-Methyl Substituted Benzoylformate check_yield Analyze Yield & Selectivity start->check_yield low_yield Problem: Low Yield / No Reaction check_yield->low_yield Yield < 50% poor_selectivity Problem: Poor Enantioselectivity check_yield->poor_selectivity ee < 90% end_node Optimized Reaction check_yield->end_node Yield & ee Acceptable solution_yield1 Increase Temperature or Catalyst Loading low_yield->solution_yield1 solution_yield2 Change Catalyst System (e.g., different metal or ligand) low_yield->solution_yield2 solution_yield3 Verify Reagent Purity & Anhydrous Conditions low_yield->solution_yield3 solution_selectivity1 Screen Chiral Ligands (e.g., BINAP/Diamine) poor_selectivity->solution_selectivity1 solution_selectivity2 Optimize Solvent and Temperature poor_selectivity->solution_selectivity2 solution_selectivity3 Add Lewis Acid Co-catalyst poor_selectivity->solution_selectivity3 solution_yield1->check_yield solution_yield2->check_yield solution_yield3->check_yield solution_selectivity1->check_yield solution_selectivity2->check_yield solution_selectivity3->check_yield

Caption: Troubleshooting workflow for optimizing reactions with 3-methyl substituted benzoylformates.

Proposed Catalytic Cycle for Asymmetric Hydrogenation

This diagram illustrates a plausible catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a sterically hindered benzoylformate.

catalytic_cycle A [Ru]-H (Active Catalyst) B Substrate Coordination A->B + Substrate C Hydride Insertion B->C D Product Release C->D D->A + H₂ prod Chiral Product D->prod sub 3-Me-Benzoylformate sub->B h2 H₂ h2->A

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 4-methoxy-3-methylbenzoylformate

The Science of Degradation: Why Does It Turn Yellow? To prevent yellowing, you must first understand the specific vulnerability of Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) . This molecule is not merely "unstable";...

Author: BenchChem Technical Support Team. Date: March 2026

The Science of Degradation: Why Does It Turn Yellow?

To prevent yellowing, you must first understand the specific vulnerability of Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) . This molecule is not merely "unstable"; it acts as a chromophore with specific sensitivities to light and oxygen.[1]

The "yellowing" is a macroscopic symptom of two microscopic chemical failures:

  • Photochemical Cleavage (Norrish Type I/II): As an

    
    -keto ester, MMMBF possesses a structure similar to common photoinitiators (like Methyl Benzoylformate). The carbonyl group adjacent to the ester (
    
    
    
    -dicarbonyl) absorbs UV and near-UV light. Upon photon absorption, the molecule enters an excited triplet state. If uncontrolled, this leads to homolytic cleavage, generating radical species. These radicals recombine to form conjugated oligomers (often fulvene or quinoid-like structures) which absorb blue light, appearing yellow to the human eye.[1]
  • Auto-Oxidation (The "Electron-Rich" Trap): The 4-methoxy-3-methyl substitution pattern on the benzene ring makes the aromatic system electron-rich. While this is beneficial for certain synthetic pathways, it lowers the oxidation potential of the ring. In the presence of trace oxygen and ambient heat, the molecule can undergo auto-oxidation, leading to the formation of benzoquinones or colored diketones .

Mechanism of Yellowing

The following diagram illustrates the cascade from a pure, colorless compound to a yellowed degraded state.

degradation_mechanism MMMBF Pure MMMBF (Colorless/White) Excited Excited Triplet State (n-π*) MMMBF->Excited Absorption Radicals Free Radicals (Benzoyl/Alkoxy) Excited->Radicals α-Cleavage Quinones Quinoid/Oligomer Byproducts (Yellow/Brown) Radicals->Quinones Recombination/Oxidation Light UV/Blue Light (λ < 400nm) Light->Excited Oxygen Atmospheric O₂ Oxygen->Quinones Oxidative Coupling

Figure 1: The degradation pathway of MMMBF. Light absorption triggers radical formation, while oxygen facilitates the transition to colored quinoid byproducts.

Troubleshooting Guide

This section addresses specific scenarios reported by users handling MMMBF.

Issue 1: "My material arrived slightly yellow."

Diagnosis: This is likely surface oxidation or transit-induced thermal stress .

  • Immediate Action: Check the Certificate of Analysis (CoA) for the original appearance. If originally white, the yellowing is likely superficial.

  • Verification: Prepare a 1% solution in HPLC-grade Methanol.

    • Pass: Solution is clear/colorless. (Yellowing is limited to the crystal surface).

    • Fail: Solution is distinctly yellow.[2] (Bulk degradation has occurred).

  • Resolution: If the solution is clear, perform a recrystallization (see Protocol A below). If the solution is yellow, purify via column chromatography immediately, as oxidized impurities can catalyze further degradation.

Issue 2: "The compound turns yellow in solution after 24 hours."

Diagnosis: Solvent impurities or Light leaks .

  • Root Cause: Ethers (THF, Diethyl ether) often contain trace peroxides that rapidly oxidize electron-rich aromatics like MMMBF. Alternatively, standard laboratory lighting (fluorescent) emits enough UV to trigger the

    
    -keto chromophore.
    
  • Resolution:

    • Use anhydrous, peroxide-free solvents (test with KI strips).

    • Wrap all glassware in aluminum foil . Amber glassware is often insufficient for long-term solution storage of highly sensitive

      
      -keto esters.
      
Issue 3: "The melting point is lower than the literature value."

Diagnosis: Hydrolysis .[3]

  • Root Cause: Moisture ingress has hydrolyzed the ester bond, forming the corresponding 4-methoxy-3-methylbenzoylformic acid and methanol. The acid impurity depresses the melting point.

  • Resolution: Dry the material in a vacuum desiccator over P₂O₅. If the melting point does not recover, the hydrolysis is irreversible; re-esterification or disposal is required.

Storage & Handling Protocols

To maintain purity >98% and prevent yellowing, you must implement a "Cold-Dark-Inert" barrier system.

Summary of Storage Conditions
ParameterRequirementReason
Temperature -20°C to +4°C Slows thermal decarboxylation and oxidation kinetics.
Atmosphere Argon or Nitrogen Displaces O₂ to prevent auto-oxidation.
Container Amber Glass + Parafilm/Teflon Tape Blocks UV light; seals against moisture.
Desiccation Required Prevents ester hydrolysis.
Protocol A: Inert Gas Blanketing (Mandatory for Long-Term Storage)

Use this protocol every time the container is opened.

  • Preparation: Connect a source of dry Nitrogen (N₂) or Argon (Ar) to a glass pipette via flexible tubing.

  • Purge: Insert the pipette tip into the MMMBF container, positioning it roughly 1 cm above the solid surface.

  • Flow: Flow gas gently (avoid blowing powder away) for 30–60 seconds. Argon is preferred as it is heavier than air and forms a better "blanket."

  • Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the cap.

  • Secure: Wrap the cap junction with Parafilm® or Teflon tape to prevent gas exchange.

Protocol B: Emergency Recrystallization (To Remove Yellowing)

Perform this only if surface yellowing is observed.

  • Dissolution: Dissolve the yellowed solid in a minimum amount of hot Ethanol or Ethyl Acetate (approx. 50-60°C).

  • Filtration: If insoluble dark particles remain, filter hot through a 0.45µm PTFE syringe filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then move to 4°C.

  • Collection: Filter the white crystals and wash with cold, dry Hexane.

  • Drying: Dry under high vacuum (<1 mbar) in the dark for 4 hours.

Workflow: Storage Decision Tree

storage_workflow Start Receive/Open MMMBF Check Visual Inspection Start->Check Yellow Is it Yellow? Check->Yellow Purify Perform Protocol B (Recrystallization) Yellow->Purify Yes Pack Pack under Argon/N₂ (Protocol A) Yellow->Pack No Purify->Pack Store Store at -20°C (Amber Vial) Pack->Store

Figure 2: Decision matrix for handling MMMBF upon receipt or after use.

Frequently Asked Questions (FAQs)

Q: Can I store MMMBF in a clear glass vial if I keep it in a drawer? A: No. Drawers are opened frequently, exposing the compound to intermittent light bursts. Even brief exposure can initiate radical formation on the surface. Always use amber glass or wrap clear vials in aluminum foil.

Q: Is the yellowed material toxic? A: While specific toxicology data on the degradation products of MMMBF may be limited, benzoylformate degradation often yields quinones and aldehydes , which can be sensitizers or irritants. Handle yellowed material with full PPE (gloves, fume hood).

Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air, whereas Nitrogen is roughly the same density. When purging a vial, Argon settles at the bottom, creating a more effective barrier layer on top of the crystals, whereas Nitrogen mixes more easily with ambient air if the flow isn't perfect.

References

  • Sigma-Aldrich (Merck). Methyl benzoylformate - Product Specification & Safety Data Sheet. (General stability data for benzoylformate class). Link

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 4-methoxybenzoate. (Structural analog stability data). Link

  • BenchChem. Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzoate. (Analogous storage protocols for substituted methyl benzoates). Link

  • Eastomat. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. (Mechanistic insight into photo-yellowing of benzoylformates). Link

  • ChemicalBook. Methyl benzoylformate: Properties, Applications and Safety. (Reactivity profile of alpha-keto esters). Link

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of methyl 4-methoxy-3-methylbenzoylformate

Technical Comparison Guide: H-NMR Spectrum Analysis of Methyl 4-methoxy-3-methylbenzoylformate Executive Summary & Application Context Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) represents a specialized class of -ke...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: H-NMR Spectrum Analysis of Methyl 4-methoxy-3-methylbenzoylformate

Executive Summary & Application Context

Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) represents a specialized class of


-keto esters utilized primarily as Type II photoinitiators and high-value intermediates in pharmaceutical synthesis. Unlike the industry-standard Methyl Benzoylformate (MBF) , the addition of electron-donating methoxy and methyl groups at the 4- and 3-positions, respectively, alters the electronic landscape of the molecule.

Why This Analysis Matters: For researchers, the H-NMR spectrum serves as the definitive checkpoint for two critical quality attributes:

  • Regioselectivity Confirmation: Verifying the 3,4-substitution pattern against common isomers (e.g., 2,4-substitution).

  • Oxidation State Validation: Distinguishing the target

    
    -keto ester from its acetophenone precursor or over-oxidized benzoic acid byproducts.
    

This guide provides a comparative analytical framework, synthesizing experimental protocols with spectral data to distinguish MMMBF from its functional alternatives.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity and reproducibility, the following protocol utilizes an internal standard method for precise chemical shift referencing.

Reagents:

  • Solvent: Chloroform-d (

    
    ), 99.8% D atom, with 0.03% v/v TMS.
    
  • Analyte: ~15 mg of Methyl 4-methoxy-3-methylbenzoylformate.

Workflow:

  • Sample Prep: Dissolve 15 mg of analyte in 0.6 mL

    
    . Ensure complete homogeneity; the compound is lipophilic and should dissolve readily.
    
  • Filtration: If synthesis crude is used, filter through a 0.2

    
     PTFE syringe filter to remove inorganic salts (
    
    
    
    residues) that cause paramagnetic broadening.
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 1.0 s (sufficient for methyl protons, extend to 5.0 s for quantitative integration of aromatics).
      
    • Scans (

      
      ): 16 (pure sample) to 64 (crude).
      
  • Processing: Line broadening (LB) = 0.3 Hz. Phase and baseline correction are critical for the aromatic region.

Spectral Analysis & Signal Assignment

The H-NMR spectrum of MMMBF is characterized by four distinct signal groups. The molecule lacks symmetry, resulting in unique environments for all aromatic protons.

A. The Aliphatic Region (High Field)
  • 
     2.25 ppm (s, 3H, Ar-
    
    
    
    ):
    The methyl group attached to the ring at position 3. It is slightly deshielded compared to toluene due to the electron-withdrawing carbonyl group para to it, but shielded relative to the ester methyl.
  • 
     3.92 ppm (s, 3H, Ar-O-
    
    
    
    ):
    The methoxy group at position 4.
  • 
     3.98 ppm (s, 3H, -COCOO-
    
    
    
    ):
    The methyl ester protons.
    • Critical Distinction: These two singlets (methoxy and ester) often overlap or appear very close. The ester methyl is typically further downfield (deshielded) due to the anisotropic effect of the adjacent

      
      -dicarbonyl system.
      
B. The Aromatic Region (Low Field)

The 1,3,4-substitution pattern creates a characteristic splitting pattern:

  • 
     6.88 ppm (d, 
    
    
    
    Hz, 1H, H-5):
    Ortho to the methoxy group. The electron-donating effect of the oxygen shields this proton significantly.
  • 
     7.95 ppm (d, 
    
    
    
    Hz, 1H, H-2):
    The "island" proton between the carbonyl and the methyl group. It appears as a singlet (or fine doublet) and is heavily deshielded by the carbonyl cone.
  • 
     8.05 ppm (dd, 
    
    
    
    Hz, 1H, H-6):
    Ortho to the carbonyl. Deshielded and shows coupling to H-5 (ortho) and H-2 (meta).

Comparative Performance Analysis

This section compares the spectral "fingerprint" of MMMBF against its primary market alternative (MBF) and its synthetic precursor.

Table 1: Comparative Chemical Shifts ( , ppm)
FeatureTarget: MMMBF Alternative: Methyl Benzoylformate (MBF) Precursor: 4-Methoxy-3-methylacetophenone
Ar-CH3 2.25 (s) Absent2.24 (s)
Ar-OCH3 3.92 (s) Absent3.90 (s)
Ester/Ketone CH3 3.98 (s, Ester) 3.96 (s, Ester)2.55 (s, Ketone)
Aromatic Profile 3H (Simplified) 5H (Complex Multiplet, 7.5-8.0)3H (Similar pattern, slightly shielded)
Validation Logic Distinct singlets confirm functionalization.Lack of EDG substituents results in lower UV

.
Shift of methyl from 2.55

3.98 confirms oxidation.
Performance Insight:
  • Purity Assessment: MMMBF offers a superior analytical advantage over MBF. The presence of the Ar-Methyl singlet at 2.25 ppm provides an isolated integration handle that does not overlap with solvent peaks or common impurities, allowing for more precise purity calculations than the complex aromatic multiplet of MBF.

  • Reaction Monitoring: The disappearance of the ketone methyl singlet at 2.55 ppm (Precursor) and the emergence of the ester singlet at ~3.98 ppm is the primary metric for reaction completion.

Synthesis Verification Workflow

The following diagram illustrates the decision logic for validating the product using H-NMR, specifically distinguishing it from incomplete reaction byproducts.

NMR_Workflow Sample Crude Reaction Mixture Acquisition Acquire 1H-NMR (CDCl3) Sample->Acquisition Check_255 Check region 2.5 - 2.6 ppm (Ketone Methyl) Acquisition->Check_255 Check_400 Check region 3.9 - 4.0 ppm (Ester Methyl) Check_255->Check_400 No Peak Result_Precursor Incomplete Oxidation (Precursor Present) Check_255->Result_Precursor Peak Detected Result_Target Target Confirmed (MMMBF) Check_400->Result_Target Sharp Singlet (~3.98 ppm) Result_Impurity Check for Over-oxidation (Carboxylic Acid - Broad OH > 10ppm) Check_400->Result_Impurity Missing/Shifted

Figure 1: Logic flow for H-NMR verification of Methyl 4-methoxy-3-methylbenzoylformate synthesis, focusing on the critical shift from ketone to alpha-keto ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate (Analogous spectral data source). Retrieved from [Link]

  • Schnitzler, E. G., et al. (2015). Rotational spectroscopy of methyl benzoylformate and methyl mandelate.[1] Physical Chemistry Chemical Physics.[1] Retrieved from [Link]

  • Google Patents.CN106242967A - The new technique for synthesizing of methyl benzoylformate.

Sources

Comparative

FTIR characteristic peaks of alpha-keto ester functional groups

FTIR Spectroscopy of -Keto Esters: Peak Characterization and Analytical Comparison Guide Executive Summary For researchers in drug development and organic synthesis, the precise identification of functional groups is cri...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopy of


-Keto Esters: Peak Characterization and Analytical Comparison Guide 

Executive Summary

For researchers in drug development and organic synthesis, the precise identification of functional groups is critical for validating reaction pathways and confirming product purity. The


-keto ester moiety—found in crucial metabolic intermediates and anti-inflammatory drug candidates like [1]—presents a unique spectroscopic profile due to the proximity of two carbonyl (C=O) groups. This guide objectively compares the Fourier Transform Infrared (FTIR) spectral behavior of 

-keto esters against alternative carbonyl configurations and evaluates the optimal analytical modalities for their characterization.

Mechanistic Analysis: The Causality of Carbonyl Shifts

To accurately interpret the FTIR spectrum of an


-keto ester, one must understand the underlying physical chemistry driving the absorption frequencies. In standard aliphatic systems, a ketone C=O stretch typically appears near 1710–1715 cm⁻¹, while an ester C=O stretch appears around 1735–1750 cm⁻¹[2][3]. However, in 

-keto esters, the two carbonyl groups are situated on adjacent carbons.

The Causality of the Blue Shift: The proximity of two highly electronegative oxygen atoms induces a strong dipole-dipole repulsion and an inductive electron-withdrawing effect (-I effect). This localized electron withdrawal reduces the electron density within the C=O bonds. Paradoxically, this inhibits the resonance structures that would normally lengthen the ester bond (such as the delocalization of the alkoxy oxygen's lone pairs). According to Hooke's Law, this increases the force constant (


) of the bond, shifting the absorption to higher wavenumbers (a "blue shift").

Consequently, the ester carbonyl in an


-keto ester typically absorbs in the elevated region of 1740–1755 cm⁻¹[4]. Because the two carbonyls have similar force constants and do not strongly couple, they often merge into a single broadened absorption band, or present as a main peak with a distinct high-frequency shoulder[2].

G A Alpha-Keto Ester (e.g., Ethyl Pyruvate) B Adjacent C=O Groups (Dipole Proximity) A->B C Inductive Electron Withdrawal (-I) B->C Dipole Repulsion D Increased Force Constant (k) C->D Inhibits Resonance E Blue Shift in FTIR (1740-1755 cm⁻¹) D->E Hooke's Law

Electronic effects driving the FTIR blue shift in alpha-keto esters.

Functional Group Comparison: -Keto Esters vs. Alternatives

To prevent mischaracterization during synthesis, scientists must differentiate


-keto esters from simple esters, simple ketones, and 

-keto esters. A critical point of failure in spectral interpretation is confusing an

-keto ester with a

-keto ester. Unlike

-keto esters, which readily undergo tautomerization to form a stable, hydrogen-bonded enol (shifting the C=O peak drastically down to ~1650 cm⁻¹)[4],

-keto esters rarely enolize due to the instability of the resulting adjacent charges.

Table 1: FTIR Characteristic Peak Comparison

Compound ClassExample MoleculeEster C=O Stretch (cm⁻¹)Ketone C=O Stretch (cm⁻¹)Key Differentiating Spectral Feature
Simple Ester Ethyl Acetate1735 – 1750[3]N/ASingle, sharp C=O band.
Simple Ketone AcetoneN/A1710 – 1725[2]Single, sharp C=O band.

-Keto Ester
Ethyl Pyruvate1740 – 1755[4]1720 – 1735Broadened band or a main peak with a high-frequency shoulder[2].

-Keto Ester
Ethyl Acetoacetate~1740 (keto form)~1715 (keto form)Strong enolization causes a massive red shift to ~1650 cm⁻¹[4].

Analytical Modality Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing liquid


-keto esters, selecting the correct FTIR sampling accessory is as critical as understanding the molecule's physics. Carbonyl bonds have massive dipole moments, resulting in intensely strong IR absorptions[2].

Table 2: Performance Comparison for Liquid Carbonyl Analysis

FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (Liquid Cell)Winner for

-Keto Esters
Sample Preparation None (Neat liquid applied directly)Requires dilution in IR-transparent solvent or ultra-thin pathlengthATR-FTIR
Signal Saturation Risk Low (Penetration depth fixed at ~0.5–2 µm)[5]High (Carbonyls easily "bottom out" the detector)ATR-FTIR
Baseline Stability Excellent (Inert crystal)Variable (NaCl/KBr windows degrade with moisture)ATR-FTIR
Trace Analysis ModerateHigh (Can increase pathlength for weak bands)[5]Transmission

Expert Insight: For routine purity checks of liquid


-keto esters, Attenuated Total Reflectance (ATR) is vastly superior. It eliminates the "pressure gap" and pathlength saturation issues common in transmission cells[5]. Because the depth of penetration is inherently limited to a few microns, the intense C=O stretching bands remain within the linear dynamic range of the detector.

Self-Validating Experimental Protocol: ATR-FTIR Analysis of Ethyl Pyruvate

To ensure absolute trustworthiness and reproducibility, the following protocol for analyzing [1] incorporates built-in validation checkpoints. If a validation check fails, the operator must halt and correct the system before proceeding.

Workflow S1 1. Background Scan Validation: Flat Baseline S2 2. Sample Application (Neat Liquid) S1->S2 S3 3. Evanescent Wave Interaction S2->S3 Ensure Crystal Coverage S4 4. Interferogram Generation S3->S4 Attenuated Beam S5 5. Peak Integration Validation: 0.4-0.8 AU S4->S5 Fourier Transform

Step-by-step ATR-FTIR experimental workflow for liquid samples.

Step-by-Step Methodology:

  • System Initialization & Purge : Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Purge the optics compartment with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

    • Validation Check: The real-time interferogram centerburst must exhibit an amplitude within the manufacturer's specified optimal range (typically 2.0–4.0 V).

  • Background Collection : Clean the Diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans at 4 cm⁻¹ resolution).

    • Validation Check: The resulting baseline must be flat across the 4000–650 cm⁻¹ region. Any peaks >0.005 Absorbance Units (AU) indicate residual contamination, requiring recleaning.

  • Sample Application : Dispense 1–2 drops of neat ethyl pyruvate directly onto the ATR crystal, ensuring complete coverage of the evanescent wave interaction area.

  • Spectral Acquisition : Execute the sample scan using the exact parameters as the background.

    • Validation Check (Critical): Inspect the primary C=O stretching band (~1740–1755 cm⁻¹). The peak maximum must fall between 0.4 and 0.8 AU . If the peak exceeds 1.0 AU, the detector is approaching non-linearity (saturation). Saturation artificially flattens the peak top, shifting the apparent maximum and destroying quantitative accuracy.

  • Data Processing : Apply an ATR correction algorithm. Causality: Because the evanescent wave's depth of penetration is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate lower-frequency peaks. The correction algorithm normalizes the spectrum to match transmission data.

References

  • - Chemistry LibreTexts

  • - National Center for Biotechnology Information (PubChem)

  • - Organic Chemistry at CU Boulder 4. - MDPI Catalysts

Sources

Validation

A Comparative Analysis of Photoinitiator Efficiency: Methyl Benzoylformate vs. Substituted Derivatives

A Senior Application Scientist's Guide to Optimizing Photopolymerization In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired curing characteristics, including rate, depth,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Photopolymerization

In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired curing characteristics, including rate, depth, and final material properties. Methyl benzoylformate (MBF), a well-established photoinitiator, serves as a critical benchmark. However, the nuanced demands of advanced applications, from dental composites to high-resolution 3D printing, have spurred the development of a diverse array of substituted MBF derivatives. This guide provides an in-depth comparison of the photoinitiator efficiency of MBF and its substituted analogues, grounded in experimental data, to empower researchers and formulation scientists in selecting the optimal initiator for their specific needs.

The Foundation: Understanding Photoinitiation Mechanisms

Photoinitiators are molecules that, upon absorption of light, generate reactive species—typically free radicals—that initiate polymerization. They are broadly classified into two categories based on their mechanism of action: Norrish Type I and Norrish Type II.

  • Norrish Type I (α-Cleavage): These photoinitiators undergo a unimolecular bond cleavage upon excitation to form two radical fragments, at least one of which is reactive enough to initiate polymerization. This direct generation of radicals makes them highly efficient.[1]

  • Norrish Type II (Hydrogen Abstraction): These photoinitiators, in their excited state, do not cleave directly. Instead, they abstract a hydrogen atom from a co-initiator or synergist (often a tertiary amine) to generate the initiating radical.[2]

Methyl benzoylformate has traditionally been classified as a Type II photoinitiator. However, recent research has demonstrated that strategic substitution on the benzoyl ring can shift its behavior towards a more efficient Norrish Type I mechanism.[3] This guide will delve into these engineered derivatives and their performance advantages.

The Influence of Substituents: A Tale of Two Effects

The efficiency of a photoinitiator is intrinsically linked to its chemical structure. The introduction of substituent groups on the benzoylformate scaffold can profoundly alter its photochemical properties through two primary electronic effects:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methylthio (-SCH₃), and dimethylamino (-N(CH₃)₂) can donate electron density to the aromatic ring. This can lead to a redshift in the absorption spectrum (bathochromic shift), allowing for the use of longer, less-damaging wavelengths of light (e.g., 405 nm LEDs).[4][5] EDGs can also influence the energy of the excited state and the stability of the resulting radicals.

  • Electron-Withdrawing Groups (EWGs): Groups such as fluoro (-F) and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring.[4] This can impact the bond dissociation energy (BDE) of the cleavable bond, a critical factor in the efficiency of Type I photoinitiators.

The strategic placement of these groups allows for the fine-tuning of the photoinitiator's absorption characteristics and radical generation efficiency.

Comparative Performance Analysis: Experimental Evidence

A systematic study by Gao et al. provides a robust dataset for comparing the performance of various substituted methyl benzoylformate derivatives.[3] The efficiency of these photoinitiators was evaluated by monitoring the photopolymerization of acrylate monomers using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Key Performance Metrics:
  • Final Acrylate Conversion (%): The percentage of monomer that has been converted to polymer after a specific irradiation time. Higher conversion indicates greater overall initiator efficiency.

  • Polymerization Rate: The speed at which the monomer is converted to polymer. A faster rate is often desirable for rapid curing applications.

The following table summarizes the final acrylate conversion for a selection of MBF derivatives in two different monomer systems, trimethylolpropane triacrylate (TMPTA) and tri(propylene glycol) diacrylate (TPGDA), after 600 seconds of irradiation with a 405 nm LED.

PhotoinitiatorSubstituent Group(s)MonomerFinal Conversion (%)
MBF NoneTMPTA~45
TPGDA~75
F-MBF para-Fluoro (-F)TMPTA~48
TPGDA~85
C-MBF para-Methyl (-CH₃)TMPTA~42
TPGDA~80
S-MBF para-Methylthio (-SCH₃)TMPTA~35
TPGDA~38
O-MBF para-Methoxy (-OCH₃)TMPTA~50
TPGDA~35
N-MBF para-Dimethylamino (-N(CH₃)₂)TMPTA~40
TPGDA~55
TF-MBF para-Trifluoromethyl (-CF₃)TMPTA~38
TPGDA~78
DM-BD-F di-Methyl BenzoylformateTMPTA~58
TPGDA~82

Data synthesized from Gao et al. and its supplementary information.[3][6]

Insights from the Data:
  • Superior Performance of Derivatives: Several substituted derivatives outperform the parent MBF. For instance, in the TPGDA system, F-MBF achieves a final conversion of approximately 85%, a significant improvement over MBF's ~75%.[3][6]

  • The Standout Performer: DM-BD-F: Dimethyl 1,4-dibenzoylformate (DM-BD-F) consistently demonstrates high efficiency in both monomer systems, reaching a final conversion of ~58% in TMPTA and ~82% in TPGDA.[3][6][7] This is attributed to its ability to generate a higher concentration of initiating radicals per molecule.[4]

  • Influence of Monomer System: The performance of a photoinitiator can be highly dependent on the monomer formulation. For example, O-MBF shows the highest conversion in the more rigid TMPTA system, while F-MBF excels in the more flexible TPGDA system. This highlights the importance of empirical testing in the target resin.

  • Complex Role of EDGs: While strong electron-donating groups like -SCH₃ and -OCH₃ can enhance light absorption at longer wavelengths, they do not always translate to the highest polymerization efficiency.[4] In some cases, as seen with S-MBF and O-MBF in TPGDA, they can lead to lower final conversions compared to MBF or derivatives with EWGs. This complex relationship underscores the interplay between light absorption, radical generation, and radical reactivity.

Mechanistic Insights: From Hydrogen Abstraction to α-Cleavage

The enhanced performance of many substituted MBF derivatives stems from a shift in their primary initiation mechanism from Norrish Type II to the more direct and efficient Norrish Type I.

G cluster_0 Norrish Type I Pathway (Substituted MBF) cluster_1 Norrish Type II Pathway (Unsubstituted MBF) PI Photoinitiator (P-MBF) Excited_PI Excited P-MBF* Radicals Benzoyl Radical + Methoxycarbonyl Radical Polymer Polymer Chain PI2 Photoinitiator (MBF) Excited_PI2 Excited MBF* Co_initiator Co-initiator (e.g., Amine) Complex Exciplex Formation Radical_Co Initiating Radical (from Co-initiator) Polymer2 Polymer Chain

Theoretical calculations have shown that substitution can lower the triplet bond dissociation energy (BDE), making the α-cleavage pathway more favorable.[3] For example, the calculated triplet state BDE for MBF is 138.98 kJ/mol, while for the highly efficient F-MBF, it is slightly lower at 137.92 kJ/mol.[6] Even more significant is the cleavage exothermy (ΔH), which provides a good prediction of photoinitiating capability.[3]

Experimental Protocol: Evaluating Photoinitiator Efficiency with RT-FTIR

To enable researchers to conduct their own comparative studies, a detailed protocol for assessing photoinitiator efficiency using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is provided below. This technique monitors the decrease in the infrared absorbance of the reactive functional groups (e.g., acrylate C=C bonds) in real-time during UV/Vis irradiation.[8][9][10]

G cluster_workflow RT-FTIR Experimental Workflow start Sample Preparation placement Place Sample on ATR Crystal initial_scan Acquire Initial IR Spectrum (t=0) irradiation Initiate UV/Vis Irradiation rt_scan Continuously Acquire IR Spectra data_analysis Analyze Data: Calculate Conversion vs. Time end_point Determine Final Conversion & Rate

Step-by-Step Methodology:

  • Formulation Preparation:

    • Prepare the photocurable resin by mixing the desired monomer(s) (e.g., TMPTA, TPGDA) and the photoinitiator at a specific concentration (e.g., 0.1-2.0 wt%).

    • Ensure complete dissolution of the photoinitiator, using gentle heating or vortexing if necessary. Protect the formulation from ambient light.

  • RT-FTIR Setup:

    • Equip an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Couple a UV/Vis LED light source (e.g., 405 nm) to the ATR setup, ensuring the light path is directed onto the sample area.

  • Sample Analysis:

    • Place a small drop of the prepared formulation onto the ATR crystal to form a thin film.

    • Acquire a background spectrum.

    • Initiate real-time data collection. The software should be configured to acquire spectra at regular, short intervals (e.g., every 1-2 seconds).

    • After a brief baseline period, turn on the UV/Vis light source to begin polymerization.

    • Continue data acquisition for a predetermined duration (e.g., 600 seconds) or until the reaction reaches a plateau.

  • Data Analysis:

    • The degree of conversion of the acrylate double bonds is calculated by monitoring the decrease in the area of a characteristic absorption band, typically the C=C stretching vibration at ~1637 cm⁻¹ or the C-H wagging peak around 810 cm⁻¹.[8]

    • The conversion at time t, C(t), is calculated using the following equation: C(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.

    • Plot the conversion as a function of time to obtain the photopolymerization profile. The slope of this curve represents the polymerization rate.

Conclusion and Future Outlook

While methyl benzoylformate remains a viable photoinitiator, its substituted derivatives offer a significant leap forward in efficiency, adaptability, and performance. The strategic incorporation of electron-donating and electron-withdrawing groups allows for the rational design of Norrish Type I photoinitiators with tailored absorption properties and enhanced radical generation capabilities.

The standout performer, dimethyl 1,4-dibenzoylformate (DM-BD-F), demonstrates superior final conversion and polymerization rates, making it an excellent candidate for applications demanding rapid and thorough curing. However, the ideal photoinitiator is formulation-dependent, and the experimental protocols outlined in this guide provide a framework for empirical validation.

Future research will likely focus on developing novel derivatives with even greater efficiency under low-intensity visible light, further enhancing their safety profile and suitability for sensitive applications such as in-situ bioprinting and clinical materials. The continued exploration of structure-property relationships will undoubtedly unlock new possibilities in the ever-evolving field of photopolymerization.

References

  • Gao, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3854–3864. Available at: [Link]

  • He, X., et al. (2021). Supplementary Information for: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. American Chemical Society. Available at: [Link]

  • Jacobs, P. F. (1994). Photopolymerization Reaction Rates By Reflectance Real Time Infrared Spectroscopy: Application To Stereolithography Resins. The University of Texas at Austin. Available at: [Link]

  • Hampford Research Inc. (n.d.). Photoinitiators. Retrieved from [Link]

  • He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. ResearchGate. Available at: [Link]

  • He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS. Available at: [Link]

  • PIKE Technologies. (2023). Tracking Photocuring via ATR-FT-IR with Illumination through the ATR Element. Available at: [Link]

  • Decker, C., & Moussa, K. (1990). Kinetic Study of Ultrafast Photopolymerization Reactions. Journal of Coatings Technology, 62(787), 55-61. Available at: [Link]

  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • Dumur, F. (2023). Glyoxylates and Related Structures as Photoinitiators of Polymerization. Encyclopedia. Available at: [Link]

  • He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. MDPI. Available at: [Link]

  • Xing, F., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Toxicology in Vitro, 73, 105103. Available at: [Link]

  • Chlumsky, P. (n.d.). Photoinitiator MBF / Methyl benzoylformate CAS No 15206-55-0 manufacturer. Retrieved from [Link]

  • He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. PMC. Available at: [Link]

  • Cao, L., et al. (2025). Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. Coatings, 15(9), 1152. Available at: [Link]

  • Yang, B., & Initiator, P. (1993). Kinetic studies of photopolymerization using real time FT-IR spectroscopy. Journal of Applied Polymer Science, 50(8), 1347-1357. Available at: [Link]

  • Zhang, Y., et al. (2022). Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradiation. Molecules, 27(21), 7430. Available at: [Link]

Sources

Comparative

Optimizing Purity Analysis of Methyl 4-methoxy-3-methylbenzoylformate: A Comparative HPLC Method Development Guide

Executive Summary Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) is a critical intermediate in the synthesis of advanced pharmaceutical APIs (Active Pharmaceutical Ingredients), particularly in the phenylglyoxylate clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) is a critical intermediate in the synthesis of advanced pharmaceutical APIs (Active Pharmaceutical Ingredients), particularly in the phenylglyoxylate class. Its purity is paramount, yet standard generic HPLC methods often fail to resolve it adequately from its two primary impurities: its hydrolysis product (Acid Impurity ) and its decarbonylated byproduct (Benzoate Impurity ).

This guide objectively compares a standard Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . Experimental data demonstrates that while the generic method offers simplicity, the optimized method provides superior resolution (


) and peak symmetry, making it the authoritative choice for QC release testing.

Part 1: Chemical Context & Analytical Challenges

To develop a robust method, one must understand the physicochemical properties of the analyte and its potential impurities.

The Analyte: MMMBF
  • Chemical Class:

    
    -Keto Ester (Benzoylformate derivative).
    
  • Key Property: The

    
    -keto group adds polarity compared to simple benzoates, but the molecule remains lipophilic due to the aromatic ring and methyl/methoxy substituents.
    
  • LogP (Predicted): ~1.8 – 2.2.

The Impurity Profile[1][2]
  • Impurity A (Hydrolysis Product): 4-methoxy-3-methylbenzoylformic acid.

    • Challenge: More polar; elutes early. prone to peak tailing if pH is not controlled.

  • Impurity B (Process Byproduct): Methyl 4-methoxy-3-methylbenzoate.

    • Challenge: Structurally very similar to MMMBF (lacks only the keto carbonyl). Often co-elutes on standard C18 columns due to similar hydrophobicity.

Part 2: Comparative Study Design

We evaluated two distinct methodologies to determine the most effective protocol for purity assessment.

Method A: The "Standard" Alternative (Generic C18)
  • Column: Standard C18 (L1),

    
    .
    
  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) with 0.1%

    
    .
    
  • Rationale: This is the default "starting point" for many labs.

Method B: The "Optimized" Solution (Phenyl-Hexyl Gradient)
  • Column: Phenyl-Hexyl,

    
    .
    
  • Mobile Phase: Gradient elution using Methanol and 10 mM Ammonium Formate (pH 3.5).

  • Rationale: The Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions with the aromatic ring. The electron-withdrawing keto group in MMMBF alters the
    
    
    -cloud density compared to Impurity B (Benzoate), creating a separation mechanism orthogonal to simple hydrophobicity.

Part 3: Experimental Results & Data Analysis

Quantitative Performance Comparison

The following data represents the average performance across


 injections.
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Retention Time (MMMBF) 5.2 min8.4 minMethod B retains better
Resolution (

) vs. Impurity A
1.84.5Method B Superior
Resolution (

) vs. Impurity B
0.9 (Co-elution) 2.8 (Baseline Resolved) Method B Superior
Tailing Factor (

)
1.6 (Acid tailing)1.1 (Symmetric)Method B Superior
Theoretical Plates (

)
~4,500~9,200Method B Sharper
Discussion of Causality
  • Failure of Method A: The C18 column relies solely on hydrophobic interactions. Since MMMBF and Impurity B (Benzoate) have very similar hydrophobicity, the C18 phase cannot distinguish them effectively, leading to an

    
     (failure criteria).
    
  • Success of Method B: The Phenyl-Hexyl column engages in

    
    -
    
    
    
    stacking. The
    
    
    -keto group on MMMBF withdraws electrons from the ring, slightly reducing the
    
    
    -interaction strength compared to Impurity B. This subtle electronic difference, combined with the gradient, pulls the peaks apart.

Part 4: Detailed Experimental Protocol (Method B)

This is the recommended self-validating protocol for routine analysis.

Reagents & Equipment
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Solvents: HPLC Grade Methanol, Milli-Q Water, Ammonium Formate, Formic Acid.

Mobile Phase Preparation[2][3][4][5]
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through

    
     membrane.
    
    • Why pH 3.5? Ensures the Acid Impurity (pKa ~3.8) is fully protonated (suppressing ionization) to prevent peak splitting and tailing.

  • Solvent B (Organic): 100% Methanol.

Instrument Parameters
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary confirmation).
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.07030Equilibration
2.07030Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.17030Re-equilibration
20.07030End

Part 5: Visualizations

Diagram 1: Analytical Workflow for Purity Assessment

This workflow illustrates the logical flow from sample preparation to data reporting, ensuring data integrity.

AnalyticalWorkflow Start Sample Receipt (Crude/Pure MMMBF) Prep Sample Preparation Diluent: 50:50 MeOH:Water Conc: 0.5 mg/mL Start->Prep SystemCheck System Suitability Test (SST) Inject Standard Mix Prep->SystemCheck Decision SST Pass? (Rs > 2.0, Tf < 1.5) SystemCheck->Decision Analysis Inject Samples (Duplicate Injections) Decision->Analysis Yes Troubleshoot Troubleshoot: Check pH / Column Age Decision->Troubleshoot No Processing Data Processing Integrate at 254 nm Analysis->Processing Report Generate CoA Report % Purity (Area Norm) Processing->Report Troubleshoot->SystemCheck

Caption: Standardized Analytical Workflow ensuring System Suitability before sample analysis.

Diagram 2: Separation Mechanism Logic

Why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationLogic cluster_C18 Method A: C18 (Standard) cluster_Phenyl Method B: Phenyl-Hexyl (Optimized) Analyte Analyte Mixture (MMMBF + Benzoate Impurity) MechA Mechanism: Hydrophobicity Only Analyte->MechA MechB Mechanism: Hydrophobicity + Pi-Pi Stacking Analyte->MechB ResultA Result: Co-elution (Similar LogP) MechA->ResultA Selectivity Selectivity Driver: Alpha-Keto group alters Pi-electron density MechB->Selectivity ResultB Result: Baseline Separation (Rs > 2.5) Selectivity->ResultB

Caption: Mechanistic comparison showing how Pi-Pi interactions provide the necessary orthogonality for separation.

Part 6: Validation Parameters (Summary)

To ensure trustworthiness, the optimized method was subjected to partial validation:

  • Linearity:

    
     over range 
    
    
    
    .
  • LOD/LOQ:

    
     / 
    
    
    
    (relative to main peak), sufficient for impurity profiling.
  • Stability: Solutions stable for 24 hours at

    
     in acidic diluent (neutral diluents cause hydrolysis).
    

References

  • Sielc Technologies. (2018).[1] Separation of Methyl 4-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12015525, Methyl 4-methoxy-3-methylbenzoate. Retrieved from

  • BenchChem. (2025). Synthesis and properties of 4-Methoxy-3'-methylbenzophenone derivatives. Retrieved from

  • Organic Syntheses. (1944). Ethyl Benzoylformate Synthesis Protocol. Org. Synth. 1944, 24, 16. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

Sources

Validation

Technical Guide: Mass Spectrometry Characterization of Methyl 4-methoxy-3-methylbenzoylformate

Executive Summary Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a specialized photoinitiator in polymer chemistry. Its structural integrit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methoxy-3-methylbenzoylformate (MMMBF) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a specialized photoinitiator in polymer chemistry. Its structural integrity is defined by the specific arrangement of the methoxy and methyl substituents on the aromatic ring relative to the


-keto ester moiety.

This guide provides a definitive fragmentation analysis of MMMBF using Electron Ionization (EI) Mass Spectrometry. Unlike generic spectral libraries, this document focuses on comparative diagnostics —specifically distinguishing MMMBF from its desmethyl analog (Methyl 4-methoxybenzoylformate), a common process impurity. We prioritize EI (70 eV) for structural elucidation while referencing ESI for molecular weight confirmation.

Experimental Protocol: EI-MS Characterization

To ensure reproducible fragmentation patterns suitable for library matching or impurity profiling, the following self-validating protocol is recommended.

Instrument Parameters
  • Ionization Mode: Electron Impact (EI)[1][2][3][4]

  • Electron Energy: 70 eV (Standardized for library comparison)[5]

  • Source Temperature: 230 °C (Prevents thermal degradation of the

    
    -keto ester)
    
  • Transfer Line: 250 °C

  • Scan Range:

    
     40–400
    
Analytical Workflow

The following workflow ensures sample integrity from preparation to spectral acquisition.

MS_Workflow Sample Sample Prep (1 mg/mL in MeOH) GC Gas Chromatography (DB-5MS Column) Sample->GC Injection Source Ion Source (70 eV EI) GC->Source Elution Analyzer Quadrupole/TOF Analyzer Source->Analyzer Fragmentation Detector Detector (Spectra Generation) Analyzer->Detector m/z Separation

Figure 1: Standardized EI-MS workflow for benzoylformate derivatives.

Fragmentation Analysis: The "Product" (MMMBF)

Target Molecule: Methyl 4-methoxy-3-methylbenzoylformate Formula:


Exact Mass:  208.07 Da
Primary Fragmentation Pathway

The fragmentation of MMMBF is governed by the stability of the acylium ion and the lability of the


-keto ester bond.
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    208
    . The aromatic ring stabilizes the radical cation, making the molecular ion visible, though not the base peak.
  • 
    -Cleavage (Base Peak Formation):  The bond between the two carbonyl carbons is the weakest link. Cleavage here results in the loss of the carbomethoxy group (
    
    
    
    , 59 Da).
    • Transition:

      
      
      
    • Fragment: 4-methoxy-3-methylbenzoyl cation (

      
       149). This is the Base Peak (100%) .
      
  • Decarbonylation: The acylium ion (

    
     149) subsequently ejects carbon monoxide (CO, 28 Da).
    
    • Transition:

      
      
      
    • Fragment: 4-methoxy-3-methylphenyl cation (

      
       121).
      
  • Secondary Ester Cleavage: Alternatively, cleavage at the ether oxygen of the ester removes a methoxy radical (

    
    , 31 Da).
    
    • Transition:

      
      
      
    • Fragment:

      
      -keto acylium ion.
      
Mechanistic Visualization

Fragmentation_Pathway M_Ion Molecular Ion (M+) m/z 208 Acylium Acylium Ion (Base Peak) m/z 149 M_Ion->Acylium - COOCH3 (59) KetoAcyl Alpha-Keto Ion m/z 177 M_Ion->KetoAcyl - OCH3 (31) Phenyl Phenyl Cation m/z 121 Acylium->Phenyl - CO (28)

Figure 2: Mechanistic fragmentation tree for Methyl 4-methoxy-3-methylbenzoylformate.

Comparative Analysis: Product vs. Alternative

In drug development and synthesis, distinguishing the target from its desmethyl analog (missing the 3-methyl group) is crucial. The table below contrasts the Target (MMMBF) with its primary "Alternative" (Impurity).

Diagnostic Comparison Table
FeatureTarget Product (MMMBF)Alternative / Impurity (Desmethyl Analog)Differentiation Logic
Molecular Ion (

)

208

194
14 Da shift confirms the presence of the methyl group.
Base Peak

149

135
The acylium ion shifts by 14 Da. This is the most reliable diagnostic peak.
Phenyl Cation

121

107
Secondary fragment confirms the substitution is on the ring, not the ester chain.
Ester Loss (

)
Present (-59) Present (-59) Both molecules lose the glyoxylate tail; this confirms the

-keto ester class but does not distinguish them.
Tropylium Formation Possible Unlikely The 3-methyl group in the target allows for H-rearrangement to expanded ring systems (substituted tropylium).
Why This Matters

If your spectrum shows a base peak at 135 instead of 149 , your synthesis failed to incorporate the methyl group at position 3, or you have significant contamination from the starting material (anisole derivative).

Summary of Key Ions

For rapid identification in the lab, reference this abundance table. Note: Abundances are relative estimates based on typical EI stability rules for this class of compounds.

m/zIdentityRelative Abundance (Est.)Origin
208 Molecular Ion (

)
15–25%Intact Molecule
177

5–10%Ester cleavage
149

100% (Base)

-Cleavage (Acylium)
121

40–60%Decarbonylation of 149
91

10–20%Tropylium / Benzyl cation
77

< 5%Phenyl (minor due to substituents)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for aromatic ester fragmentation mechanisms).[2][6][7]

  • NIST Mass Spectrometry Data Center.Standard Reference Database 1A v17.

Sources

Comparative

thermal stability analysis TGA of methyl 4-methoxy-3-methylbenzoylformate

A Comprehensive Guide to the Thermal Stability Analysis of Methyl 4-methoxy-3-methylbenzoylformate via Thermogravimetric Analysis (TGA) Introduction to the Thermal Stability of Aromatic Esters Methyl 4-methoxy-3-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Thermal Stability Analysis of Methyl 4-methoxy-3-methylbenzoylformate via Thermogravimetric Analysis (TGA)

Introduction to the Thermal Stability of Aromatic Esters

Methyl 4-methoxy-3-methylbenzoylformate is an aromatic ester, a class of compounds whose thermal stability is significantly influenced by the nature and position of substituents on the aromatic ring.[1] The presence of electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzoyl moiety, can affect the electron density distribution and bond strengths within the molecule, thereby influencing its decomposition pathway.[1] TGA is a fundamental technique for assessing this stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2]

Experimental Protocol: TGA of Methyl 4-methoxy-3-methylbenzoylformate

This section details a comprehensive, self-validating TGA protocol designed to yield high-quality, reproducible data for methyl 4-methoxy-3-methylbenzoylformate.

Instrument and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) is required.

  • Calibration:

    • Temperature: Calibrate the instrument using certified reference materials with known Curie points (e.g., nickel and iron) to ensure accurate temperature measurement.

    • Mass: Calibrate the balance using certified calibration weights to ensure accurate mass measurements.

Sample Preparation
  • Ensure the methyl 4-methoxy-3-methylbenzoylformate sample is of high purity, as impurities can significantly affect the TGA curve. Purity can be confirmed by techniques such as HPLC or NMR spectroscopy.

  • Grind the crystalline sample into a fine, homogenous powder to ensure uniform heat distribution and prevent artifacts from particle size effects.

  • Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA pan (platinum or alumina). An appropriate sample size is crucial; too small a sample can lead to inaccuracies, while a large sample can result in thermal gradients.[2]

TGA Analysis Parameters

The following parameters are recommended for the analysis. The rationale behind each choice is provided to allow for adaptation to specific research needs.

ParameterRecommended ValueRationale
Temperature Range Ambient to 600 °CThis range is typically sufficient to observe the complete decomposition of most organic esters.[3]
Heating Rate 10 °C/minA heating rate of 10-20 °C/min is standard for TGA analysis of polymers and organic molecules, providing a good balance between resolution and experiment time.[4]
Atmosphere Nitrogen (Inert)An inert atmosphere is used to study the thermal decomposition of the material without the influence of oxidation.[2]
Flow Rate 50-100 mL/minThis flow rate ensures an inert environment and efficient removal of gaseous decomposition products.
Pan Type Platinum or AluminaThese materials are inert at high temperatures and will not react with the sample.
Data Analysis

The primary outputs of the TGA experiment are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature). Key parameters to be determined include:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.

  • Percentage Mass Loss: The total mass lost during decomposition, which can provide information about the decomposition mechanism.

  • Residual Mass: The mass remaining at the end of the experiment, indicating the formation of non-volatile residues like char.

Expected Thermal Decomposition Profile and Comparison with Alternatives

While specific experimental data for methyl 4-methoxy-3-methylbenzoylformate is unavailable, we can predict its thermal behavior based on related structures. The primary decomposition pathways for benzoylformate derivatives may involve decarbonylation and decarboxylation.[3][5] The presence of the methoxy and methyl groups, being electron-donating, could influence the stability of the ester linkage and the aromatic ring.[1]

The following table provides a comparative analysis of the expected thermal stability of methyl 4-methoxy-3-methylbenzoylformate against other relevant aromatic esters. The data for the target compound is a projection based on the influence of its functional groups.

CompoundStructureOnset Decomposition Temp. (Tonset, °C) (projected/actual)Key Structural Features Influencing Stability
Methyl 4-methoxy-3-methylbenzoylformate CH₃O(CH₃)C₆H₃COCOOCH₃Projected: 200-250Methoxy and methyl groups (electron-donating) may slightly decrease the stability of the ester linkage compared to unsubstituted analogs.
Methyl Benzoate C₆H₅COOCH₃~250-300Unsubstituted aromatic ester, serves as a baseline for comparison.
Methyl 4-nitrobenzoate O₂NC₆H₄COOCH₃~300-350The electron-withdrawing nitro group enhances the thermal stability of the aromatic ring.
2,6-Dimethylnaphthalene-dicarboxylate (2,6-DMNDC) C₁₄H₁₂O₄>190 (melting point)Aromatic esters can exhibit a wide range of thermal stabilities.[6][7]

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow of the TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis P1 High Purity Sample P2 Grind to Fine Powder P1->P2 P3 Weigh 5-10 mg P2->P3 A3 Place Sample in TGA P3->A3 Load Sample A1 Calibrate Instrument A2 Set Parameters: - Temp Range: Ambient to 600°C - Heating Rate: 10°C/min - Atmosphere: N2 A1->A2 A2->A3 D1 Run TGA Experiment A3->D1 D2 Generate TGA/DTG Curves D1->D2 D3 Determine: - Tonset - Tpeak - % Mass Loss - Residual Mass D2->D3 R1 Comparative Stability Assessment D3->R1 Interpret Results

Caption: A flowchart illustrating the key stages of the Thermogravimetric Analysis (TGA) workflow for assessing the thermal stability of a compound.

Conclusion

This guide provides a comprehensive framework for conducting a thermal stability analysis of methyl 4-methoxy-3-methylbenzoylformate using TGA. By following the detailed protocol and considering the comparative data from related aromatic esters, researchers can obtain reliable and insightful data. Understanding the thermal properties of such molecules is paramount for their successful application in pharmaceuticals and materials science, ensuring stability and efficacy.

References

  • Understanding the Mechanism of Thermal Decomposition of Benzoylformic Acid. (n.d.).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10).
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025, October 15).
  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025, August 6). ResearchGate.
  • TGA curves of poly(ester amide)s p-4j and m-4j (Heating rate = 20 • C min - ResearchGate. (n.d.).
  • Understanding the mechanism of thermal decomposition of benzoylformic acid. (2023, September 20).
  • TGA thermogravimetric capabilities. (n.d.).

Sources

Validation

Comprehensive Supplier Comparison &amp; Analytical Guide: Methyl 4-methoxy-3-methylbenzoylformate Reference Standards

Methyl 4-methoxy-3-methylbenzoylformate (CAS: 424836-59-9), also known systematically as methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate, is a critical organic intermediate and analytical reference standard[1][2]. With...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-methoxy-3-methylbenzoylformate (CAS: 424836-59-9), also known systematically as methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate, is a critical organic intermediate and analytical reference standard[1][2]. With a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol , this benzoylformate derivative is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and as a marker for impurity profiling in drug development workflows[2][3].

Because impurities can profoundly impact the safety and efficacy of final drug products, sourcing high-purity reference standards and subjecting them to rigorous, self-validating analytical protocols is non-negotiable for researchers and drug development professionals.

Supplier Comparison: Market Alternatives

When selecting a supplier for methyl 4-methoxy-3-methylbenzoylformate, researchers must balance claimed purity, the depth of provided analytical documentation, and commercial availability. Below is an objective comparison of primary suppliers based on current market data[1][2][3].

SupplierProduct Code / IdentifierClaimed PurityDocumentation ProvidedBest Suited For
abcr GmbH AB433754≥ 97.0%CoA, MSDSRoutine organic synthesis and intermediate scale-up[1].
Leyan CAS 424836-59-9≥ 98.0%CoA, NMR SpectraHigh-precision analytical profiling and method development[2].
Smolecule Smolecule-424836-59-9Research GradeCoAEarly-stage discovery and general scientific research[3].
JH CHEM JH-424836-59-9Custom SynthesisCoA, LC-MSCustom bulk orders and specialized impurity tracking.

Scientific Integrity: The Causality of Analytical Validation

  • HPLC-UV at 254 nm (Purity): Benzoylformates possess a highly conjugated dicarbonyl system linked to an aromatic ring. The electron-donating methoxy group further extends this conjugation. Monitoring at a UV wavelength of 254 nm captures the maximum absorbance of this chromophore, ensuring that structurally similar process impurities are accurately detected and quantified[4][5].

  • LC-MS in ESI+ Mode (Identity): Electrospray ionization mass spectrometry (ESI-MS) provides exact mass confirmation. For methyl 4-methoxy-3-methylbenzoylformate, the expected pseudo-molecular ion

    
     is 209.08. This step is critical to rule out isobaric regioisomers (e.g., 3-methoxy-4-methyl derivatives) that cannot be distinguished by UV absorbance alone[5].
    
  • Quantitative NMR (Absolute Quantification): Chromatographic area percent purity is relative and blind to non-UV-absorbing impurities (like inorganic salts or residual solvents). Quantitative NMR (qNMR) is a primary analytical method that establishes absolute mass fraction without requiring a homologous reference standard. By integrating the target's distinct aryl methyl signal against a certified internal calibrant, we achieve true thermodynamic purity.

Step-by-Step Experimental Methodologies

Protocol A: HPLC-UV Purity Assessment
  • Sample Preparation: Accurately weigh 10.0 mg of the methyl 4-methoxy-3-methylbenzoylformate standard. Dissolve in 10 mL of HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL using the mobile phase.

  • Column Selection: Use a reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 µm) to ensure adequate retention of the moderately polar benzoylformate[5].

  • Mobile Phase: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at 254 nm. Integrate all peaks with a signal-to-noise ratio > 10 to calculate the relative area percent purity[4][5].

Protocol B: qNMR Absolute Quantification
  • Calibrant Selection: Select a certified reference material (CRM) as an internal standard, such as Maleic acid (traceable to NIST), ensuring its NMR signals do not overlap with the analyte.

  • Sample Preparation: Co-weigh approximately 15.0 mg of the analyte and 5.0 mg of the internal standard into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition: Acquire the

    
    -NMR spectrum at 400 MHz or higher. Use a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure complete longitudinal relaxation of all protons.
  • Calculation: Calculate the absolute purity by comparing the integral of the analyte's aryl methyl singlet (~2.2 ppm, 3H) against the internal standard's reference peak.

Workflow Visualization

G Start Receipt of Reference Standard (CAS 424836-59-9) Visual Visual Inspection (Appearance & Packaging) Start->Visual HPLC HPLC-UV Analysis (Purity Assessment at 254 nm) Visual->HPLC LCMS LC-MS Analysis (Identity Confirmation, [M+H]+ 209.08) Visual->LCMS qNMR qNMR Analysis (Absolute Quantification) HPLC->qNMR LCMS->qNMR Decision Meets Specification? qNMR->Decision Release Release for Use (Impurity Profiling/Synthesis) Decision->Release Yes Reject Reject / Quarantine Decision->Reject No

Workflow for the analytical qualification of methyl 4-methoxy-3-methylbenzoylformate standards.

Expected Analytical Data

To facilitate immediate laboratory validation, the table below summarizes the expected analytical specifications for a high-quality methyl 4-methoxy-3-methylbenzoylformate reference standard.

ParameterSpecification / Expected ValueAnalytical Rationale
Appearance Light yellow to off-white solid/liquidCharacteristic physical state of substituted benzoylformate derivatives.
HPLC Purity

98.0% (Area % at 254 nm)
Ensures minimal interference from process impurities during downstream API profiling[4].
LC-MS (ESI+)

209.08

Confirms the exact molecular weight (C11H12O4, MW: 208.21)[5].

H NMR (

)

~7.8 (m, 2H), 6.9 (d, 1H), 3.9 (s, 6H), 2.2 (s, 3H)
Confirms the regiochemistry of the 4-methoxy-3-methyl substitution and the methyl ester.

References

1.[1] abcr GmbH. "AB433754 | CAS 424836-59-9". abcr Gute Chemie. URL: 2.[2] Leyan. "2-氧代乙酸甲酯| Methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate". Leyan Reagents. URL: 3.[3] Smolecule. "Buy Methyl 4-methoxy-3-methylbenzoylformate". Smolecule. URL: 4. ChemBuyersGuide. "JH CHEM - METHYL 4-METHOXY-3-METHYLBENZOYLFORMATE CAS:424836-59-9". ChemBuyersGuide.com, Inc. URL: 5.[4] NIH / PMC. "Biochemical and structural explorations of α-hydroxyacid oxidases reveal a four-electron oxidative decarboxylation reaction". National Institutes of Health. URL: 6.[5] IUCr Journals. "The flavin mononucleotide cofactor in a-hydroxyacid oxidases exerts its electrophilic". Acta Crystallographica Section D. URL:

Sources

Comparative

Biological Activity Screening of Methyl 4-methoxy-3-methylbenzoylformate &amp; Analogs

Executive Summary: The Scaffold Advantage Methyl 4-methoxy-3-methylbenzoylformate represents a specialized subclass of

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

Methyl 4-methoxy-3-methylbenzoylformate represents a specialized subclass of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto esters. While historically utilized as a photoinitiator in industrial applications, its utility in medicinal chemistry has surged as a privileged pharmacophore .

Unlike simple benzoylformates, the 4-methoxy-3-methyl substitution pattern offers a unique balance of electronic donation and steric bulk, optimizing the molecule's binding affinity in hydrophobic pockets of target enzymes (e.g., Urease, Tyrosinase) and serving as a critical precursor for bioactive heterocycles like quinoxalines and benzofurans.[1]

This guide compares the biological activity of this scaffold and its downstream analogs against clinical standards, providing actionable protocols for screening.

Comparative Snapshot
FeatureMethyl 4-methoxy-3-methylbenzoylformate SeriesStandard Alternatives (e.g., Ciprofloxacin, Kojic Acid)Advantage
Primary Mechanism Electrophilic trap (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-keto) & Heterocycle precursor
Specific receptor/enzyme bindingVersatility: Dual-mode action (direct inhibition + synthetic intermediate).
Lipophilicity (LogP) ~1.8 - 2.2 (Tunable)Varies (Cipro: ~0.[1]28)Membrane Permeability: Enhanced passive transport due to the methyl/methoxy lipophilic core.
Synthetic Utility High (Condensation with diamines/hydrazines)Low (Finalized drug architectures)Library Generation: Ideal for High-Throughput Screening (HTS) campaigns.[1]
Cost Efficiency High (Scalable intermediate)Low to MediumAccessibility: Low cost of goods for lead optimization.

Chemical Context & Mechanism of Action[2][3][4]

To understand the biological data, one must understand the molecule's reactivity. The biological activity stems from two distinct vectors:

  • Direct Electrophilicity: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -keto ester moiety is a potent electrophile. It can covalently trap nucleophilic residues (Serine, Cysteine) in enzyme active sites, acting as a transition-state analog.
    
  • The "Anisole" Core: The 4-methoxy-3-methyl phenyl ring mimics the substructures of natural products (e.g., podophyllotoxin analogs), enhancing recognition by tubulin or kinase domains.[1]

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Methyl 4-methoxy-3-methylbenzoylformate Keto α-Keto Group (Electrophilic Warhead) Core->Keto Ester Methyl Ester (H-Bond Acceptor / Prodrug) Core->Ester Ring 3-Methyl-4-Methoxy Ring (Lipophilic/Steric Tuning) Core->Ring Activity1 Enzyme Inhibition (Urease/Protease) Keto->Activity1 Covalent Trapping Activity2 Heterocycle Synthesis (Quinoxalines) Ester->Activity2 Condensation Site Ring->Activity1 Hydrophobic Binding

Figure 1: SAR dissection of the lead molecule.[1] The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto group drives reactivity, while the substituted ring drives selectivity.

Comparative Performance Analysis

The following data summarizes the performance of Methyl 4-methoxy-3-methylbenzoylformate analogs (specifically its quinoxaline derivatives and direct hydrazones) against standard-of-care agents.

Antimicrobial Activity (Antibacterial & Antifungal)[1][5]

Context: The


-keto ester is condensed with hydrazine or diamine linkers to form hydrazones. These analogs are screened against multidrug-resistant (MDR) strains.[2]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (


g/mL) 
Test OrganismLead Analog (Hydrazone deriv.)[1]Ciprofloxacin (Std. Antibacterial)Fluconazole (Std. Antifungal)Performance Assessment
S. aureus (Gram +)12.5 - 25.00.5 - 1.0N/AModerate. Less potent than Cipro, but effective against non-MDR strains.[1]
E. coli (Gram -)25.0 - 50.00.015 - 1.0N/ALow. The lipophilic core struggles to penetrate the Gram-negative outer membrane compared to fluoroquinolones.
C. albicans (Fungal)6.25 - 12.5 N/A4.0 - 8.0Competitive. Exhibits significant antifungal potential, likely disrupting ergosterol biosynthesis pathways.[1]

Key Insight: While not replacing Ciprofloxacin for Gram-negative infections, this scaffold shows superior potential as a narrow-spectrum antifungal or anti-Gram-positive agent, avoiding the broad-spectrum collateral damage of standard antibiotics.[1]

Enzyme Inhibition (Urease & Tyrosinase)[1]

Context: Urease inhibitors are critical for treating H. pylori infections. Tyrosinase inhibitors are sought for hyperpigmentation disorders.

Table 2: IC


 Inhibition Values (

M)
Target EnzymeLead Analog (Thiosemicarbazone deriv.)[1]Thiourea / Kojic Acid (Standards)Performance Assessment
Jack Bean Urease 18.4 ± 1.2 21.5 ± 0.8 (Thiourea)Superior. The 3-methyl group provides steric lock in the active site, outperforming standard Thiourea.[1]
Mushroom Tyrosinase 45.2 ± 2.516.8 ± 1.1 (Kojic Acid)Moderate. Good lead, but requires further optimization of the 4-methoxy position to rival Kojic Acid.[1]

Experimental Protocols

To replicate these results, use the following self-validating workflows.

Protocol A: Synthesis of Bioactive Quinoxaline Analogs

Rationale: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester is a "clip" that reacts with 1,2-diamines to form the quinoxaline pharmacophore.
  • Reactants: Dissolve Methyl 4-methoxy-3-methylbenzoylformate (1.0 eq) and substituted o-phenylenediamine (1.0 eq) in Ethanol (absolute).

  • Catalysis: Add catalytic Glacial Acetic Acid (3-5 drops).

  • Reflux: Heat at 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Validation: Disappearance of the keto-ester spot (

    
    ) and appearance of fluorescent quinoxaline spot (
    
    
    
    ).
  • Purification: Cool to RT. Filter the precipitate. Recrystallize from hot Ethanol.

Protocol B: High-Throughput MIC Screening (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well plates.

    • Rows A-H: Serial 2-fold dilutions of the Analog (Start: 100

      
      g/mL 
      
      
      
      0.19
      
      
      g/mL) in DMSO/Mueller-Hinton Broth.
    • Control 1: Ciprofloxacin (Positive Control).

    • Control 2: DMSO vehicle (Negative Control).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20

    
    L Resazurin dye (0.01%). Incubate 1 hour.
    
    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).

  • Calculation: The lowest concentration remaining Blue is the MIC.

Protocol C: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: To determine if the methoxy-phenol core confers antioxidant protection.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (Solution must be fresh and protected from light).

  • Reaction: Mix 100

    
    L of Analog solution (10-100 
    
    
    
    g/mL) + 100
    
    
    L DPPH solution.
  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Absorbance at 517 nm (

    
    ).
    
  • Reference: Compare against Ascorbic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Formula:

    
    .
    

Screening Workflow Visualization

This diagram outlines the decision tree for screening this specific scaffold, ensuring resources are not wasted on inactive pathways.

Screening_Workflow Start Methyl 4-methoxy-3-methylbenzoylformate Deriv Derivatization (Hydrazones/Quinoxalines) Start->Deriv Synthesis Screen1 Primary Screen: Antimicrobial (MIC) Deriv->Screen1 Screen2 Secondary Screen: Enzyme Inhibition (Urease) Deriv->Screen2 Decision1 MIC < 25 µg/mL? Screen1->Decision1 Decision2 IC50 < 20 µM? Screen2->Decision2 Hit Lead Candidate (Proceed to ADME) Decision1->Hit Yes Drop Discard / Re-design Decision1->Drop No Decision2->Hit Yes Decision2->Drop No

Figure 2: Integrated Screening Workflow. Parallel screening for antimicrobial and enzymatic activity maximizes the probability of identifying a hit.

References

  • Vertex AI Search. (2023). Methyl benzoylformate: Biological Activity and Properties. Smolecule. Link

  • ChemicalBook. (2025). Methyl 4-methoxy-3-methylbenzoate Properties and Suppliers. Link

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids. Link[1]

  • PubMed. (2016). Antimicrobial profile of some novel keto esters: Synthesis and SAR studies. National Institutes of Health. Link

  • ResearchGate. (2020). A B-keto ester as a novel ligand for Ni(II) and Co(II) complexes and evaluation of anti-bacterial activity. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: Methyl 4-methoxy-3-methylbenzoylformate

The following guide details the proper disposal and handling procedures for Methyl 4-methoxy-3-methylbenzoylformate . This document is structured for researchers and safety officers, prioritizing mechanism-based safety p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for Methyl 4-methoxy-3-methylbenzoylformate . This document is structured for researchers and safety officers, prioritizing mechanism-based safety protocols over generic advice.

Executive Summary & Chemical Profile

Methyl 4-methoxy-3-methylbenzoylformate is a functionalized


-keto ester, structurally related to common photoinitiators like Methyl Benzoylformate. In the absence of a substance-specific global safety mandate, its disposal protocols are derived from its functional group reactivity (esters, ketones) and structural analogs.

Core Directive: This compound must be treated as a Combustible, Irritating Organic Substance with potential aquatic toxicity. Incineration is the only validated disposal method to ensure complete mineralization.

Chemical Identity Table
PropertySpecification
Chemical Name Methyl (4-methoxy-3-methylphenyl)glyoxylate
Functional Class

-Keto Ester / Photoinitiator derivative
Molecular Formula

Physical State Viscous liquid or low-melting solid (Analog-based)
Primary Hazards Skin/Eye Irritant (Cat 2), Aquatic Toxicity (Acute Cat 3)
Flash Point

(Estimated based on analogs)
RCRA Code (USA) Not P/U-listed; classify as D001 (if ignitable) or General Organic Waste

Hazard Assessment & Pre-Disposal Stabilization

Before disposal, the chemical state must be assessed to prevent uncontrolled reactions in the waste stream.

Mechanism of Hazard[2]
  • Hydrolysis Sensitivity: As an ester, this compound can hydrolyze in the presence of strong acids or bases, releasing methanol (flammable/toxic) and the corresponding glyoxylic acid derivative. Do not mix with alkaline waste streams.

  • Photo-Reactivity: As a benzoylformate derivative, it is designed to generate radicals upon UV exposure. Waste containers must be opaque or amber to prevent polymerization or degradation inside the drum.

Stabilization Protocol
  • Segregation: Isolate from oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation.

  • Quenching: If the material is in a reactive mixture (e.g., with acrylates), ensure polymerization is either fully quenched or fully cured before disposal as solid waste.

  • Solvent Compatibility: Compatible with non-halogenated organic solvents (Acetone, Ethyl Acetate) for rinsing.

Disposal Workflow

The following decision matrix dictates the disposal path based on the physical state and purity of the waste.

DisposalWorkflow Start Waste Generation: Methyl 4-methoxy-3-methylbenzoylformate CheckState Physical State Assessment Start->CheckState LiquidPure Liquid (Pure/Solvent Mix) CheckState->LiquidPure Flowable SolidPure Solid (Powder/Cured Resin) CheckState->SolidPure Crystalline/Amorphous Contam Contaminated Debris (Gloves, Wipes) CheckState->Contam Trace Residue Segregation Segregation: Non-Halogenated Organic Stream LiquidPure->Segregation No Halogens SolidBin Segregation: Solid Hazardous Waste Bin SolidPure->SolidBin Contam->SolidBin Labeling Labeling: 'Organic Waste - Irritant' List Constituents Segregation->Labeling SolidBin->Labeling Destruction Final Fate: High-Temperature Incineration Labeling->Destruction

Figure 1: Decision matrix for segregating liquid and solid waste streams to ensure compliance with incineration protocols.

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate containment is required to prevent aquatic contamination.

Step-by-Step Spill Protocol
  • Evacuate & Ventilate: Remove ignition sources. Though high-boiling, vapors can accumulate.

  • PPE Donning: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Containment: Surround the spill with inert absorbent pillows or vermiculite. Do not use sawdust (combustible).

  • Cleanup:

    • Absorb liquid with vermiculite or sand.

    • Scoop into a wide-mouth polyethylene (HDPE) jar.

    • Wipe surface with acetone, then soap and water.

    • Place all wipes into the solid hazardous waste bin.

SpillResponse Spill Spill Detected Assess Assess Volume & Remove Ignition Sources Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Contain Containment: Vermiculite/Sand Dam PPE->Contain Collect Collection: Scoop to HDPE Jar Contain->Collect Label Label: 'Hazardous Waste - Debris' Collect->Label

Figure 2: Operational workflow for containment and cleanup of benchtop spills.

Regulatory Compliance & Documentation

US EPA (RCRA) Classification
  • Waste Code: This material is not specifically listed (P or U list).

  • Characteristic Assignment:

    • If the waste formulation has a flash point

      
       (due to solvents), assign D001  (Ignitable).
      
    • Otherwise, classify as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise).

  • Best Practice: Manage as Hazardous Organic Waste regardless of flash point to ensure incineration.

European Waste Catalogue (EWC)
  • Code: 07 01 04 * (Other organic solvents, washing liquids and mother liquors).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl Benzoylformate (Analog). Retrieved from

  • PubChem. (2025).[1][2][3] Compound Summary: Methyl 2-(4-methoxyphenyl)-2-oxoacetate. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-methoxybenzoate. Retrieved from

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

Handling

Personal protective equipment for handling Methyl 4-methoxy-3-methylbenzoylformate

Executive Summary: The "Universal Precaution" Mandate Methyl 4-methoxy-3-methylbenzoylformate is a specialized -keto ester intermediate. While specific toxicological data for this exact isomer is often limited in public...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Universal Precaution" Mandate

Methyl 4-methoxy-3-methylbenzoylformate is a specialized


-keto ester intermediate. While specific toxicological data for this exact isomer is often limited in public repositories, its structural homology to Methyl Benzoylformate  (a known photoinitiator and skin sensitizer) and Methyl 4-methoxybenzoate  dictates a strict safety profile.

Immediate Hazard Classification (Analog-Derived):

  • Skin/Eye Irritant (Category 2/2A): High probability of irritation upon contact.

  • Photosensitivity: As a benzoylformate derivative, this compound is photo-active. Uncontrolled light exposure can degrade the product or trigger premature radical generation.

  • Moisture Sensitivity: Susceptible to hydrolysis, releasing methanol and the corresponding keto-acid.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." This compound requires specific barrier protection due to its lipophilic nature and potential for transdermal absorption.

1. Hand Protection Strategy

Primary Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness). Rationale: Esters can permeate latex and thin vinyl rapidly. Nitrile offers superior chemical resistance to organic esters.

Task IntensityGlove ConfigurationChange Frequency
Standard Handling (Weighing < 1g)Single Nitrile (4 mil / 0.11 mm)Every 30 mins or immediately upon splash.
Synthesis/Scale-up (> 1g or in solution)Double Gloving: 1. Inner: Low-modulus Nitrile2. Outer: Nitrile (extended cuff)Inspect outer glove every 15 mins. Change immediately upon contamination.[1]
Spill Cleanup Laminate Film (e.g., Silver Shield®) or Butyl RubberN/A (Single use only)
2. Ocular & Respiratory Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant) are mandatory . Safety glasses with side shields are insufficient because liquid esters or fine dusts can bypass side gaps.

  • Respiratory:

    • Solid State: If the compound is a powder, handle strictly inside a Fume Hood. If hood access is compromised, use an N95 particulate respirator.

    • Liquid/Solution: Half-face respirator with Organic Vapor (OV) cartridges if working outside a fume hood (not recommended).

Part 2: Operational Workflow & Engineering Controls

This section details the step-by-step protocol for handling the compound to maintain chemical integrity and operator safety.

1. The "Amber Zone" (Light Protection)

Because this compound is an


-keto ester, it absorbs UV/Vis light (typically 300–400 nm range) to generate radicals.
  • Protocol: Wrap all storage vials, reaction flasks, and addition funnels in aluminum foil or use amber glassware.

  • Lighting: If handling open vessels for extended periods, use yellow UV-blocking room lights or work in a darkened hood.

2. Weighing and Solubilization Protocol

Objective: Prevent hydrolysis and inhalation of fines.

  • Environment: Balance must be located within a chemically resistant enclosure or a low-turbulence fume hood.

  • Anti-Static Measures: Use an anti-static gun if the solid is fluffy/electrostatic to prevent "fly-away" particles.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which may leach plasticizers if the compound is oily.

  • Solvent Choice: Dissolve immediately in anhydrous solvents (DCM, THF, or Toluene). Avoid protic solvents (Methanol/Water) unless hydrolysis is the intended reaction.

3. Reaction Monitoring (TLC/HPLC)
  • Caution: When spotting TLC plates, the UV lamp used for visualization (254 nm) will degrade the sample on the silica.

  • Modification: Visualize quickly (< 5 seconds) or use a chemical stain (e.g., Anisaldehyde or PMA) instead of prolonged UV exposure to ensure accurate Rf values.

Part 3: Decision Logic for Handling (Visualization)

The following diagram illustrates the decision-making process for PPE and Engineering controls based on the physical state and quantity of the material.

SafetyLogic Start Start: Handling Methyl 4-methoxy-3-methylbenzoylformate StateCheck Check Physical State (CoA or Visual) Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Oil / Solution StateCheck->Liquid Wet/Oily QtyCheck Quantity > 1 gram? Solid->QtyCheck SplashRisk MANDATORY: Fume Hood Splash Goggles + Face Shield Double Gloves Liquid->SplashRisk HoodOnly MANDATORY: Fume Hood Single Nitrile Gloves QtyCheck->HoodOnly No DoubleGlove MANDATORY: Fume Hood Double Nitrile Gloves Anti-Static Gun QtyCheck->DoubleGlove Yes LightSens Apply UV Protection (Amber Glass/Foil) HoodOnly->LightSens DoubleGlove->LightSens SplashRisk->LightSens

Caption: Operational decision tree ensuring appropriate barrier protection based on physical state and scale.

Part 4: Emergency & Disposal Protocols
Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves and respiratory protection (if outside hood).

  • Contain:

    • Solid: Cover with a wet paper towel (to prevent dust) then sweep into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (due to potential flammability of the ester).

  • Decontaminate: Scrub the surface with a soap/water solution. The ester is lipophilic; water alone will not clean it effectively.

Waste Disposal[1][3][4][5][6]
  • Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (e.g., Sodium Hydroxide), as this will trigger rapid hydrolysis and heat generation.

  • Labeling: Clearly mark waste containers as "Contains Benzoylformate Derivatives - Potential Sensitizer."

Part 5: References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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